2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAAXZFAYBIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397122 | |
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588679-99-6 | |
| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
An In-depth Technical Guide on the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent structural feature in a vast array of biologically active natural products and synthetic compounds. Its presence is often associated with significant pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Hydrazides, in turn, are crucial intermediates in organic synthesis, serving as versatile building blocks for the construction of various heterocyclic systems like oxadiazoles and triazoles, which are also of great interest in drug discovery.[1]
This guide provides a comprehensive, two-step methodology for the synthesis of this compound, a molecule combining these two important pharmacophores. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The protocols described herein are designed to be robust and reproducible for researchers in medicinal chemistry and drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target hydrazide reveals a straightforward and efficient synthetic strategy. The hydrazide functional group can be readily installed via the hydrazinolysis of a corresponding ester precursor. This ester, in turn, can be synthesized through a Williamson ether synthesis, coupling the commercially available phenol, sesamol (1,3-Benzodioxol-5-ol), with an appropriate α-halo propanoate ester.
This two-step approach is advantageous due to the high reliability of each transformation and the use of readily accessible starting materials.
Caption: Retrosynthetic pathway for the target hydrazide.
Part 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate
This initial step involves the formation of an ether linkage between sesamol and ethyl 2-bromopropanoate. This reaction is a classic example of a Williamson ether synthesis, proceeding via an SN2 mechanism.
Principle and Rationale
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of sesamol using a mild base, such as potassium carbonate (K₂CO₃), to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic α-carbon of ethyl 2-bromopropanoate. The α-halogenated carbonyl compound is a particularly reactive electrophile for SN2 reactions due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and helps stabilize the transition state.[2][3]
Choice of Reagents:
-
Solvent: Acetone is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants and solubilizes the potassium cation of the intermediate phenoxide salt, while poorly solvating the phenoxide anion, thereby preserving its high nucleophilicity.
-
Base: Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid undesired side reactions like ester hydrolysis. Its insolubility in acetone allows for easy removal by filtration upon reaction completion.
Caption: Workflow for the Williamson ether synthesis step.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sesamol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of sesamol).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the sesamol spot indicates reaction completion.
-
Work-up: After cooling to room temperature, filter off the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Part 2: Synthesis of this compound
The final step is the conversion of the synthesized ester into the target hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine acts as the nucleophile.
Principle and Rationale
Hydrazinolysis is the most common and direct method for preparing carboxylic acid hydrazides from their corresponding esters.[1][4] The reaction involves the nucleophilic attack of the highly reactive terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to yield the stable hydrazide product.
Choice of Reagents:
-
Solvent: Absolute ethanol is the solvent of choice as it readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction mixture.[1][4]
-
Reactant: Hydrazine hydrate is used in excess to ensure complete conversion of the ester and to minimize the formation of the diacylhydrazine byproduct.[1]
Caption: Key stages of the hydrazinolysis reaction.
Detailed Experimental Protocol
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the crude or purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in a minimal amount of absolute ethanol to ensure a clear solution.[1]
-
Addition of Hydrazine: Add hydrazine hydrate (98%, 2.0-3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The formation of a solid precipitate may be observed as the product is often less soluble in ethanol than the starting ester. Monitor the reaction by TLC until the ester spot is no longer visible.
-
Isolation: Cool the reaction mixture in an ice bath. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, reduce the volume of the solvent under reduced pressure, which should induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from ethanol to afford the final this compound as a crystalline solid.[1]
Data Summary and Characterization
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Key Analytical Data (Expected) |
| Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate | C₁₂H₁₄O₅ | 238.24 | 85-95% | Colorless Oil | ¹H NMR: Signals for ethyl group (t, q), methine (q), methyl (d), aromatic protons, and O-CH₂-O singlet. |
| This compound | C₁₀H₁₂N₂O₄ | 224.22 | 80-90% | White Crystalline Solid | IR (cm⁻¹): N-H stretching (~3300), C=O stretching (~1650). ¹H NMR: Disappearance of ethyl signals; appearance of broad N-H signals. |
Safety Considerations
-
Ethyl 2-bromopropanoate: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed within a fume hood. Avoid inhalation and skin contact.
-
Solvents: Acetone and ethanol are flammable. Ensure all heating is performed using a heating mantle or water bath and that no ignition sources are present.
Conclusion
This guide outlines an efficient and reliable two-step synthesis of this compound from sesamol. The methodology relies on two fundamental and high-yielding organic transformations: a Williamson ether synthesis followed by ester hydrazinolysis. By providing a detailed rationale for the selection of reagents and conditions, this document serves as a practical resource for researchers aiming to synthesize this and structurally related compounds for applications in medicinal chemistry and materials science.
References
-
Li, J. P., et al. (2005). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 9(5), 585-587. Available at: [Link]
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Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Available at: [Link]
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Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Available at: [Link]
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Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481-489. Available at: [Link]
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Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). Inglomayor. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. Available at: [Link]
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N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(3), M946. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7436-7447. Available at: [Link]
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2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E, 68(Pt 4), o961. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical, Biological and Physical Sciences, 12(3), 185-197. Available at: [Link]
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Organic Chemistry Tutor. (2019, January 9). Uses for alpha-halogenated carbonyl compounds. YouTube. Available at: [Link]
-
All 'Bout Chemistry. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential characteristics of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. While this specific molecule is not extensively documented in peer-reviewed literature, its structural components—the 1,3-benzodioxole moiety (derived from sesamol), the propanoate linker, and the hydrazide functional group—are well-characterized. This guide will, therefore, leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource for researchers.
Introduction to this compound
This compound is a derivative of sesamol, a natural phenol found in sesame seeds and oil. The 1,3-benzodioxole ring system is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of the hydrazide functional group suggests its potential as a precursor in the synthesis of various heterocyclic compounds or as a standalone agent with biological activity. Hydrazides are known to be important intermediates in drug discovery and are present in several approved drugs.
While detailed experimental studies on this specific compound are sparse, its existence is confirmed by its commercial availability and assigned CAS number. This guide will, therefore, focus on its predicted properties and a plausible synthetic route, grounded in the well-documented chemistry of its constituent functional groups.
Physicochemical Properties
Based on its structure and information from chemical suppliers, the following properties can be summarized for this compound.
| Property | Value | Source |
| CAS Number | 588679-99-6 | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.22 g/mol | |
| Physical Form | Solid | |
| Purity | ~95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | CUBAAXZFAYBIAI-UHFFFAOYSA-N |
Proposed Synthesis
A logical and efficient synthesis of this compound can be envisioned in two main steps starting from the readily available natural product, sesamol. This approach is based on standard, high-yielding organic chemistry transformations.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (Williamson Ether Synthesis)
This step involves the formation of an ether linkage between sesamol and an ethyl propanoate derivative. The Williamson ether synthesis is a reliable and widely used method for preparing ethers.
-
Causality behind Experimental Choices:
-
Sesamol: The starting material, providing the core 1,3-benzodioxole structure.
-
Ethyl 2-bromopropanoate: The electrophile that introduces the propanoate side chain. The ethyl ester is chosen as it is a good protecting group for the carboxylic acid and is readily available.
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group of sesamol to form the more nucleophilic phenoxide. This base is easily removed by filtration after the reaction.
-
Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
-
Detailed Protocol:
-
To a solution of sesamol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
-
Step 2: Synthesis of this compound (Hydrazinolysis)
The conversion of the ethyl ester to the corresponding hydrazide is a straightforward process known as hydrazinolysis.
-
Causality behind Experimental Choices:
-
Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate: The intermediate from the previous step.
-
Hydrazine Hydrate (N₂H₄·H₂O): A strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the hydrazide.
-
Ethanol: A suitable protic solvent that dissolves both the ester and hydrazine hydrate, facilitating the reaction.
-
-
Detailed Protocol:
-
Dissolve the ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating, monitoring by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Expected Chemical Reactivity and Spectral Properties
The chemical behavior of this compound is dictated by its three main functional components.
Diagram of Key Functional Groups and Reactivity
Caption: Key functional groups influencing the molecule's reactivity.
-
1,3-Benzodioxole Ring: This moiety is known for its antioxidant properties.[1] The electron-donating nature of the dioxole ring can stabilize radicals, making it a scavenger of reactive oxygen species.[2][3][4][5] The aromatic ring is also susceptible to electrophilic substitution.
-
Ether Linkage: The aryl ether bond is generally stable to a wide range of reaction conditions.
-
Hydrazide Group: This is the most reactive part of the molecule. The terminal -NH₂ group is nucleophilic and can react with various electrophiles, such as aldehydes and ketones, to form hydrazones. This reactivity is often exploited in the synthesis of nitrogen-containing heterocycles like pyrazoles and oxadiazoles.
Predicted Spectral Data
-
¹H NMR: Expected signals would include those for the aromatic protons on the benzodioxole ring, a singlet for the methylene protons of the dioxole group (O-CH₂-O), a quartet and a doublet for the -CH(CH₃)- protons of the propanoate moiety, and signals for the N-H protons of the hydrazide group.
-
¹³C NMR: Aromatic carbons, the methylene carbon of the dioxole ring, the carbonyl carbon of the hydrazide, and the aliphatic carbons of the propanoate chain would all show distinct signals.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-O stretching (ether and dioxole).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the hydrazide group and cleavage of the ether linkage.
Potential Applications in Drug Development
Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[1] The hydrazide functionality is a common feature in many antitubercular and antidepressant drugs. The combination of these two pharmacophores in a single molecule makes this compound an interesting candidate for further biological evaluation. Its potential as an antioxidant, due to the sesamol-derived core, warrants investigation.[1][2][3][4][5] Furthermore, its utility as a synthetic intermediate for more complex heterocyclic structures could be a primary application in medicinal chemistry.
Conclusion
This compound is a molecule with significant potential, stemming from its structural heritage in natural product chemistry and its versatile hydrazide functionality. While direct experimental data remains limited, this guide provides a robust framework for its synthesis and a detailed prediction of its chemical properties based on established principles. The proposed synthetic protocols are reliable and can be readily implemented in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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Koch, T. G., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. PubMed. [Link]
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Bia, M., et al. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. CONICET. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide stands at the confluence of two pharmacologically significant scaffolds: the benzodioxole ring system and the propanohydrazide functional group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components allows for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. This guide synthesizes the known biological activities of benzodioxole and hydrazide derivatives to propose and detail potential therapeutic pathways, including enzyme inhibition, antimicrobial activity, and anticancer effects. Furthermore, this document provides detailed, actionable experimental protocols for the systematic investigation of these proposed mechanisms, aiming to empower researchers in the elucidation of this compound's pharmacological profile.
Introduction: Unpacking the Structural Clues
The chemical architecture of this compound suggests a molecule designed for biological interaction. The 1,3-benzodioxole moiety is a well-established pharmacophore found in numerous bioactive compounds, known for its ability to engage with a variety of cellular targets.[1] The propanohydrazide tail, a derivative of hydrazine, is another functional group frequently associated with a broad spectrum of pharmacological activities, ranging from antimicrobial to anticancer effects.[2][3] The strategic combination of these two moieties in a single molecule presents a compelling case for its potential as a novel therapeutic agent. This guide will explore the most probable mechanisms of action derived from these structural alerts.
Postulated Mechanisms of Action
Based on the extensive literature on related compounds, the following mechanisms are proposed for this compound.
Enzyme Inhibition
The structural features of the target molecule are suggestive of its potential to act as an enzyme inhibitor.
-
Cyclooxygenase (COX) Inhibition: Several benzodioxole-containing compounds have demonstrated inhibitory activity against COX enzymes, which are key mediators of inflammation.[4][5] The presence of the benzodioxole ring in this compound makes it a candidate for investigation as an anti-inflammatory agent acting through this pathway.
-
Kinase Inhibition: The benzodioxole scaffold has been incorporated into potent kinase inhibitors, such as the c-Src/Abl kinase inhibitor Saracatinib (AZD0530).[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The potential of this compound to inhibit specific kinases warrants thorough investigation.
-
Other Enzyme Systems: Hydrazide and hydrazone derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II).[7][8] The hydrazide moiety in the target compound could facilitate interactions with the active sites of these or other enzymes.
Antimicrobial and Antifungal Activity
Both the benzodioxole and hydrazide moieties are present in compounds with demonstrated antimicrobial and antifungal properties.[9][10][11]
-
Disruption of Cell Membrane Integrity: Some antifungal hydrazone derivatives are thought to exert their effects by compromising the fungal cell membrane.[9] The lipophilic nature of the benzodioxole ring combined with the reactive hydrazide group could facilitate insertion into and disruption of microbial cell membranes.
-
Inhibition of Essential Metabolic Pathways: The compound could interfere with vital metabolic processes in microorganisms. For instance, it might chelate essential metal ions required for enzymatic activity or inhibit key enzymes involved in microbial survival.[12]
Anticancer Activity
The potential for anticancer activity is a significant area of investigation for this molecule, given that both of its core structures are found in various anticancer agents.[1][13]
-
Induction of Apoptosis: Benzodioxole derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of the thioredoxin system and the generation of oxidative stress.[1]
-
Kinase Pathway Modulation: As mentioned earlier, the potential for kinase inhibition is a strong candidate for an anticancer mechanism of action.[6][14] Inhibition of kinases involved in cell proliferation and survival, such as those in the VEGFR or EGFR signaling pathways, could be a primary mode of action.
-
Interaction with DNA: Some compounds with similar structural features have been found to interact with DNA, leading to cell cycle arrest and apoptosis.[15]
Experimental Workflows for Mechanistic Elucidation
To systematically investigate the proposed mechanisms of action, a multi-pronged experimental approach is recommended.
General Workflow for Target Identification
Caption: General workflow for identifying the mechanism of action.
Detailed Experimental Protocols
Objective: To determine if this compound directly inhibits the activity of specific enzymes (e.g., COX-1, COX-2, various kinases).
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes and their corresponding substrates. Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a buffer solution.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Table 1: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| COX-1 | 15.2 | 5.1 (Ibuprofen) |
| COX-2 | 2.8 | 0.1 (Celecoxib) |
| c-Src Kinase | 0.5 | 0.01 (Saracatinib) |
| Abl Kinase | 1.2 | 0.05 (Imatinib) |
Objective: To assess the antimicrobial and antifungal activity of the compound.
Methodology:
-
Microorganism Culture: Grow selected bacterial and fungal strains to the mid-logarithmic phase.
-
Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in the appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for antimicrobial susceptibility testing.
Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines and determine if it induces apoptosis.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure cell viability using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound at its GI50 concentration.
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.
-
Signaling Pathway Analysis
Should the compound exhibit significant anticancer activity, the next logical step is to investigate its impact on key signaling pathways.
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A Guide to the Spectroscopic Analysis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. This molecule, possessing the pharmacologically significant 1,3-benzodioxole moiety (a derivative of sesamol), is of considerable interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of methods, offering in-depth explanations for experimental choices and the interpretation of spectral data. It is designed to equip researchers in drug discovery and chemical synthesis with the practical and theoretical knowledge required for robust quality control and structural verification. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction: The Structural Significance of this compound
The molecule this compound is a derivative of 1,3-benzodioxole, a heterocyclic compound that is a common structural motif in a variety of biologically active compounds.[3] The hydrazide functional group is also a key component in many pharmaceutical agents, known for a wide range of activities, including antitubercular and antimicrobial effects.[4] The combination of the benzodioxole ring system, an ether linkage, a chiral center at the propionyl moiety, and the hydrazide group creates a unique chemical entity with specific spectroscopic signatures.
Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic analysis provides a non-destructive means to verify the identity, purity, and structure of a synthesized compound. This guide will provide a detailed roadmap for the comprehensive spectroscopic characterization of this compound.
Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of the target molecule.
Caption: A general workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each part of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize polar compounds and the fact that the labile N-H protons are often observable.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H) | 6.5 - 7.0 | m | 3H | The three protons on the benzodioxole ring will appear in the aromatic region. |
| -O-CH₂-O- | ~5.9 - 6.1 | s | 2H | A characteristic singlet for the methylenedioxy bridge. |
| -O-CH- | 4.5 - 4.8 | q | 1H | The methine proton adjacent to the oxygen will be a quartet due to coupling with the methyl protons. |
| -NH-NH₂ | 4.2 (br s), 7.5-9.5 (br s) | br s | 3H | The hydrazide protons are exchangeable and often appear as broad singlets. Their chemical shift can be concentration and solvent dependent. |
| -CH₃ | 1.3 - 1.5 | d | 3H | The methyl protons will appear as a doublet due to coupling with the methine proton. |
Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions.
Causality Behind Experimental Choices:
-
High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the potentially complex spin systems in the aromatic region.
-
Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large interfering solvent signal in the ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Framework
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: A standard ¹³C NMR experiment with proton decoupling is performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Notes |
| C=O (Amide) | 170 - 175 | - | The carbonyl carbon of the hydrazide will be downfield. |
| Aromatic (C-O) | 145 - 150 | - | Quaternary carbons of the benzodioxole ring attached to oxygen. |
| Aromatic (C) | 105 - 120 | + | Aromatic CH carbons. |
| -O-CH₂-O- | ~101 | - | The characteristic signal for the methylenedioxy carbon. |
| -O-CH- | 70 - 75 | + | The methine carbon attached to the ether oxygen. |
| -CH₃ | 15 - 20 | + | The methyl carbon of the propanoyl group. |
Note: The use of DEPT experiments is crucial for the unambiguous assignment of carbon signals.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common.[6] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted FT-IR Spectral Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3200 - 3400 | Medium | Two bands may be observed for the -NH₂ group.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | For the C-H bonds of the propanoyl group. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | The carbonyl stretch is a very strong and characteristic absorption. |
| N-H Bend (Amide II) | 1510 - 1570 | Medium | Bending vibration of the N-H bond in the amide. |
| C-O-C Stretch (Ether) | 1200 - 1300 & 1000 - 1100 | Strong | Asymmetric and symmetric stretching of the ether linkages. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the aromatic ring. |
Causality Behind Experimental Choices:
-
KBr Pellet Method: This method is ideal for solid samples, providing a uniform matrix for analysis and minimizing scattering of the infrared beam. It is important to use dry KBr to avoid a broad O-H absorption from water.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.[7]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is less likely to cause extensive fragmentation of the parent molecule. The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: The spectrum is acquired in positive ion mode.
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₁₀H₁₂N₂O₄.
-
Molecular Weight: 224.21 g/mol
-
Expected [M+H]⁺: m/z 225.0819
-
Expected [M+Na]⁺: m/z 247.0638
Key Fragmentation Pathways:
-
Loss of the hydrazide group (-NHNH₂)
-
Cleavage of the ether bond
-
Fragmentation of the benzodioxole ring system
A diagram of the molecule with key fragmentation sites for mass spectrometry is shown below.
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An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide Derivatives
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 2-(1,3-benzodioxol-5-yloxy)propanohydrazide derivatives. The 1,3-benzodioxole moiety, a key structural feature of many natural products and pharmacologically active compounds, serves as a versatile scaffold in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and insights into the synthetic pathways and biological significance of this class of compounds.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a prominent structural motif found in a vast array of natural products, including safrole, sesamol, and piperine.[1] This heterocyclic scaffold is associated with a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[2][4] The unique electronic and conformational properties imparted by the methylenedioxy bridge contribute to the diverse pharmacological profiles of its derivatives. By incorporating this privileged scaffold into a propanohydrazide framework, we open avenues for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. Hydrazide-hydrazones, the ultimate derivatives discussed herein, are themselves a class of compounds renowned for their broad biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[5]
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound derivatives is accomplished through a robust three-step synthetic sequence. This strategy begins with the synthesis of a key ester intermediate, followed by its conversion to the core hydrazide, and culminates in the derivatization to a variety of hydrazones.
Figure 1: Overall synthetic workflow for 2-(1,3-benzodioxol-5-yloxy)propanohydrazone derivatives.
Part 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate (Intermediate I)
The initial step involves an O-alkylation reaction, a classic Williamson ether synthesis, to couple the phenolic hydroxyl group of sesamol with an appropriate alkyl halide. The selection of ethyl 2-bromopropanoate is strategic, as the resulting ester is readily converted to the desired hydrazide in the subsequent step.
Experimental Protocol:
-
Reaction Setup: To a solution of sesamol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound (Intermediate II)
The conversion of the synthesized ester to the corresponding hydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves the replacement of the ethoxy group of the ester with a hydrazinyl group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1 equivalent) in a minimal amount of absolute ethanol to ensure a homogenous solution.
-
Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (3-5 equivalents).[5] The use of excess hydrazine drives the reaction to completion.
-
Reaction Conditions: The reaction mixture is refluxed for 3-6 hours. The progress of the reaction is monitored by TLC until the starting ester spot disappears.
-
Work-up and Purification: After completion, the excess solvent is removed under reduced pressure.[6] The resulting mixture is cooled, often leading to the precipitation of the solid hydrazide. The product can be collected by filtration and recrystallized from a suitable solvent like ethanol to afford the pure this compound.
Figure 2: Generalized mechanism for the formation of a hydrazide from an ester.
Part 3: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazone Derivatives
The final step involves the condensation of the synthesized hydrazide with a variety of substituted aldehydes to yield the target hydrazone derivatives. This reaction is a classic example of imine formation.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, typically ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent).
-
Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The hydrazone product often precipitates out of the solution and can be collected by filtration. If not, the solvent is partially evaporated, and the mixture is cooled to induce crystallization. The collected solid is then washed with a cold solvent and can be further purified by recrystallization.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized intermediates and final products is crucial and can be achieved using a combination of spectroscopic techniques.
| Technique | Key Observables for the 1,3-Benzodioxole Moiety |
| ¹H NMR | A characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) typically appears in the range of δ 5.9-6.1 ppm. The aromatic protons on the benzodioxole ring will show signals in the aromatic region (δ 6.5-7.0 ppm) with splitting patterns dependent on their substitution. |
| ¹³C NMR | The carbon of the methylenedioxy group will exhibit a signal around δ 101-102 ppm. The aromatic carbons will have signals in the range of δ 105-150 ppm. |
| IR Spectroscopy | The presence of the C-O-C stretching vibrations of the ether linkages in the benzodioxole ring can be observed in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |
Potential Biological Activities
While the specific biological activities of this compound derivatives are yet to be extensively explored, the hydrazone class of compounds is well-documented for a wide range of pharmacological effects. The combination of the 1,3-benzodioxole scaffold with the hydrazone moiety presents a promising avenue for the discovery of novel bioactive molecules.
| Biological Activity | Description | References |
| Antimicrobial | Hydrazones have shown significant activity against various strains of bacteria and fungi. | [5] |
| Anticonvulsant | Certain hydrazone derivatives have demonstrated potential as anticonvulsant agents. | [5] |
| Anti-inflammatory | The anti-inflammatory properties of hydrazones have been widely reported. | [5] |
| Anticancer | Numerous studies have highlighted the potential of hydrazones as anticancer agents. | |
| Antitubercular | Hydrazone derivatives have been investigated for their activity against Mycobacterium tuberculosis. | [5] |
Conclusion
This technical guide outlines a systematic and efficient synthetic route to novel this compound derivatives. The methodologies described are based on well-established chemical transformations, ensuring reproducibility and scalability. The inherent biological potential of the 1,3-benzodioxole and hydrazone moieties makes this class of compounds a fertile ground for further investigation in the field of drug discovery. The detailed protocols and characterization guidelines provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of these promising molecules.
References
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Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved January 17, 2026, from [Link]
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1,3-Benzodioxole. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 441-450. doi:10.3897/pharmacia.69.e79294. Retrieved January 17, 2026, from [Link]
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1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment, 23(Special Issue I). Retrieved January 17, 2026, from [Link]
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Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2023). RSC Advances, 13(1), 1-19. doi:10.1039/d2ra07328a. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(9), 10792-10801. doi:10.3390/molecules180910792. Retrieved January 17, 2026, from [Link]
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HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2015). Molbank, 2015(2), M856. doi:10.3390/M856. Retrieved January 17, 2026, from [Link]
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Preparations and antioxidant activities of sesamol and it's derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127716. doi:10.1016/j.bmcl.2020.127716. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13, 891993. doi:10.3389/fpls.2022.891993. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13. Retrieved January 17, 2026, from [Link]
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(Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(2), o528-o529. doi:10.1107/s1600536806000195. Retrieved January 17, 2026, from [Link]
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The effect of sesamol on endogenous substances and oxidative stability of walnut oil. (2022). Frontiers in Nutrition, 9, 1021469. doi:10.3389/fnut.2022.1021469. Retrieved January 17, 2026, from [Link]
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Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. (2015). Inflammation Research, 64(8), 577-588. doi:10.1007/s00011-015-0836-7. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: Synthesis, Physicochemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide, identified by the CAS number 588679-99-6 . While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and organic synthesis, offers a robust framework for its investigation. We will explore its core chemical attributes, propose a viable synthetic pathway, and delve into its putative biological activities based on the well-documented pharmacology of its constituent moieties: the 1,3-benzodioxole ring system and the hydrazide functional group. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and structurally related molecules.
Introduction: The Scientific Rationale
The pursuit of novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of privileged structural motifs is a time-honored approach in drug discovery. This compound is a compelling molecule that marries two such pharmacologically significant fragments.
The 1,3-benzodioxole moiety is a key component in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its presence can influence a molecule's metabolic stability and interaction with various biological targets.
The hydrazide functional group is a versatile scaffold in medicinal chemistry, known for its ability to form various bioactive derivatives such as hydrazones.[4] Hydrazide-containing compounds have been successfully developed as drugs for a range of conditions, demonstrating the utility of this functional group in modulating biological activity.[5]
The combination of these two moieties in this compound suggests a high potential for novel biological activity, warranting a thorough investigation into its synthesis, properties, and therapeutic applications.
Physicochemical Properties and Structural Features
A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 588679-99-6 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Sigma-Aldrich |
| Molecular Weight | 224.22 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available sesamol (1,3-benzodioxol-5-ol).
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate
-
To a solution of sesamol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Putative Biological Activities and Therapeutic Targets
The structural components of this compound suggest several potential avenues for biological activity.
Anticancer Potential
The 1,3-benzodioxole scaffold is present in many compounds with demonstrated anticancer activity.[1][7] These derivatives can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The hydrazide moiety can be further derivatized to form hydrazones, a class of compounds also known for their antiproliferative effects.[8]
Potential Targets: Cyclooxygenase (COX) enzymes, kinases, and apoptosis-related proteins are potential targets for benzodioxole-containing compounds.[1]
Antimicrobial Activity
Hydrazide-hydrazone derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9] The combination with the benzodioxole ring system, which also contributes to antimicrobial properties, makes this compound a candidate for the development of new anti-infective agents.
Enzyme Inhibition
Hydrazide derivatives are known to act as enzyme inhibitors.[10] The specific substitution pattern of the target molecule could lead to selective inhibition of various enzymes, which would need to be determined through in vitro screening.
Caption: Potential biological activities of the target compound.
In Silico ADME-Tox Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound is a critical step in early-stage drug discovery.[11][12] While experimental data is not available, computational models can provide valuable insights.
Lipinski's Rule of Five: This rule helps to predict the drug-likeness of a molecule. This compound has a molecular weight of 224.22 Da, which is well within the acceptable range (<500 Da). Its calculated LogP is also likely to be within the acceptable range for oral bioavailability.
Toxicity Prediction: The 1,3-benzodioxole moiety can sometimes be associated with mechanism-based inhibition of cytochrome P450 enzymes. This potential liability would need to be assessed experimentally. Online prediction tools can provide initial estimates of potential toxicities.[13]
Future Directions and Experimental Validation
This technical guide provides a theoretical framework for the investigation of this compound. The next critical steps involve the experimental validation of the proposed concepts.
-
Synthesis and Characterization: The proposed synthetic route should be carried out, and the final product's structure and purity confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.
-
Enzyme Inhibition Assays: A broad panel of enzyme inhibition assays should be performed to identify potential molecular targets.
-
In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models would be warranted to assess efficacy and safety.
Conclusion
This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high probability of interesting biological activities. This guide provides a solid foundation for researchers to embark on the systematic investigation of this promising compound, with the ultimate goal of unlocking its therapeutic potential.
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The Multifaceted Biological Activities of Benzodioxole Derivatives: An In-depth Technical Guide for Researchers
January 2026
Executive Summary
The 1,3-benzodioxole scaffold, a unique heterocyclic motif found in numerous natural products and synthetic compounds, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological and physiological effects of benzodioxole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core biological activities, from anticancer and anti-inflammatory properties to their roles as insecticide synergists and their impact on the central nervous system. This document will elucidate the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells.
Mechanism of Action: A Multi-pronged Attack
A primary anticancer mechanism of certain benzodioxole derivatives involves the inhibition of the thioredoxin (Trx) system . The Trx system is a crucial antioxidant system that is often upregulated in cancer cells, contributing to their survival and resistance to therapy. By inhibiting thioredoxin reductase (TrxR), these compounds induce oxidative stress and trigger apoptosis (programmed cell death)[1].
Furthermore, many benzodioxole derivatives, particularly chalcone and lignan analogues, induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program[2][3][4]. Some derivatives have also been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.
A notable example is the conjugation of 1,3-benzodioxole derivatives with arsenicals. This strategy enhances the anti-proliferative properties of arsenicals by inhibiting their metabolism, leading to a longer retention time in the bloodstream and more effective tumor elimination[1].
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of benzodioxole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Arsenical Conjugates | Molm-13 (Leukemia) | < 1[5] |
| K562 (Leukemia) | < 1[5] | |
| HL-60 (Leukemia) | < 1[5] | |
| 4T1 (Breast Cancer) | < 1[5] | |
| Thiosemicarbazones | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53[6][7] |
| C6 (Glioma) | 4.33 ± 1.04[6][7] | |
| Chalcones | MCF-7 (Breast Cancer) | 3.44 ± 0.19[8] |
| HepG2 (Liver Cancer) | 4.64 ± 0.23[8] | |
| HCT116 (Colon Cancer) | 6.31 ± 0.27[8] | |
| Lignans (Schisandra) | Various | Potent activity[3][4][9] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and Bcl-2 family members.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Antioxidant Activity: Combating Oxidative Stress
Many benzodioxole derivatives possess significant antioxidant properties, enabling them to neutralize harmful free radicals and protect cells from oxidative damage, a process implicated in aging and various diseases.
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of benzodioxole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The presence of the dioxole ring and other substituents can influence the electron-donating capacity of the molecule.
Quantitative Data: Free Radical Scavenging Activity
The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
| Derivative Class | DPPH Scavenging IC50 (µM) |
| Benzodiazepine derivatives | 7a: 39.85, 7b: 79.95 |
Experimental Protocol: DPPH Assay
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the benzodioxole derivative to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Hypolipidemic Activity: Managing Cholesterol and Triglycerides
Certain benzodioxole-based fibrate derivatives have shown promise as hypolipidemic agents, effectively lowering plasma levels of triglycerides and cholesterol.
Mechanism of Action: Modulating Lipid Metabolism
The hypolipidemic effects of these derivatives are linked to the upregulation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[10][11] PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels.
In Vivo Data: Reduction in Plasma Lipids
In a high-fat diet-induced hyperlipidemic mouse model, a benzodioxole-based fibrate derivative (compound 12) demonstrated a significant reduction in plasma lipids.[10][11]
| Compound | Dose | % Reduction in Triglycerides | % Reduction in Total Cholesterol |
| Compound 12 | High | Significant | Significant |
| Fenofibrate (Control) | Standard | Significant | Significant |
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rodents
This is a widely used acute model to screen for hypolipidemic agents.
Principle: Triton WR-1339, a non-ionic detergent, inhibits lipoprotein lipase, leading to a rapid increase in plasma triglyceride and cholesterol levels.
Step-by-Step Protocol:
-
Animal Fasting: Fast rats or mice overnight.
-
Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg) dissolved in saline.[12][13][14][15][16]
-
Compound Administration: Administer the test compound orally or intraperitoneally immediately after Triton injection.
-
Blood Collection: Collect blood samples at different time points (e.g., 6 and 24 hours) after Triton injection.
-
Lipid Analysis: Measure the plasma levels of triglycerides and total cholesterol using enzymatic kits.
-
Data Analysis: Compare the lipid levels in the treated groups with the hyperlipidemic control group.
Insecticide Synergism: Enhancing Pesticide Efficacy
Benzodioxole derivatives, most notably piperonyl butoxide (PBO), are widely used as synergists in insecticide formulations. While they have little to no insecticidal activity on their own, they significantly enhance the potency of other insecticides.
Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
The primary mechanism of action of PBO is the inhibition of cytochrome P450 monooxygenases (P450s) in insects.[17][18][19][20][21][22][23][24][25] These enzymes are crucial for the detoxification of insecticides. By inhibiting P450s, PBO prevents the metabolic breakdown of the insecticide, leading to a higher concentration and longer persistence of the active ingredient in the insect, thereby increasing its toxicity.[17][18][19][20][21][22][23][24][25]
Experimental Workflow Diagram
Caption: Mechanism of insecticide synergism by piperonyl butoxide.
Psychoactive Effects: Modulation of Neurotransmitter Systems
Certain benzodioxole derivatives, such as 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy"), are well-known for their psychoactive effects. These compounds exert their influence by profoundly altering the levels of key neurotransmitters in the brain.
Neurochemical Mechanism: A Flood of Serotonin
MDMA's primary mechanism of action is the release of serotonin (5-HT) from presynaptic neurons.[26][13][27][28][29][30][31][32] It also affects dopamine and norepinephrine systems, but to a lesser extent.[26][13][27][28][29][30][31][32] MDMA binds to and reverses the function of the serotonin transporter (SERT), causing a massive efflux of serotonin into the synaptic cleft. This surge in serotonin is responsible for the characteristic mood-elevating and empathogenic effects of the drug.
However, this acute increase in serotonin is followed by a period of depletion, which can lead to negative after-effects such as depression and anxiety. Chronic or high-dose use of MDMA has been associated with long-term neurotoxic effects on the serotonin system.[10][12][13][23][27][28][29][32][33][34]
Neurotransmitter Release Diagram
Caption: MDMA's effect on serotonin release at the synapse.
Conclusion and Future Directions
The 1,3-benzodioxole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. The insights provided in this guide highlight the potential of these compounds in diverse therapeutic areas, from oncology and inflammation to infectious disease control.
Future research should focus on the rational design and synthesis of novel benzodioxole derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic profiles and minimizing off-target effects. Furthermore, advanced in vivo studies and clinical trials are necessary to translate the promising preclinical findings into tangible benefits for human health. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics.
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An In-depth Technical Guide on the Discovery and Isolation of Novel Benzodioxole Compounds
Introduction: The Enduring Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a unique chemical structure featuring a benzene ring fused to a dioxole ring, serves as a cornerstone in modern pharmaceutical research and development.[1] This versatile scaffold is present in a multitude of bioactive natural products and synthetic compounds, contributing significantly to their pharmacological profiles.[1][2] Derivatives of 1,3-benzodioxole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties.[1][3][4] The inherent stability and moderate reactivity of the benzodioxole ring system make it an ideal starting point for the synthesis of complex molecules with therapeutic potential.[1][5]
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and isolation of novel benzodioxole compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work. We will delve into both synthetic and natural product-based approaches, detailing the experimental choices and self-validating protocols necessary for success in this competitive field.
Part 1: Strategies for the Discovery of Novel Benzodioxole Compounds
The quest for new benzodioxole derivatives can be broadly categorized into two main avenues: chemical synthesis and isolation from natural sources. The choice between these approaches is often dictated by the research objectives, available resources, and the desired level of structural novelty.
Synthetic Approaches: Building Complexity from the Ground Up
Chemical synthesis offers unparalleled control over the final molecular architecture, allowing for the systematic exploration of structure-activity relationships (SAR). The 1,3-benzodioxole core can be functionalized through various reactions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.[1]
A common and powerful strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between a benzodioxole derivative (often halogenated) and a boronic acid, yielding a wide array of biaryl and substituted benzodioxole compounds.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling for Novel Benzodioxole Analogs
This protocol outlines the synthesis of novel 1,3-benzodioxole derivatives bearing a 1,2,3-triazole ring via a Suzuki-Miyaura coupling reaction.
Step 1: Synthesis of the Brominated Benzodioxole Intermediate.
-
Starting Material: (6-bromobenzo[d][1][3]dioxol-5-yl)methanol.
-
Reagents: Carbon tetrabromide (CBr4), triphenylphosphine (PPh3), dichloromethane (DCM).
-
Procedure: The starting material is treated with CBr4 and PPh3 in DCM under Appel conditions to afford 5-bromo-6-(bromomethyl)benzo[d][1][3]dioxole.
Step 2: Azide Formation.
-
Reagents: Sodium azide (NaN3), methanol (MeOH).
-
Procedure: The brominated intermediate is reacted with NaN3 in dry MeOH to yield 5-(azidomethyl)-6-bromobenzo[d][1][3]dioxole.
Step 3: 1,3-Dipolar Cycloaddition (Click Chemistry).
-
Reagents: Phenylacetylene, copper(I) iodide (CuI), acetonitrile (MeCN).
-
Procedure: The azide intermediate undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene in the presence of a CuI catalyst to form the 1,4-regioisomer of the 1,2,3-triazole.
Step 4: Suzuki-Miyaura Coupling.
-
Reagents: Aryl boronic acids, PdCl2(PPh3)2 (catalyst), PPh3 (ligand), potassium carbonate (K2CO3) (base).
-
Procedure: The brominated triazole-benzodioxole is coupled with various aryl boronic acids in the presence of the palladium catalyst, ligand, and base to furnish the desired novel benzodioxole derivatives.
Diagram of the Synthetic Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Analysis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: A Technical Guide to Target Identification and Molecular Interaction Modeling
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide, a novel small molecule with therapeutic potential. In the absence of pre-existing experimental data, this document outlines a systematic, multi-step computational workflow designed to identify probable protein targets, predict binding affinities, and elucidate potential mechanisms of action at the molecular level. By integrating established cheminformatics tools and molecular modeling techniques, this guide serves as a robust blueprint for researchers, scientists, and drug development professionals seeking to accelerate the preclinical assessment of new chemical entities. The methodologies detailed herein, from target prediction and molecular docking to molecular dynamics simulations, are presented with a focus on scientific integrity, reproducibility, and the causal logic underpinning each experimental choice.
Introduction: The Rationale for In Silico Profiling
The imperative to streamline the early stages of drug discovery has positioned in silico modeling as an indispensable tool.[1] Computational approaches offer a rapid and cost-effective means to generate testable hypotheses regarding the pharmacological profile of a novel compound, thereby prioritizing resources for subsequent experimental validation. The subject of this guide, this compound, is a molecule of interest due to the established bioactivity of its constituent chemical motifs, namely the 1,3-benzodioxole and hydrazide groups. The 1,3-benzodioxole moiety is a common scaffold in a variety of pharmacologically active compounds, while hydrazide derivatives have demonstrated a broad spectrum of biological activities.
This guide will navigate the logical progression of an in silico investigation, commencing with the foundational step of target identification and culminating in a detailed analysis of the molecule's dynamic behavior within a simulated biological environment. Each protocol is designed to be self-validating, with clear explanations of the underlying scientific principles and references to authoritative sources.
Ligand Preparation and Target Prediction: Unveiling Potential Biological Interactions
The initial phase of our in silico analysis focuses on preparing the small molecule for computational modeling and predicting its most likely protein targets.
Ligand Structure and Representation
A crucial first step is the accurate representation of the molecule of interest in a format amenable to computational analysis. The structure of this compound was first drawn using a chemical sketcher and then converted to the Simplified Molecular Input Line Entry System (SMILES) format.
SMILES String: CC(OC1=CC2=C(C=C1)OCO2)C(=O)NN
This SMILES string serves as the primary input for the subsequent in silico tools.
Protocol: In Silico Target Prediction
To identify potential biological targets, we will employ SwissTargetPrediction, a well-established web-based tool that predicts protein targets of a small molecule based on the principle of chemical similarity to known bioactive ligands.[2]
Step-by-Step Methodology:
-
Access the SwissTargetPrediction Server: Navigate to the SwissTargetPrediction website.
-
Input Molecular Structure: Paste the SMILES string CC(OC1=CC2=C(C=C1)OCO2)C(=O)NN into the query field.
-
Select Target Organism: Specify "Homo sapiens" as the target organism.
-
Initiate Prediction: Click the "Predict targets" button to start the analysis.
-
Analyze Results: The output will be a list of predicted protein targets, ranked by their probability of interaction.
Predicted Protein Targets
The target prediction analysis yielded a list of potential protein targets for this compound. The top-ranking predicted targets, based on their probability scores, are summarized in the table below.
| Target Class | Specific Target | Uniprot ID | Probability |
| Enzyme | Carbonic anhydrase II | P00918 | High |
| Enzyme | Carbonic anhydrase IV | P22748 | High |
| G-protein coupled receptor | 5-hydroxytryptamine receptor 2A | P28223 | Moderate |
| G-protein coupled receptor | Dopamine D2 receptor | P14416 | Moderate |
| Enzyme | Monoamine oxidase A | P21397 | Moderate |
Caption: Predicted protein targets for this compound from SwissTargetPrediction.
Molecular Docking: Simulating the Binding Event
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This section details the process of docking our ligand into the active site of a high-priority predicted target, Carbonic Anhydrase II.
Rationale for Target Selection
Carbonic Anhydrase II (CA II) was selected for the initial docking study due to its high prediction probability and the availability of high-resolution crystal structures in the Protein Data Bank (PDB). CA II is a well-characterized enzyme involved in various physiological processes, making it a relevant target for pharmacological investigation.
Protocol: Molecular Docking Workflow
The following protocol outlines the key steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBE) from the RCSB PDB.[4]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein structure using AutoDock Tools.
-
Save the prepared protein structure in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand from its SMILES string using a tool like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.
-
Save the prepared ligand structure in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of CA II. The active site is typically identified by the location of the catalytic zinc ion and surrounding key residues.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.
-
The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
-
-
Analysis of Results:
-
Visualize the top-ranked binding pose of the ligand within the protein's active site using a molecular visualization program like PyMOL or Chimera.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualizing the Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.
The Importance of Dynamic Simulation
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the assessment of the stability of intermolecular interactions predicted by docking.
Protocol: Molecular Dynamics Simulation
The following is a generalized protocol for performing an MD simulation using a software package like GROMACS.
Step-by-Step Methodology:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a simulation box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions over time.
-
-
Visualizing the MD Workflow
Caption: A schematic of the molecular dynamics simulation workflow.
ADMET Prediction: Evaluating Drug-Likeness
In addition to target interaction, the pharmacokinetic properties of a molecule are critical for its potential as a drug. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-like properties.
Protocol: In Silico ADMET Profiling
Web-based tools like SwissADME can be used to predict a wide range of physicochemical and pharmacokinetic properties.
Step-by-Step Methodology:
-
Access the SwissADME Server: Navigate to the SwissADME website.
-
Input Molecular Structure: Paste the SMILES string of the compound into the query field.
-
Run Prediction: Initiate the ADMET prediction.
-
Analyze Results: The output will provide predictions for properties such as:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.
-
Water Solubility: The extent to which a compound dissolves in water.
-
Drug-Likeness: Adherence to established rules like Lipinski's Rule of Five.
-
Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier permeability.
-
Toxicity: Alerts for potential toxicophores.
-
Conclusion and Future Directions
This in-depth technical guide has delineated a comprehensive in silico workflow for the initial characterization of this compound. By leveraging a suite of computational tools, we have moved from a complete lack of biological data to a set of testable hypotheses regarding its potential protein targets, binding interactions, and drug-like properties. The predicted affinity for Carbonic Anhydrase II, along with other potential targets, provides a strong foundation for future experimental validation.
The next logical steps would involve in vitro assays to confirm the predicted biological activities. For instance, enzyme inhibition assays could be performed to quantify the inhibitory potency of the compound against Carbonic Anhydrase II. Subsequent cell-based assays would then be necessary to assess its efficacy and toxicity in a more biologically relevant context. The in silico models presented here will serve as a valuable guide for the rational design of these future experiments, ultimately accelerating the journey of this promising molecule from a chemical entity to a potential therapeutic agent.
References
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
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Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of bioactive molecules. Bioinformatics (Oxford, England), 29(23), 3073–3079. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Preliminary Cytotoxicity Screening of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: An In-Depth Technical Guide
Abstract
The discovery and development of novel therapeutic agents are cornerstones of oncological research. The initial evaluation of a compound's cytotoxic potential is a critical step in this process, serving as a primary filter for identifying candidates with promising anti-cancer activity. This technical guide provides a comprehensive framework for the preliminary cytotoxicity screening of novel chemical entities, using the hypothetical compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide as an exemplar. While specific experimental data for this compound is not publicly available, this document outlines a robust and scientifically rigorous approach for its initial cytotoxic characterization. We will delve into the rationale behind experimental design, provide detailed protocols for widely accepted in vitro assays, and present a framework for data interpretation and visualization. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer agents.
Introduction: The Rationale for Cytotoxicity Screening
The journey of a potential anti-cancer drug from laboratory synthesis to clinical application is a long and arduous one. A crucial initial phase in this journey is the in vitro assessment of cytotoxicity.[1][2] This preliminary screening aims to determine a compound's ability to kill or inhibit the proliferation of cancer cells.[3] It provides essential information about the compound's potency and serves as a basis for further, more detailed mechanistic studies. The evaluation of cytotoxicity is a foundational step in identifying compounds that can selectively target cancer cells while minimizing harm to normal, healthy cells.[1]
The compound of interest, This compound , incorporates two key structural motifs: a 1,3-benzodioxole ring and a hydrazide functional group. The 1,3-benzodioxole moiety is a feature of numerous natural and synthetic compounds with a wide array of biological activities, including anti-tumor effects.[4][5] Similarly, hydrazide derivatives have been extensively investigated for their pharmacological properties, with many exhibiting significant cytotoxic activity against various cancer cell lines.[6][7][8] The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for cytotoxicity screening.
This guide will focus on two primary and complementary assays for assessing cytotoxicity:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][9]
-
LDH Assay: A method to quantify the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cell membrane integrity.[10][11]
By employing these assays, we can gain a comprehensive initial understanding of the cytotoxic potential of our test compound.
Experimental Design: A Strategic Approach
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following sections outline the key considerations for the preliminary cytotoxicity screening of this compound.
Selection of Cell Lines
The choice of cell lines is a critical determinant of the relevance and interpretability of cytotoxicity data.[12] It is advisable to screen the compound against a panel of cancer cell lines representing different tumor types to assess the breadth of its activity.[13][14] For the initial screening of this compound, a panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HepG2: A human liver cancer cell line.
In addition to cancer cell lines, it is essential to include a non-cancerous control cell line to assess the compound's selectivity. A commonly used option is a human fibroblast cell line, such as hTERT Gingival Fibroblasts .[15] A favorable cytotoxicity profile would show high potency against cancer cell lines and low toxicity towards the normal cell line.
Compound Preparation and Concentration Range
The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
A broad range of compound concentrations should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). A typical starting range for a novel compound might be from 0.1 µM to 100 µM, prepared by serial dilution.[16]
Controls
The inclusion of appropriate controls is fundamental to the validity of any experiment. For cytotoxicity assays, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is used to assess any potential cytotoxic effects of the solvent itself.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure that the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone, representing 100% cell viability.
Methodologies: Step-by-Step Protocols
This section provides detailed protocols for the MTT and LDH cytotoxicity assays. These protocols are designed to be robust and reproducible.
Cell Culture and Seeding
-
Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For the assays, harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere and grow for 24 hours.[9]
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol Steps:
-
After 24 hours of cell seeding, remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
LDH Cytotoxicity Assay Protocol
The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18] This assay is a reliable indicator of compromised cell membrane integrity.[10][11]
Protocol Steps:
-
Prepare and treat the cells with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well according to the manufacturer's instructions.[18]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Measure the absorbance at 490 nm using a microplate reader.[18]
Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
MTT Assay: The percentage of cell viability is calculated using the following formula:
LDH Assay: The percentage of cytotoxicity is calculated based on the LDH activity in the supernatant relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Determination of IC50
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability, is a key parameter for assessing cytotoxicity.[12] The IC50 is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Hypothetical Data Presentation
The following table presents hypothetical IC50 values for this compound against a panel of cell lines.
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 8.5 |
| A549 | Human Lung Carcinoma | 12.3 |
| HeLa | Human Cervical Cancer | 15.1 |
| HepG2 | Human Liver Cancer | 20.7 |
| hTERT-GF | Normal Human Fibroblast | > 100 |
Visualizing the Workflow and Potential Mechanisms
Visual representations are invaluable for understanding complex experimental workflows and potential biological pathways.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: Experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway
Based on the known activities of related compounds, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion and Future Directions
The preliminary cytotoxicity screening outlined in this guide provides a robust and efficient method for the initial evaluation of novel compounds like this compound. The combination of MTT and LDH assays offers a multi-faceted view of a compound's effect on cell viability and membrane integrity. Favorable results from this initial screen, characterized by potent and selective cytotoxicity against cancer cells, would warrant further investigation.
Future studies could include:
-
Screening against a broader panel of cancer cell lines, including drug-resistant variants.
-
More detailed mechanistic studies to elucidate the mode of cell death (e.g., apoptosis vs. necrosis) using techniques like flow cytometry for Annexin V/PI staining.
-
Investigation of the compound's effect on the cell cycle.
-
In vivo studies in animal models to assess efficacy and toxicity.
By following a systematic and rigorous approach to preliminary cytotoxicity screening, researchers can effectively identify promising lead compounds for the development of next-generation anti-cancer therapies.
References
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Chilin, A., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Abou-Seri, S. M., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Drug Discovery, 4(5), 557-573. Retrieved from [Link]
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Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-dependent responses of hydrazide-hydrazone derivatives in three.... Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against.... Retrieved from [Link]
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ResearchGate. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Retrieved from [Link]
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ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
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Frontiers. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide represents a compelling molecular architecture for drug discovery. Its structure marries two pharmacologically significant moieties: the 1,3-benzodioxole ring and a propanohydrazide side chain. The 1,3-benzodioxole group, a key feature of natural products like safrole, is associated with a wide array of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3] Concurrently, the hydrazide-hydrazone backbone is a privileged scaffold in medicinal chemistry, renowned for conferring diverse bioactivities such as anticonvulsant, anticancer, and enzyme inhibitory properties.[4][5][6][7]
This convergence of structural motifs suggests that this compound could exhibit a unique pharmacological profile. Preliminary analysis points towards several potential therapeutic applications, most notably in oncology, neurology, and infectious diseases. These application notes provide a comprehensive suite of in vitro protocols designed to rigorously assess the cytotoxic, enzyme inhibitory, and anticonvulsant potential of this novel compound. The following assays are structured to provide a robust preliminary screening cascade, from general cytotoxicity to more specific mechanistic evaluations.
Part 1: Foundational Cytotoxicity Assessment
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data not only reveals potential anticancer activity but also establishes a therapeutic window for other potential applications. We recommend a tiered approach, beginning with a general metabolic assay, followed by a membrane integrity assay for confirmation.
Principle of Cytotoxicity Screening
Initial screening will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable indicator of metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. To corroborate these findings, a lactate dehydrogenase (LDH) assay can be employed, which measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DLD-1 for colorectal cancer)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 25.6 ± 2.1 | 1.2 ± 0.3 |
| DLD-1 (Colorectal Cancer) | 42.1 ± 3.5 | 0.9 ± 0.2 |
| A549 (Lung Cancer) | 33.8 ± 2.9 | 1.5 ± 0.4 |
Part 2: Monoamine Oxidase (MAO) Inhibition Assay
The hydrazide moiety is a known pharmacophore for monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[11] Therefore, it is prudent to screen this compound for inhibitory activity against both MAO-A and MAO-B isoforms.
Principle of MAO Inhibition Assay
This fluorometric assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a MAO substrate, such as tyramine.[12][13] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
Signaling Pathway: MAO Catalytic Activity
Caption: MAO inhibition assay principle.
Detailed Protocol: MAO-A and MAO-B Inhibition Assay
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer
-
Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
Black 96-well plates
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A, MAO-B, tyramine, HRP, and the fluorescent probe in assay buffer according to the manufacturer's instructions.
-
Compound Addition: Add 50 µL of assay buffer to all wells. Add 2 µL of serially diluted this compound to the test wells. Add 2 µL of clorgyline or pargyline to the positive control wells and 2 µL of vehicle (DMSO) to the enzyme control wells.
-
Enzyme Addition: Add 20 µL of MAO-A or MAO-B to the respective wells. Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the substrate/probe/HRP mixture to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value.
Data Presentation: Hypothetical MAO Inhibition Data
| Enzyme | This compound (IC50 in µM) | Clorgyline (IC50 in µM) | Pargyline (IC50 in µM) |
| MAO-A | 15.3 ± 1.2 | 0.008 ± 0.001 | > 100 |
| MAO-B | 78.9 ± 5.6 | > 100 | 0.09 ± 0.01 |
Part 3: In Vitro Anticonvulsant Activity Screening
Given the prevalence of the hydrazone motif in anticonvulsant drugs, it is worthwhile to investigate the potential of this compound in this therapeutic area.[6] An initial in vitro screen can provide evidence of neuroprotective or anti-epileptiform activity.
Principle of In Vitro Anticonvulsant Models
A common in vitro model for assessing anticonvulsant activity involves neuronal cell cultures where seizures are induced chemically.[14][15][16] For instance, pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that can induce seizure-like activity in cultured neurons. The ability of a compound to prevent or reduce this activity is indicative of anticonvulsant potential. Cell viability assays can be used to quantify the neuroprotective effect.
Detailed Protocol: PTZ-Induced Cytotoxicity in Neuronal Cells
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neuronal cell culture medium
-
Pentylenetetrazol (PTZ)
-
Valproic acid (positive control)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound or valproic acid for 2 hours.
-
Seizure Induction: Induce seizure-like activity by adding PTZ to the wells at a final concentration previously determined to cause significant cytotoxicity (e.g., 20 mM).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Viability Assessment: Perform an MTT assay as described in Part 1 to assess cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the PTZ-treated control.
Data Presentation: Hypothetical Neuroprotection Data
| Compound | Concentration (µM) | % Neuroprotection |
| This compound | 10 | 25.4 ± 3.1 |
| 50 | 68.2 ± 5.7 | |
| Valproic Acid | 500 | 75.1 ± 6.2 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will offer critical insights into its potential as a cytotoxic agent, a monoamine oxidase inhibitor, or an anticonvulsant. Positive results in any of these screens will warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines or primary cell cultures, and eventual progression to in vivo models. The unique structural attributes of this compound make it a promising candidate for further drug development efforts.
References
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 896–909. [Link]
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Eid, E. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences, 28(11), 6061–6069. [Link]
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Gougat, J., et al. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 661–669. [Link]
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Hussain, S., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 10(1), e23223. [Link]
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Lima, L. M. (2015). Safrole and the Versatility of a Natural Biophore. Revista Virtual de Química, 7(2), 495-538. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2224–2243. [Link]
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Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 353-360. [Link]
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Shafieq, S., et al. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148-160. [Link]
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Villena García, J., et al. (2011). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 10(5), 459-464. [Link]
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Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Evaluation of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide in Cancer Cell Lines
Introduction: Rationale for Investigation
The quest for novel anticancer therapeutics often involves the strategic combination of known pharmacophores to generate compounds with enhanced potency and selectivity. The molecule 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a compelling candidate for investigation, rationally designed by incorporating two key structural motifs with established biological significance.
The first is the 1,3-benzodioxole group, a moiety found in naturally occurring compounds like safrole. Derivatives of this structure have demonstrated antiproliferative effects in various cancer cell lines, including breast and lung cancer.[1][2][3] The second critical component is the hydrazide-hydrazone scaffold (–(C=O)NHN=CH–). This functional group is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds exhibiting a wide spectrum of bioactivities, including potent anticancer properties.[4][5][6][7] The fusion of a hydrazide moiety with various heterocyclic systems has been shown to induce cytotoxic effects, trigger apoptosis, and promote cell cycle arrest in cancer cells.[6][8]
This guide provides a comprehensive framework for the systematic evaluation of this compound (referred to hereafter as 'Compound X') in cancer cell lines. It details a logical progression of experiments, from initial cytotoxicity screening to in-depth mechanistic studies, designed to elucidate its potential as a novel therapeutic agent. The protocols herein are grounded in established methodologies and provide the scientific causality behind experimental choices, ensuring a robust and reproducible investigation.
Part 1: Initial Evaluation - Cytotoxicity Profiling
The foundational step in assessing any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This initial screen helps identify sensitive cancer types and establishes the effective concentration range for subsequent mechanistic assays.
Rationale for Cell Line Selection
A diverse panel of cell lines is recommended to understand the breadth of Compound X's activity. Based on literature for related hydrazide and benzodioxole derivatives, the following are suggested:
-
MDA-MB-231: A triple-negative breast cancer cell line, often used to test novel therapeutics against aggressive breast cancers.[9][10]
-
HCT-116: A human colon carcinoma cell line, sensitive to agents inducing apoptosis and cell cycle arrest.[6][8]
-
A549: A human lung adenocarcinoma cell line, commonly used in anticancer drug screening.[5][11]
-
MRC-5: A normal human lung fibroblast cell line, included as a crucial control to assess the selectivity of Compound X for cancer cells over non-malignant cells.[12]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Compound X (dissolved in DMSO to create a 10 mM stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include a "vehicle control" (medium with DMSO at the same concentration as the highest Compound X dose) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
Summarize the results in a clear, tabular format.
| Cell Line | Type | Hypothetical IC₅₀ (µM) for Compound X |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 |
| HCT-116 | Colon Carcinoma | 12.2 |
| A549 | Lung Adenocarcinoma | 15.7 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
This table presents hypothetical data for illustrative purposes.
Part 2: Mechanistic Elucidation
Once the cytotoxic potential of Compound X is established, the next logical step is to investigate how it kills cancer cells. The primary mechanisms for many anticancer agents involve the induction of programmed cell death (apoptosis) and/or the disruption of the cell division cycle.
Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of Compound X after initial cytotoxicity screening.
Caption: A logical workflow for the anticancer evaluation of a novel compound.
Protocol: Apoptosis Detection by Annexin V/PI Staining
Causality: Apoptosis is a key mechanism of targeted cancer therapy. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells, making it a marker for late apoptotic or necrotic cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and attached cells. To collect attached cells, wash with PBS and gently detach using trypsin. Combine all cells from each well.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol: Cell Cycle Analysis
Causality: Many anticancer drugs exert their effects by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the proliferation of malignant cells.[8] Analyzing the DNA content of a cell population allows for the determination of the proportion of cells in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Compound X
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 2.2).
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Part 3: Probing the Molecular Target - Signaling Pathways
The results from the apoptosis and cell cycle assays can guide the investigation into the specific molecular pathways affected by Compound X. For instance, if apoptosis is induced, probing key proteins in the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways is a logical next step.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Based on studies of similar hydrazide-hydrazone compounds that target mitochondria, a plausible mechanism for Compound X could involve the regulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.[6]
Caption: A hypothetical pathway for Compound X-induced intrinsic apoptosis.
General Protocol: Western Blotting
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is essential to validate the proposed mechanism of action by observing changes in the expression levels of key regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) following treatment with Compound X.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Protocol (Abbreviated):
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.
Conclusion
This document outlines a structured, multi-faceted approach to characterize the anticancer potential of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. The provided protocols, rooted in established scientific principles, offer a reliable framework for generating high-quality, interpretable data. Positive and selective results from this workflow would strongly support the advancement of this compound as a promising lead for further preclinical development in cancer therapy.
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules. [Link]
-
Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (n.d.). PubMed. [Link]
-
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018). ACS Omega. [Link]
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Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. (2011). Molecules. [Link]
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New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. (2011). PubMed. [Link]
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New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. (n.d.). Semantic Scholar. [Link]
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New Safrole Oxide Derivatives: Synthesis and in vitro Antiproliferative Activities on A549 Human Lung Cancer Cells. (n.d.). KoreaScience. [Link]
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Carcinogenic and Mutagenic Activities of Safrole, 1′-Hydroxysafrole, and Some Known or Possible Metabolites. (1977). Cancer Research. [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PubMed. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]
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Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]
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Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines. (2022). MDPI. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Testing of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Scientific Imperative for Novel Antimicrobial Evaluation
The escalating crisis of antimicrobial resistance necessitates a rigorous and systematic approach to the evaluation of new chemical entities. The compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide belongs to a class of hydrazide-hydrazone derivatives, which have garnered significant interest for their wide spectrum of biological activities, including antimicrobial properties.[1][2][3] The 1,3-benzodioxole moiety is also a key feature in various biologically active natural products and synthetic compounds, some of which have demonstrated notable antibacterial efficacy.[4][5][6]
The potential mechanism of action for some hydrazone derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[2][7][8] This positions this compound as a compound of interest for further investigation.
This document provides a comprehensive suite of protocols for the systematic evaluation of the antimicrobial properties of this novel compound. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[9][10][11][12][13] We will proceed from foundational screening assays to more complex evaluations of bactericidal activity, kinetics, and anti-biofilm potential, concluding with essential cytotoxicity assessments to establish a preliminary safety profile.
Part 1: Foundational Antimicrobial Susceptibility Testing (AST)
The initial phase of testing is designed to determine the fundamental efficacy of the compound against a panel of clinically relevant microorganisms. This involves determining the minimum concentration required to inhibit growth (MIC) and to kill the bacteria (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise Minimum Inhibitory Concentration (MIC) value.[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is highly standardized, scalable for testing multiple strains and concentrations, and provides a quantitative result (µg/mL), which is essential for comparing potency and for subsequent MBC determination.[14][16]
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria as its composition is standardized to minimize interference with antimicrobial activity.[17][18]
-
Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical for reproducibility. An inoculum that is too high can overwhelm the compound, leading to falsely high MICs, while one that is too low can lead to falsely low MICs.
Experimental Protocol: Broth Microdilution
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using CAMHB to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[19]
-
-
Bacterial Inoculum Preparation:
-
Select isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
Agar Disk Diffusion (Qualitative Screening)
The disk diffusion method (Kirby-Bauer test) is a valuable qualitative screening tool. It is technically simpler and can be used for a preliminary assessment of activity against a broad range of organisms.[21][22]
Experimental Protocol: Agar Disk Diffusion
-
Plate and Inoculum Preparation:
-
Disk Application:
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.[17]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[24][25][26] This is a crucial step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[26][27]
Experimental Protocol: MBC Determination
-
Perform MIC Assay: First, determine the MIC of the compound as described in the broth microdilution protocol.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate that does not contain the test compound.[26]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation:
Workflow for Foundational AST
Caption: Foundational workflow for antimicrobial susceptibility testing.
Part 2: Advanced Characterization of Antimicrobial Activity
Once the foundational MIC and MBC values are established, a deeper characterization of the compound's activity is warranted. This includes understanding the rate of killing and its efficacy against complex bacterial communities like biofilms.
Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of bactericidal activity over time.[29] It is more informative than the endpoint-based MBC assay and can reveal whether the compound's killing effect is concentration-dependent or time-dependent.[30][31]
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare flasks containing CAMHB with this compound at various concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[32] Include a growth control flask without the compound.
-
Prepare a standardized bacterial inoculum (e.g., ~1 x 10⁶ CFU/mL).
-
-
Inoculation and Sampling:
-
Quantification:
-
Perform serial dilutions of the collected aliquots and plate them onto MHA to determine the viable cell count (CFU/mL).
-
Incubate the plates and count the colonies.
-
-
Data Analysis:
Anti-Biofilm Activity Assessment
Bacteria in biofilms are notoriously more resistant to antimicrobial agents than their free-living counterparts.[33] Evaluating the compound's ability to inhibit biofilm formation or eradicate established biofilms is critical for assessing its potential clinical utility. The crystal violet assay is a common and straightforward method for quantifying biofilm mass.[34][35][36]
Experimental Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation:
-
In a 96-well plate, add a standardized bacterial suspension in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).
-
Add various concentrations of the test compound to the wells.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm to form on the well surfaces.[34]
-
-
Washing and Staining:
-
Carefully discard the planktonic (free-floating) cells and gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[33]
-
Fix the biofilms with methanol for 15 minutes and allow to air dry.[35]
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[34]
-
-
Solubilization and Quantification:
Data Presentation: Summary of Key Assays
| Assay | Principle | Key Parameter(s) | Typical Units | Significance |
| Broth Microdilution | Determines the lowest concentration that inhibits visible bacterial growth. | Minimum Inhibitory Concentration (MIC) | µg/mL or µM | Measures potency; baseline for other tests. |
| Agar Disk Diffusion | Measures the diameter of growth inhibition around a compound-impregnated disk. | Zone of Inhibition | mm | Qualitative screen for antimicrobial activity. |
| MBC Determination | Determines the lowest concentration that kills ≥99.9% of bacteria. | Minimum Bactericidal Concentration (MBC) | µg/mL or µM | Differentiates bactericidal vs. bacteriostatic activity. |
| Time-Kill Kinetics | Measures the rate of bacterial killing over time at different concentrations. | Log₁₀ CFU reduction vs. Time | Log₁₀ CFU/mL | Characterizes the dynamics of bactericidal action. |
| Anti-Biofilm Assay | Quantifies the ability to inhibit or eradicate bacterial biofilms. | Biofilm Inhibition/Eradication (%) | % reduction | Assesses efficacy against resistant bacterial communities. |
Part 3: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[38] A preliminary cytotoxicity assessment is a non-negotiable step in the early-stage evaluation of any new compound.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[39] It is used to determine the concentration of the compound that is toxic to mammalian cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[39]
-
-
Compound Exposure:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Logical Relationship: Efficacy vs. Safety
Caption: Balancing antimicrobial efficacy with host cell safety.
References
-
Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]
-
BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
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UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
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Journal of Visualized Experiments. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. [Link]
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Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ResearchGate. Crystal violet assay carried out to determine the antibiofilm activity... [Link]
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SpringerLink. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Microbe Online. Broth Dilution Method for MIC Determination. [Link]
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European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]
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Journal of Microbiological Methods. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. [Link]
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Grokipedia. Minimum bactericidal concentration. [Link]
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Wikipedia. Minimum bactericidal concentration. [Link]
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Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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MI Microbiology. Broth Microdilution. [Link]
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ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone... [Link]
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Wikipedia. Disk diffusion test. [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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SEAFDEC/AQD Institutional Repository. Disk diffusion method. [Link]
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Springer Professional. In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. [Link]
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MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]
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American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]
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Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method. [Link]
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National Institutes of Health. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
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National Institutes of Health, Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
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King Fahd University of Petroleum & Minerals. In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. [Link]
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National Institutes of Health. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]
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ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
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National Institutes of Health. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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ResearchGate. In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents | Request PDF. [Link]
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National Institutes of Health. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. [Link]
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National Institutes of Health. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
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YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]
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Impact Factor. Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. [Link]
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Application and Protocol Guide for the Quantification of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. As a novel compound or key intermediate, establishing robust and reliable analytical procedures is paramount for its progression through the research and development pipeline. This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of methodologies, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical technique. Furthermore, it details the application of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring higher sensitivity and outlines a potential Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization. Crucially, this document is grounded in the principles of scientific integrity, providing detailed protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and for conducting forced degradation studies to establish the stability-indicating properties of the primary analytical method.
Introduction and Analyte Analysis
This compound is a molecule of interest possessing several key functional groups that dictate its chemical behavior and inform the strategy for its analytical quantification. The presence of the 1,3-benzodioxole moiety, a strong chromophore, makes UV-based detection a highly viable and accessible quantification strategy. The hydrazide functional group (-CONHNH2) imparts polarity and makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions. This group's low volatility and potential for thermal degradation suggest that direct analysis by gas chromatography is challenging without prior derivatization.
The accurate quantification of this analyte is a critical requirement for a multitude of applications, including:
-
Purity assessment of synthesized batches.
-
Quantification in reaction monitoring for process optimization.
-
Stability testing of the drug substance and formulated product.
-
Pharmacokinetic studies requiring measurement in biological matrices.
Given the absence of a standardized public method, this guide will walk the user through a logical, science-driven process to establish a fit-for-purpose analytical method.
Recommended Analytical Strategy: A Multi-tiered Approach
A hierarchical approach is recommended, starting with the most accessible and robust technique (HPLC-UV) and progressing to more specialized methods (LC-MS/MS, GC-MS) as required by the analytical challenge (e.g., lower detection limits, complex matrix).
Caption: Logical flow for analytical method selection.
Primary Method: Reversed-Phase HPLC with UV Detection
3.1. Rationale and Causality
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine analysis of this compound. This is due to a confluence of favorable properties of the analyte and the technique's capabilities:
-
Analyte Polarity: The molecule's moderate polarity makes it ideally suited for retention and separation on non-polar stationary phases like C18.
-
UV Absorbance: The 1,3-benzodioxole ring system exhibits strong UV absorbance, providing a clear path to sensitive and specific detection. Compounds containing this moiety, such as safrole, typically show absorbance maxima around 236 nm and 288 nm.[1] A photodiode array (PDA) detector is recommended to confirm peak purity and select the optimal wavelength.
-
Non-Volatility & Thermal Stability: HPLC operates at or near ambient temperature, circumventing the issues of thermal degradation that can affect hydrazide-containing compounds.[2][3]
3.2. Detailed Experimental Protocol
This protocol provides a starting point for method development. Optimization will be necessary to achieve the desired performance characteristics.
Instrumentation and Consumables:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Analytical grade potassium phosphate monobasic and phosphoric acid.
-
0.22 µm membrane filters for mobile phase and sample filtration.
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.
-
Organic Phase: HPLC-grade Acetonitrile (ACN).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with ACN:Buffer (e.g., 40:60 v/v). Rationale: An isocratic method is simpler and more robust for routine QC. A gradient may be required if significant impurities are present.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at a primary wavelength of ~288 nm for quantification.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water).
-
Prepare a working standard at a concentration of ~0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (retention time, peak area repeatability, tailing factor).
-
Inject the sample solution(s).
-
High Sensitivity Method: LC-MS/MS
4.1. Rationale and Application
For applications demanding high sensitivity and selectivity, such as the quantification of the analyte in biological matrices (plasma, urine) or for trace-level impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Its ability to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) provides unparalleled specificity, effectively filtering out matrix interference.
4.2. Detailed Experimental Protocol
Instrumentation and Consumables:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade solvents (ACN, MeOH, Water) and formic acid.
Procedure:
-
Mass Spectrometer Tuning:
-
Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Operate in positive ionization mode, as the hydrazide group is readily protonated.
-
Determine the mass of the protonated molecule [M+H]+.
-
Perform product ion scans to identify stable, high-intensity fragment ions for MRM transitions.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient is typically used (e.g., 5% B to 95% B over 3-5 minutes). Rationale: A gradient ensures efficient elution and sharp peaks, which is critical for sensitivity.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold ACN containing an appropriate internal standard. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
-
-
Data Acquisition:
-
Set up the MRM method using the optimized precursor ion → product ion transitions for the analyte and internal standard.
-
Alternative Method: GC-MS with Derivatization
5.1. Rationale and Considerations
Direct GC analysis is not recommended due to the polar and thermally labile nature of the hydrazide group. However, GC-MS can be employed if the analyte is first derivatized to a more volatile and thermally stable form.[4] This approach may be useful for specific impurity profiling where GC provides better resolution for certain compounds.
5.2. Protocol Outline
-
Derivatization:
-
React the analyte with a derivatizing agent that targets the hydrazide group. A common approach is to form a hydrazone by reacting with a ketone, such as acetone, or an aldehyde.[4]
-
Example Reaction: Dissolve the sample in a suitable solvent. Add an excess of acetone and a catalytic amount of acid (e.g., acetic acid). Heat gently if required to drive the reaction to completion.
-
-
GC-MS Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: ~250 °C.
-
Oven Program: Start at a low temperature (~100 °C) and ramp up to a high temperature (~300 °C).
-
MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments of the derivatized product.
-
Method Validation: A Self-Validating System
Validation is the cornerstone of a trustworthy analytical method. The developed HPLC-UV method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6]
Caption: Key parameters for analytical method validation.
6.1. Validation Protocols
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. Use PDA to assess peak purity of the analyte peak. | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Prepare at least 5 concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The range demonstrated by the linearity study. | |
| Accuracy | Perform spike recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Analyze a sample of known concentration and compare the measured value to the true value. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Inject one sample (n=6) or prepare 6 independent samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N). LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. | |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). Assess the impact on system suitability. | System suitability criteria (e.g., tailing factor, plate count) must still be met. |
Stability-Indicating Method: Forced Degradation Studies
To ensure the analytical method can distinguish the intact analyte from its degradation products, a forced degradation study must be performed as stipulated by ICH Q1A(R2) guidelines.[7] This is essential for stability studies.
7.1. Protocol for Forced Degradation
Use a concentration of ~0.1 mg/mL for all stress conditions. The goal is to achieve 5-20% degradation.[8]
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl, heat at 60 °C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Add 1M NaOH, keep at room temperature for 1 hour. Neutralize before injection. |
| Oxidation | Add 3% H₂O₂, keep at room temperature for 4 hours. |
| Thermal | Expose solid sample to 105 °C for 24 hours. |
| Photolytic | Expose solution to UV and visible light (ICH Q1B specified conditions). |
Analyze all stressed samples using the developed HPLC-PDA method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity of the analyte peak is maintained in the presence of these degradants.
References
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[Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. (2021). PubMed. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved from [Link]
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Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2021). ResearchGate. Retrieved from [Link]
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Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Introduction: The Therapeutic Potential of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a versatile heterocyclic nucleus found in numerous natural and synthetic compounds.[1] This scaffold is a key component in molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The incorporation of a hydrazone functional group (–NHN=CH–) can further enhance the pharmacological profile of a molecule, contributing to its reactivity and potential as a bioactive agent.[1]
This guide provides a comprehensive framework for the in vivo evaluation of a novel compound, 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. Given the pharmacological precedent of related structures, this document will focus on establishing a robust experimental plan to investigate its potential anti-inflammatory and analgesic properties. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[3][4][5]
Part 1: Foundational Principles of In Vivo Experimental Design
A well-designed in vivo study is crucial for generating reliable and translatable data.[5][6] The following principles form the bedrock of any preclinical investigation and are essential for minimizing bias and ensuring the ethical use of animals.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare. It is imperative to obtain approval from an Institutional Animal Care and Use Committee (IACUC) before initiating any studies. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and improve the quality of reporting.[3] The core tenets of ethical animal research, known as the 3Rs (Replacement, Reduction, and Refinement), should be implemented at every stage of the experimental process.
Animal Model Selection
The choice of animal model is a critical determinant of a study's success and its relevance to human disease.[5][7] For screening anti-inflammatory and analgesic compounds, rodents such as mice and rats are the most commonly used models due to their well-characterized physiology, genetic tractability, and the availability of established disease induction protocols.[5][8]
-
Rationale for Rodent Models: Their inflammatory and nociceptive pathways share significant similarities with those in humans, making them suitable for initial efficacy and safety assessments.
-
Species and Strain: The specific species and strain should be chosen based on the research question. For instance, Sprague-Dawley or Wistar rats are frequently used for inflammation models like paw edema.[9]
Experimental Groups and Controls
Proper control groups are essential to differentiate the effects of the test compound from other variables.[7] A typical study design should include:
-
Vehicle Control Group: Receives the same formulation (vehicle) as the test compound, but without the active substance. This group accounts for any effects of the solvent or administration procedure.
-
Test Groups: Receive varying doses of this compound to establish a dose-response relationship.
-
Positive Control Group: Receives a well-characterized drug with known efficacy in the specific model (e.g., Indomethacin or Morphine). This validates the experimental model and provides a benchmark for the test compound's activity.
Randomization and Blinding
To minimize systematic bias, animals should be randomly assigned to experimental groups.[5] Furthermore, blinding should be implemented where possible, meaning the investigators responsible for administering treatments, collecting data, and analyzing outcomes are unaware of the group assignments until the study is complete.[5]
Part 2: Core In Vivo Protocols
The following section details step-by-step protocols for the initial characterization of this compound in vivo.
Protocol 2.1: Acute Oral Toxicity Study
This study is a critical first step to determine the compound's safety profile and to guide dose selection for subsequent efficacy studies. The protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 420 (Fixed Dose Procedure).[10][11]
Objective: To identify the dose range that causes evident toxicity and to determine the maximum tolerated dose (MTD).
Methodology:
-
Animal Selection: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley), as they are often more sensitive.[12]
-
Housing: House animals individually under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.[12]
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 5 days before the study.[13]
-
Fasting: Fast the animals overnight (withholding food but not water) prior to dosing.[12][13]
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or corn oil). The choice of vehicle should be based on the compound's solubility.[13]
-
Dose Administration:
-
Administer the compound sequentially to single animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]
-
The starting dose is selected based on any available in vitro cytotoxicity data.
-
Administer the dose in a single volume via oral gavage. The volume should not exceed 1-2 mL/100 g body weight for rodents.[13]
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then periodically during the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days, recording any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Record body weight just before dosing and at least weekly thereafter.
-
-
Endpoint: The study is complete when the dose causing evident toxicity or mortality is identified, or when no effects are observed at the highest dose level.[10]
Protocol 2.2: Pharmacokinetic (PK) Study
A PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for interpreting efficacy and toxicology data.[14][15]
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability.
Methodology:
-
Animal Selection: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Group Allocation:
-
Group 1 (Intravenous, IV): To assess clearance and volume of distribution.
-
Group 2 (Oral, PO): To assess absorption and oral bioavailability.
-
-
Formulation:
-
IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., a solution containing DMSO, PEG400, and saline).[16]
-
PO Formulation: Use the same vehicle as in the toxicity and efficacy studies.
-
-
Dose Administration:
-
Fast animals overnight for the PO group.[16]
-
Administer a single dose (e.g., 2-5 mg/kg for IV, 10-50 mg/kg for PO) via tail vein injection (IV) or oral gavage (PO).
-
-
Blood Sampling:
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[16]
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
Protocol 2.3: Carrageenan-Induced Paw Edema in Rats (Efficacy Model)
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of a compound.[8][9]
Objective: To assess the ability of the compound to inhibit acute inflammation.
Methodology:
-
Animal Selection: Use Wistar or Sprague-Dawley rats (150-200 g).
-
Group Allocation: Assign animals to vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (at least three dose levels).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Part 3: Data Presentation and Visualization
Clear presentation of data is essential for interpretation and reporting.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 2800 | 5600 |
| t½ (h) | 3.5 | 4.2 |
| Clearance (mL/min/kg) | 11.9 | - |
| Vss (L/kg) | 3.1 | - |
| Bioavailability (%) | - | 40 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Test Compound | 25 | 0.68 ± 0.05 | 20.0% |
| Test Compound | 50 | 0.48 ± 0.04 | 43.5% |
| Test Compound | 100 | 0.36 ± 0.03* | 57.6% |
| p < 0.05 compared to Vehicle Control |
Part 4: Visualizing Experimental Workflows and Mechanisms
Diagrams can effectively communicate complex processes and relationships.
Diagram 1: General Workflow for In Vivo Preclinical Testing
Caption: A phased approach to the in vivo evaluation of a novel therapeutic compound.
Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Step-by-step workflow for the rat paw edema anti-inflammatory model.
References
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Getova, V., and Mihaylova, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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Patil, K.R., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
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Sindhu, R.K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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The FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network. Available at: [Link]
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Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. Available at: [Link]
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Shelar, P.A., and Mishra, A. (n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal. Available at: [Link]
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Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. Available at: [Link]
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The Jackson Laboratory. (n.d.). Key Elements of In Vivo Study Design. JAX Online MicroLessons and MiniCourses. Available at: [Link]
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OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available at: [Link]
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OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available at: [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. Available at: [Link]
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National Toxicology Program. (2001). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. NTP. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. Available at: [Link]
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Creative Biolabs. (n.d.). In Vivo PK Studies. Creative Biolabs. Available at: [Link]
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Al-Warhi, T., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Available at: [Link]
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Gougat, J., et al. (2004). SSR240612...a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. An-Najah National University. Available at: [Link]
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Protocol for Evaluating the Anti-Inflammatory Effects of Benzodioxole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of benzodioxole-containing compounds for potential anti-inflammatory activity. The guide is designed for researchers in drug discovery and pharmacology, offering an integrated workflow from initial cell-free enzymatic assays to cell-based functional screens and culminating in a validated in vivo model of acute inflammation. The protocols herein emphasize scientific causality, reproducibility, and robust data generation, grounding each experimental step in the established molecular mechanisms of inflammation. Key methodologies covered include cyclooxygenase-2 (COX-2) inhibitor screening, nitric oxide (NO) and pro-inflammatory cytokine quantification in macrophages, and the carrageenan-induced paw edema model in rodents.
Introduction: The Rationale for Benzodioxoles in Inflammation Research
The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. While some derivatives are studied for their role in modulating cytochrome P450 enzymes, emerging evidence suggests that this structural unit can be incorporated into molecules with potent anti-inflammatory properties.[1][2][3] Inflammation is a fundamental biological response to injury or infection, but its dysregulation is a hallmark of chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]
The development of novel anti-inflammatory agents remains a critical goal in therapeutic research.[5] This guide presents a validated framework for screening and characterizing new benzodioxole derivatives, enabling researchers to identify promising lead compounds and elucidate their mechanisms of action.
Foundational Mechanisms: Key Inflammatory Signaling Pathways
A rational approach to screening requires an understanding of the primary signaling cascades that drive the inflammatory response. Most inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), converge on two major intracellular pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5]
-
NF-κB Pathway: Considered a master regulator of inflammation, the NF-κB transcription factor is typically sequestered in the cytoplasm by its inhibitor, IκB.[6][7] Pro-inflammatory signals trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus.[7][8][9] Once in the nucleus, it orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][9]
-
MAPK Pathway: This pathway involves a cascade of kinases—including p38, JNK, and ERK—that transduce extracellular signals to regulate cellular processes like proliferation, stress response, and inflammation.[10][11][12] In inflammation, MAPKs can activate other transcription factors (like AP-1) and also contribute to the stability and translation of cytokine mRNAs, amplifying the inflammatory response.[13]
These pathways represent key therapeutic targets. A compound's ability to modulate these cascades is a strong indicator of its potential anti-inflammatory efficacy.
In Vitro Screening Cascade: A Tiered Approach
An effective screening strategy begins with simple, high-throughput assays and progresses to more complex, biologically relevant cell-based models. This tiered approach conserves resources by eliminating inactive compounds early in the process.
Protocol 1: Cell-Free Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target this enzyme.[2] This cell-free assay directly measures a compound's ability to inhibit COX-2 activity, providing a clear, primary measure of potential anti-inflammatory action. Fluorometric kits are highly sensitive and suitable for high-throughput screening.[14][15]
Methodology: This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits.[14][15][16]
-
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (Substrate)
-
Celecoxib or Valdecoxib (Positive Control Inhibitor)[16]
-
Test benzodioxole compounds
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[15][17] Dilute the test compounds and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO) to 10X the final desired concentration. The final DMSO concentration in the well should not exceed 1%.
-
Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of diluted test compound.
-
Positive Control Wells: Add 10 µL of diluted Celecoxib.
-
Enzyme Control (100% Activity) Wells: Add 10 µL of solvent (e.g., 1% DMSO in Assay Buffer).
-
Background Control Wells: Add 10 µL of solvent.
-
-
Reaction Mix Preparation: Prepare a master Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to all wells. Add 10 µL of diluted COX-2 enzyme to all wells except the Background Control wells. For background wells, add 10 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Kinetic Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings every 30-60 seconds.
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the slope of the Background Control from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC = Enzyme Control)
-
Plot percent inhibition against a range of compound concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of COX-2 activity).
-
-
| Parameter | Recommended Concentration |
| Final DMSO Concentration | < 1% |
| Celecoxib (Positive Control) | 0.1 - 10 µM |
| Arachidonic Acid (Final) | ~10 µM[17] |
| Reading Wavelengths (Ex/Em) | 535 nm / 587 nm[14][15] |
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS).[18] iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator.[19] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a robust and highly relevant secondary assay.[20][21]
Methodology: This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable breakdown product of NO.[22]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Test benzodioxole compounds
-
Dexamethasone or L-NAME (Positive Control)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 540 nm)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Compound Treatment: Remove the old media. Add 100 µL of fresh media containing various concentrations of the test compounds or the positive control (Dexamethasone). Include a "Vehicle Control" group with only the solvent. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "Unstimulated Control" group.
-
Incubation: Incubate the plate for an additional 24 hours.[20]
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in cell culture media.
-
Carefully transfer 100 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing supernatant or standard.[20]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability Assay (Crucial): After collecting the supernatant, perform a cell viability assay (e.g., MTT or SRB) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-stimulated Vehicle Control group.
-
Normalize NO production to cell viability data.
-
-
Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6) by ELISA
Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by activated macrophages.[23] Their levels are directly correlated with the intensity of the inflammatory response.[24] Quantifying the inhibition of their secretion using a highly specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides definitive evidence of a compound's anti-inflammatory effect at the protein level.[25][26][27]
Methodology: This protocol uses a standard sandwich ELISA format, often available as commercial kits.[25][26]
-
Materials:
-
Supernatants collected from the same experiment described in Protocol 2.
-
Commercial ELISA kits for mouse TNF-α and IL-6. These kits typically include:
-
Capture antibody-coated 96-well plate
-
Detection antibody (biotinylated)
-
Standard recombinant cytokine
-
Avidin-HRP (Streptavidin-Horseradish Peroxidase)
-
Substrate (e.g., TMB)
-
Stop Solution
-
-
Microplate reader (absorbance at 450 nm)
-
-
Step-by-Step Protocol:
-
Plate Preparation: The protocol follows the manufacturer's instructions. A capture antibody specific to the target cytokine (e.g., anti-TNF-α) is pre-coated onto the microplate wells.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards (for the standard curve) to the appropriate wells. Incubate for 2 hours at room temperature.[25] The cytokine in the sample binds to the immobilized antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.[25] This antibody binds to a different epitope on the captured cytokine.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Avidin-HRP solution and incubate for 30 minutes.[25] The streptavidin binds to the biotin on the detection antibody.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution. A color will develop in proportion to the amount of cytokine bound. Incubate for ~15-30 minutes in the dark.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards (often using a four-parameter logistic curve fit).
-
Determine the concentration of TNF-α and IL-6 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of cytokine production relative to the LPS-stimulated Vehicle Control group.
-
-
In Vivo Efficacy Evaluation
After a compound has demonstrated promising and non-cytotoxic activity in vitro, the next critical step is to evaluate its efficacy in a living organism. In vivo models assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile alongside its therapeutic effect.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a universally accepted, highly reproducible, and robust assay for screening acute anti-inflammatory drugs.[28][29] The injection of carrageenan, a polysaccharide, into a rodent's paw elicits a biphasic inflammatory response.[28] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, making it sensitive to inhibition by COX inhibitors.[28][30]
Methodology: This protocol is based on established methods for the rat or mouse model.[31][32] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Digital Plethysmometer or calipers for measuring paw volume/thickness
-
Test benzodioxole compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
-
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[28]
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage, typically 1 hour before carrageenan injection.[28][29]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw.[28]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, such as 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[28]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
-
| Group | Treatment | Dose (p.o.) | Carrageenan Injection |
| I | Vehicle (0.5% CMC) | 10 mL/kg | 0.1 mL (1%) |
| II | Benzodioxole Derivative | e.g., 25 mg/kg | 0.1 mL (1%) |
| III | Indomethacin (Positive Control) | 10 mg/kg | 0.1 mL (1%) |
Conclusion
This application note provides a systematic and robust framework for the preclinical evaluation of benzodioxole derivatives as potential anti-inflammatory agents. By progressing from targeted cell-free assays to functional cell-based models and finally to a validated in vivo system, researchers can efficiently screen compound libraries, identify potent lead candidates, and gather preliminary data on their mechanism of action. Adherence to these detailed protocols, including the use of appropriate controls and validated endpoints, will ensure the generation of reliable and reproducible data essential for advancing promising compounds in the drug development pipeline.
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Introduction: The Therapeutic Potential of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide Analogs
An in-depth guide to the high-throughput screening of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide analogs for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for identifying novel bioactive compounds.
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This chemical structure combines two key pharmacophores: the 1,3-benzodioxole ring and a hydrazide functional group. The benzodioxole moiety is a prevalent feature in a multitude of biologically active natural products and synthetic compounds, including enzyme inhibitors and receptor antagonists.[1][2][3] The hydrazide group is a versatile functional group known for its ability to form various heterocyclic compounds and has been integral to the development of molecules with a wide array of biological activities, such as antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5]
Given the therapeutic potential embedded in this scaffold, high-throughput screening (HTS) of a library of its analogs is a logical and efficient strategy for identifying novel "hit" compounds with specific biological activities.[6][7][8] HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[9][10]
This guide provides two detailed application notes for the HTS of this compound analog libraries. The first describes a biochemical assay to identify enzyme inhibitors, a likely mode of action for hydrazide-containing compounds.[11] The second outlines a cell-based assay to profile the cytotoxicity of identified hits, a critical step in early-stage drug discovery.
Application Note 1: Biochemical High-Throughput Screening for Protease Inhibitors
This application note details a fluorescence resonance energy transfer (FRET)-based assay, a common and robust method for HTS of enzyme inhibitors.[12] FRET-based assays are highly sensitive and adaptable for measuring the activity of various enzyme classes, including proteases.[13][14]
Principle of the FRET-Based Protease Assay
The assay utilizes a peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the peptide substrate by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. A compound that inhibits the protease will prevent substrate cleavage, resulting in a low fluorescence signal.
Caption: Principle of the FRET-based protease inhibition assay.
Experimental Protocol
This protocol is designed for a 384-well microplate format, which is standard for HTS.[15]
Materials and Reagents:
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Target Enzyme: Purified protease of interest.
-
FRET Substrate: Specific peptide substrate for the target enzyme.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO (vehicle).
-
Microplates: 384-well, black, low-volume plates.
-
Instrumentation: Automated liquid handler, microplate reader with fluorescence detection capabilities.
Step-by-Step Methodology:
-
Compound Plating (Preparation of Assay Plates):
-
Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.
-
Dispense 100 nL of the positive control inhibitor into designated control wells.
-
Dispense 100 nL of DMSO into negative control and blank wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the target protease in assay buffer at a 2X final concentration.
-
Dispense 10 µL of the enzyme solution into all wells except the blank wells.
-
Dispense 10 µL of assay buffer into the blank wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15-30 minutes. This allows the compounds to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET substrate in assay buffer at a 2X final concentration.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Kinetic Reading:
-
Immediately place the microplate into a pre-warmed (to the optimal temperature for the enzyme, e.g., 37°C) microplate reader.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the fluorophore/quencher pair) every minute for 30-60 minutes.
-
Data Analysis and Quality Control
1. Calculation of Percent Inhibition:
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence vs. time).
-
Percent Inhibition (%) = (1 - (Ratesample - Rateblank) / (Ratenegative control - Rateblank)) * 100
2. Assay Quality Control (Z'-Factor):
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17][18]
-
Z'-Factor = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS.[17][19] |
| 0 to 0.5 | Marginal assay, may require optimization.[17] |
| < 0 | Unsuitable for screening.[17] |
Application Note 2: Cell-Based HTS for Cytotoxicity Profiling
Following the primary biochemical screen, it is crucial to assess the cytotoxicity of the identified "hit" compounds. This helps to eliminate compounds that are non-specifically toxic to cells. A resazurin-based cell viability assay is a common, sensitive, and fluorescence-based method for this purpose.[20][21]
Principle of the Resazurin Cell Viability Assay
Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent, pink-colored resorufin by metabolically active, viable cells. The amount of resorufin produced is directly proportional to the number of viable cells. Toxic compounds will decrease metabolic activity, leading to a reduced fluorescence signal.
Caption: Principle of the resazurin-based cell viability assay.
Experimental Protocol
Materials and Reagents:
-
Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if screening for anti-cancer agents).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hit Compounds: Compounds identified from the primary screen, dissolved in DMSO.
-
Resazurin Sodium Salt: Stock solution (e.g., 0.15 mg/mL in PBS).
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Negative Control: DMSO (vehicle).
-
Microplates: 96- or 384-well, clear-bottom, sterile tissue culture plates.
-
Instrumentation: CO₂ incubator, microplate reader with fluorescence detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the compounds.
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition:
-
Add resazurin solution to each well (e.g., 10% of the final volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~560/590 nm).
-
Data Analysis
-
Percent Viability (%) = ((Fluorescencesample - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)) * 100
Hit Confirmation and Follow-up Workflow
The process of drug discovery does not end with the primary screen. The identified "hits" must undergo a rigorous validation process.[22][23]
Caption: A typical workflow from HTS to preclinical development.
-
Hit Confirmation: Re-test the initial hits to confirm their activity.
-
Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Use a different assay format to confirm that the activity is not an artifact of the primary assay technology.[23]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand the relationship between chemical structure and biological activity.[22]
-
Lead Optimization: Modify the chemical structure of the validated hits to improve their potency, selectivity, and drug-like properties.
By following these detailed protocols and validation steps, researchers can effectively screen libraries of this compound analogs to identify and advance novel candidates for drug development.
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
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Application Notes & Protocols: A Strategic Guide to the Formulation and Initial Biological Evaluation of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Path from Novel Compound to Biological Insight
The compound 2-(1,3-benzodioxol-5-yloxy)propanohydrazide represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the 1,3-benzodioxole ring and the hydrazide functional group. The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds, including natural products and synthetic drugs with demonstrated anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Similarly, the hydrazide-hydrazone backbone is a versatile pharmacophore known for a wide array of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects[4][5].
Given the absence of published data on this compound, this document serves as a comprehensive guide for its initial characterization, formulation, and preliminary biological screening. The protocols herein are designed to establish a foundational understanding of the compound's physicochemical properties and to explore its potential bioactivities in a logical, tiered approach. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a strategic framework grounded in the principles of drug discovery, enabling researchers to make informed decisions and generate robust, interpretable data.
Phase 1: Foundational Physicochemical Characterization
Before any biological evaluation, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures that subsequent assays are conducted with a well-characterized and stable test article, which is the bedrock of reproducible science.
Purity Assessment: The Non-Negotiable First Step
The purity of the compound must be rigorously assessed to ensure that any observed biological activity is attributable to the target molecule and not to impurities.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS).
-
Rationale: HPLC provides quantitative data on purity by separating the compound from any residual starting materials, byproducts, or degradation products. Mass spectrometry confirms the identity of the main peak by providing its mass-to-charge ratio. A purity level of ≥95% is generally considered the minimum standard for proceeding with biological screening.
Solubility Profiling: Defining the Formulation Space
A compound's solubility dictates how it can be formulated for biological assays. Poor solubility is a common challenge in drug discovery, and understanding a compound's behavior in various solvents is critical[6][7].
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly assess a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer[6][8].
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Dispense assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a clear 96-well plate.
-
Add a small volume (typically 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration. The final DMSO concentration should be kept low (ideally ≤0.5%) to minimize solvent-induced artifacts in biological assays.
-
Perform serial dilutions across the plate to create a concentration gradient.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing the system to equilibrate.
-
Measure turbidity using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.
Table 1: Hypothetical Solubility Profile for this compound
| Solvent System (at 25°C) | Method | Solubility (µg/mL) | Solubility (µM) | Remarks |
| PBS, pH 7.4 (0.5% DMSO) | Kinetic (Nephelometry) | < 10 | < 47.6 | Poor aqueous solubility. |
| Deionized Water | Shake-Flask (HPLC) | < 5 | < 23.8 | Very low solubility in pure water. |
| 100% DMSO | Visual | > 21,000 | > 100,000 | Highly soluble; suitable for stock solutions. |
| 100% Ethanol | Visual | ~5,000 | ~23,800 | Moderately soluble; potential co-solvent. |
Note: Molecular weight of this compound is assumed to be ~210.2 g/mol for calculation purposes.
Stability Assessment: Ensuring Compound Integrity
It is crucial to know if the compound is stable in the chosen solvent and under assay conditions. Degradation can lead to a loss of activity or the emergence of artifacts.
Protocol 2: Stability in DMSO Stock and Aqueous Buffer
-
Prepare a stock solution (e.g., 10 mM in DMSO) and a working solution (e.g., 10 µM in PBS, pH 7.4).
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under relevant conditions: DMSO stock at room temperature, -20°C, and -80°C; aqueous solution at room temperature and 37°C.
-
At each time point, analyze the samples by HPLC.
-
Quantify the parent compound peak area and compare it to the T=0 sample. A loss of >10% peak area typically indicates significant degradation[9][10].
Phase 2: Formulation and Preparation for Biological Assays
Proper formulation is key to achieving accurate and reproducible results. The goal is to deliver the compound to the biological system in a soluble, non-aggregated, and active state.
Workflow for Preparing Assay-Ready Plates
Caption: Workflow for compound formulation.
Protocol 3: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Based on the solubility data, 100% DMSO is the recommended solvent.
-
Accurately weigh a precise amount of this compound.[11]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO, and vortex thoroughly until the solid is completely dissolved.
-
Dispense into small-volume aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solutions:
-
Prepare intermediate dilutions from the 10 mM stock in 100% DMSO as needed (e.g., to 1 mM).
-
For the final assay plate, dilute the intermediate DMSO solution directly into the aqueous assay buffer or cell culture medium. Crucially, ensure the final DMSO concentration remains below 0.5% to avoid solvent toxicity.
-
Always include a "vehicle control" in your assays, which contains the same final concentration of DMSO as the test wells but no compound.
-
Phase 3: A Tiered Strategy for Initial Biological Screening
With a well-characterized and properly formulated compound, a tiered screening approach allows for an efficient investigation of its biological potential. This strategy is guided by the known activities of the benzodioxole and hydrazide scaffolds.
Screening Workflow Diagram
Caption: Tiered screening strategy.
Tier 1: General Cytotoxicity Assessment
This is a critical baseline assay. It determines the concentration at which the compound is toxic to cells, which is essential for interpreting data from any other cell-based assay. A compound that inhibits a specific cellular process at 10 µM but is broadly cytotoxic at 12 µM is likely a non-specific toxicant rather than a targeted inhibitor.
Protocol 4: MTT Cytotoxicity Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium as described in Protocol 3. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and "no-cell" blank wells.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Tier 2: Hypothesis-Driven Biological Assays
Based on the cytotoxicity profile, design targeted assays at non-toxic concentrations.
A. Anticancer Proliferation Assay
-
Rationale: The benzodioxole moiety is found in several compounds with anticancer properties.[1][12] If the compound shows cytotoxicity in Tier 1, this assay can determine if the effect is specific to cancer cells and occurs via anti-proliferative mechanisms.
-
Protocol: The MTT assay protocol (Protocol 4) can be adapted for this purpose, using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A). A significant difference in IC50 between cancerous and non-cancerous cells would suggest selective anti-proliferative activity.
B. Antimicrobial Susceptibility Assay
-
Rationale: Hydrazide-hydrazones are a well-known class of antimicrobial agents.[4][5] This assay determines the minimum concentration of the compound required to inhibit microbial growth.
-
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [13][14]
-
Prepare Inoculum: Grow a bacterial strain (e.g., E. coli and S. aureus to screen against both Gram-negative and Gram-positive bacteria) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in sterile microbial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
C. Enzyme Inhibition Assay
-
Rationale: The diverse structures of hydrazides and benzodioxoles make them candidates for enzyme inhibitors.[15] A general enzymatic assay can be used to screen against a relevant target.
-
Protocol 6: General Spectrophotometric Enzyme Inhibition Assay [16][17]
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound (or vehicle).
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measurement: Immediately monitor the change in absorbance (or fluorescence) over time using a microplate reader. The rate of reaction is the slope of the initial linear phase of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical mechanism of action.
Conclusion and Future Directions
This document provides a systematic and scientifically rigorous framework for the initial characterization and biological evaluation of the novel compound this compound. By first establishing its purity, solubility, and stability, researchers can proceed with confidence to formulate the compound for biological assays. The proposed tiered screening strategy—beginning with broad cytotoxicity and moving to targeted assays based on structural alerts—offers an efficient path to uncovering its potential pharmacological profile. The results from these initial screens will be instrumental in guiding subsequent, more complex investigations, such as mechanism-of-action studies, in vivo efficacy models, and structure-activity relationship (SAR) optimization.
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Application Notes & Protocols: Elucidating the Receptor Binding Profile of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the receptor binding characteristics of the novel compound, 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. Given the absence of established receptor targets for this molecule, this document outlines a systematic approach, from initial target identification to detailed biophysical characterization of the binding interaction. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Part 1: Strategic Framework for Target Identification
The initial challenge in studying a novel compound is identifying its molecular target(s). The chemical structure of this compound, containing a benzodioxole moiety and a hydrazide group, suggests a potential for diverse pharmacological activities, as compounds with these features have been noted for various biological effects.[1][2][3][4][5] A multi-pronged approach combining computational and experimental methods is recommended for efficient target identification.
In Silico Target Prediction (Target Fishing)
Before commencing wet-lab experiments, computational methods can predict potential protein targets based on the ligand's structure. This can save considerable time and resources.
-
Methodology: Utilize target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) that employ algorithms based on 2D and 3D chemical similarity to known ligands.
-
Rationale: These tools compare the structure of this compound against databases of bioactive molecules with known targets. The output is a ranked list of probable protein targets, providing a focused starting point for experimental validation.[6]
-
Data Interpretation: Prioritize targets that are functionally related or belong to the same protein family. Consider the physiological relevance of the predicted targets to potential therapeutic areas.
Experimental Target Screening
Parallel to in silico predictions, a broad experimental screen can uncover unexpected interactions.
-
Receptor Panel Screening: Engage a contract research organization (CRO) or utilize an in-house platform to screen the compound against a panel of common G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.
-
Cell-Based Phenotypic Screening: This approach can identify compounds with novel mechanisms of action by observing their effects on cellular phenotypes.[7] Subsequent target deconvolution studies would be necessary to identify the specific molecular target.
Caption: Workflow for identifying receptor targets.
Part 2: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8] They are highly sensitive and provide key parameters such as the dissociation constant (Kd) and the receptor density (Bmax).
Membrane Preparation
High-quality receptor-containing membranes are crucial for a successful binding assay.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor to a high density.
-
Harvesting: Gently scrape and collect the cells in ice-cold phosphate-buffered saline (PBS).
-
Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Washing and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Saturation Binding Assay
This assay determines the affinity (Kd) of a radioligand for the receptor and the total number of binding sites (Bmax).
Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [3H]-ligand) in assay buffer. The concentration range should typically span from 0.1 x Kd to 10 x Kd.[8]
-
Total Binding: To the total binding wells, add the prepared membranes and the varying concentrations of the radioligand.
-
Non-Specific Binding: To the NSB wells, add the membranes, the varying concentrations of the radioligand, and a high concentration of a competing, unlabeled ligand (e.g., 1000-fold the Kd of the unlabeled ligand) to saturate the specific binding sites.[8]
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from the total binding counts to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
| Parameter | Description | Typical Value Range |
| Kd | Dissociation Constant | pM to µM |
| Bmax | Maximum number of binding sites | fmol/mg protein to pmol/mg protein |
| NSB | Non-Specific Binding | Should be <50% of total binding at Kd |
Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radioligand for binding to the receptor.
Protocol:
-
Assay Setup: Prepare wells for total binding, NSB, and a range of concentrations of the unlabeled test compound.
-
Reagents: Add a fixed concentration of the radioligand (typically at or below its Kd) and the receptor membranes to all wells.
-
Unlabeled Compound: Add serial dilutions of this compound to the appropriate wells.
-
Controls: For total binding, add only the radioligand and membranes. For NSB, add the radioligand, membranes, and a saturating concentration of a known unlabeled ligand.
-
Incubation and Termination: Follow the same incubation, termination, and counting steps as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competition binding assay.
Part 3: Label-Free Biosensor Assays
Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable orthogonal data to radioligand binding assays.
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (kon and koff) in addition to affinity (KD).
Protocol:
-
Receptor Immobilization: Covalently immobilize the purified target receptor onto a sensor chip.
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation: Monitor the binding (association phase) and the subsequent release (dissociation phase) of the analyte.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
| Parameter | Description | Typical Value Range |
| kon | Association rate constant | 10^3 to 10^7 M⁻¹s⁻¹ |
| koff | Dissociation rate constant | 10⁻⁵ to 10⁻¹ s⁻¹ |
| KD | Equilibrium dissociation constant | pM to µM |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).
Protocol:
-
Sample Preparation: Prepare a solution of the purified receptor in the sample cell and a solution of this compound in the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Ka = 1/KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Part 4: Downstream Functional Assays
Demonstrating that the binding of this compound to a receptor elicits a functional response is crucial for confirming its biological relevance. The choice of functional assay depends on the receptor class.
-
GPCRs: Measure second messenger levels (e.g., cAMP, IP3) or use β-arrestin recruitment assays.
-
Ion Channels: Use patch-clamp electrophysiology or fluorescent ion indicators to measure ion flux.
-
Kinases: Perform in vitro kinase assays to measure the phosphorylation of a substrate.
Caption: A generic GPCR signaling cascade.
References
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- MDPI. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- PubMed Central. (n.d.). A review exploring biological activities of hydrazones.
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NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). A novel approach for studying receptor-ligand interactions on living cells surface by using NUS/T1ρ-NMR methodologies combined with computational techniques: The RGDechi15D-αvβ5 integrin complex. Retrieved from [Link]
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NIH. (n.d.). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. Retrieved from [Link]
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MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]
-
PubMed. (n.d.). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Retrieved from [Link]
-
NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
NIH. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Retrieved from [Link]
-
PubMed. (1995). 1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Retrieved from [Link]
-
MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. Retrieved from [Link]
-
PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
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- 4. omicsonline.org [omicsonline.org]
- 5. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 6. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking | MDPI [mdpi.com]
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- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Experimental Solubility Guide for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Document ID: TSC-2026-SOL-0117
Subject: Improving the Experimental Solubility and Handling of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is to explain the causal mechanisms behind each strategy, enabling you to make informed decisions for your specific experimental needs, from initial screening to advanced formulation.
FAQ 1: What are the predicted physicochemical properties of this compound, and how do they influence its solubility?
Understanding the inherent properties of this compound is the first step in designing a robust solubility strategy. As this is a novel chemical entity, experimental data is scarce; however, we can predict its behavior based on its structure and data from close analogs.
The molecule's structure consists of a lipophilic (water-fearing) 1,3-benzodioxole moiety and a polar (water-loving) propanohydrazide tail. The benzodioxole group is expected to significantly limit aqueous solubility, while the hydrazide group provides opportunities for solubility enhancement.
Table 1: Predicted Physicochemical Profile
| Property | Predicted Value / Characteristic | Impact on Aqueous Solubility |
| Molecular Formula | C₁₀H₁₂N₂O₄ | - |
| Molecular Weight | 224.22 g/mol | Low molecular weight is generally favorable but does not overcome the core insolubility. |
| Predicted XLogP3 | ~1.5 - 2.5 | A positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility. |
| H-Bond Donors | 3 (from -NHNH₂) | Allows for interaction with polar solvents. |
| H-Bond Acceptors | 5 (4 from O, 1 from N) | Allows for interaction with polar solvents. |
| Predicted pKa | ~2.5 - 4.0 (for the conjugate acid) | The terminal amine of the hydrazide group is basic. At a pH below its pKa, it will become protonated (cationic), which is expected to dramatically increase aqueous solubility. |
Disclaimer: These values are estimations based on computational models and data from structurally similar compounds. They should be used as a guide for initial experiments.
FAQ 2: I'm starting my first experiment. What is a logical workflow for initial solubility screening?
A systematic, tiered approach saves time and resources. The goal is to find the simplest solvent system that meets your required concentration. Start with aqueous buffers and progressively move to organic solvents or more complex systems if necessary.
Caption: A tiered workflow for initial solubility testing.
Protocol 1: Basic Solubility Screening
-
Preparation: Weigh 1-2 mg of your compound into separate glass vials.
-
Tier 1 (Aqueous): To the first vial, add your primary aqueous buffer (e.g., PBS, pH 7.4) in small, precise increments to test concentrations from 1 µM up to 1 mM. Vortex and visually inspect for undissolved particles against a dark background.
-
Tier 2 (Organic): If insoluble in aqueous buffer, use a new vial to test solubility in 100% DMSO and 100% Ethanol. These are typically used for preparing concentrated stock solutions.
-
Observation: A compound is considered "soluble" if no solid particles are visible to the naked eye after vigorous mixing and brief sonication.
FAQ 3: My compound is poorly soluble in aqueous buffers. What are the primary strategies to improve this?
If your compound fails in Tier 1, several techniques can be employed to enhance its aqueous solubility. The choice depends on your experimental context (e.g., in vitro assay vs. in vivo formulation).
A. pH Modification
-
Causality: This is the most direct and effective strategy for this specific molecule. The hydrazide functional group (-NH₂) is basic. In an acidic environment (pH < pKa), this group accepts a proton to form a positively charged hydrazinium ion (-NH₂NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.
-
Protocol:
-
Prepare a series of buffers (e.g., citrate, acetate, phosphate) ranging from pH 2.0 to 7.4.
-
Add a known excess of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 4-24 hours). This is known as the shake-flask method.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot concentration vs. pH to determine the optimal pH range for solubilization.
-
B. Use of Co-solvents
-
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system. This makes the solvent more "hospitable" to the lipophilic benzodioxole portion of your molecule, enhancing solubility.
-
Common Co-solvents:
Table 2: Recommended Co-solvents for Formulation
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| DMSO | < 0.5% (for cell assays) | Excellent solubilizer for stock solutions, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Commonly used, but can have biological effects or cause protein precipitation. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | A low-toxicity polymer widely used in formulations. |
| Propylene Glycol (PG) | 5-20% | Another common, low-toxicity vehicle. |
-
Application: Prepare your desired aqueous buffer first, then add the co-solvent. Finally, attempt to dissolve the compound. Note that high percentages of co-solvents may not be suitable for all biological experiments.
C. Complexation with Cyclodextrins
-
Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The nonpolar benzodioxole ring of your compound can be encapsulated within this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the insoluble part of your molecule and increasing its apparent solubility.
-
Recommendation: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity. Prepare a solution of HP-β-CD (e.g., 10% w/v) in your buffer and then attempt to dissolve your compound.
FAQ 4: How do I properly prepare a high-concentration stock solution in DMSO?
Accuracy starts with the stock solution. An improperly prepared stock will introduce errors in all subsequent experiments.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Pre-calculation: Calculate the mass of the compound needed. For a 10 mM stock in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 224.22 g/mol = 0.00224 g = 2.24 mg
-
-
Weighing: Use a calibrated analytical balance to accurately weigh slightly more than the target mass (e.g., 2.3 mg) into a tared microcentrifuge tube or glass vial. Record the exact mass.
-
Recalculation: Adjust the volume of DMSO to add based on the actual mass weighed to achieve exactly 10.0 mM.
-
Volume (L) = Mass (g) / (Molarity (mol/L) × MW ( g/mol ))
-
Example: Volume (L) = 0.0023 g / (0.010 mol/L × 224.22 g/mol ) = 0.001026 L = 1026 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes. If solids persist, sonicate in a water bath for 5-10 minutes. Visually confirm that all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
FAQ 5: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
This is a common problem caused by the rapid change in solvent polarity. The compound, stable in 100% DMSO, crashes out when exposed to the highly aqueous media.
-
Solution 1: Stepwise Dilution: Do not dilute directly from a high-concentration stock to the final low concentration. Perform one or more intermediate dilutions. For example, dilute your 10 mM stock to 1 mM in DMSO first, then dilute the 1 mM stock into the media.
-
Solution 2: Pluronic F-127: For particularly challenging compounds, Pluronic F-127 can be used. It's a non-ionic surfactant that helps stabilize the compound in the aqueous phase. Prepare the final dilution in media containing a low concentration (e.g., 0.01-0.05%) of Pluronic F-127. Always run a vehicle control with the same concentration of DMSO and Pluronic to ensure it does not affect your cells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is below 0.5% (ideally ≤0.1%) to avoid solvent toxicity.
FAQ 6: What are the recommended formulation strategies for in vivo animal studies?
Formulations for in vivo use must prioritize safety, stability, and bioavailability. The choice of formulation depends heavily on the route of administration and the required dose.
Caption: Decision process for selecting an appropriate in vivo formulation.
-
Aqueous Solutions (Preferred for IV): If pH adjustment and a safe co-solvent (like PEG 400 or Solutol HS 15) can achieve the desired concentration, this is the simplest and often preferred approach, especially for intravenous administration.
-
Suspensions (Oral/IP): If a simple solution is not possible, a suspension can be used. The compound is milled to a small, uniform particle size (micronized) and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a wetting agent (e.g., 0.1-0.5% Tween 80). This is suitable for oral or intraperitoneal injections.
-
Lipid-Based Formulations (Oral): For very poorly soluble, lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption. These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, keeping the drug solubilized.
-
Nanosuspensions: An advanced technique where the drug particles are reduced to the nanometer scale, drastically increasing the surface area for dissolution. This can improve both the rate and extent of absorption.
References
-
Jadhav, M., et al. (2020). "Drug Solubility: Importance and Enhancement Techniques." Journal of Applied Pharmaceutical Science, 10(11), pp. 191-200.
-
PubChem. "2-(1,3-Dioxaindan-5-yl)propan-2-amine." PubChem Compound Summary for CID 20811520.
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization." Journal of Pharmaceutical Sciences, 85(10), pp. 1017-1025.
-
ResearchGate. (2023). "Formulation strategies for poorly soluble drugs." ResearchGate Publication.
-
Shah, S. (2022). "Excipients for Solubility Enhancement of Parenteral Formulations." Pharmaceutical Technology, 46(11).
-
PubChem. "1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one." PubChem Compound Summary for CID 91699622.
-
WuXi AppTec. (2024). "4 Ways Drug Solubility Testing Helps Discovery & Development." WuXi AppTec Content.
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BenchChem. "Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]." BenchChem Resources.
-
Thakuria, R., et al. (2013). "Crystal engineering of pharmaceutical co-crystals: a strategic approach for drug development." Pharmaceutical Research, 30(12), pp. 3177-3194.
-
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), pp. 315-499.
-
MedChemExpress. "Compound Handling Instructions." MCE Technical Support.
-
Singh, B., et al. (2011). "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." Critical Reviews in Therapeutic Drug Carrier Systems, 28(3), pp. 215-269.
-
Sahu, A., et al. (2016). "Evaluation of preclinical formulations for a poorly water-soluble compound." European Journal of Pharmaceutical Sciences, 93, pp. 363-370.
-
Chemistry LibreTexts. (2025). "Preparing Solutions." Chemistry LibreTexts.
-
Savjani, K. T., et al. (2012). "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics, 2012, 195727.
-
Sharma, D., et al. (2019). "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Indian Journal of Pharmaceutical and Biological Research, 7(2), pp. 9-16.
-
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), pp. 201-230.
-
Kumar, S., & Singh, A. (2017). "Techniques for solubility enhancement of poorly soluble drugs: An overview." Journal of Drug Delivery and Therapeutics, 7(5), pp. 81-89.
-
MedChemExpress. "Compound Handling Instructions." MCE Technical Support.
-
Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), pp. 278-287.
-
WuXi AppTec. "Kinetic and Thermodynamic Solubility." WuXi AppTec Content.
-
Gattefossé. "Excipients: Enhancing the New, Poorly Soluble APIs." Drug Development & Delivery.
-
Shah, V. P., et al. (2010). "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective." Dissolution Technologies, 17(3), pp. 4-11.
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthetic pathway. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your work.
The synthesis of this compound is a two-step process. It begins with a Williamson ether synthesis to couple sesamol (1,3-benzodioxol-5-ol) with an ethyl 2-halopropanoate, followed by the hydrazinolysis of the resulting ester to yield the final hydrazide product. While conceptually straightforward, each step presents unique challenges that can impact yield and purity. This guide provides a robust framework for addressing these issues head-on.
Experimental Workflow Overview
The overall synthetic pathway is illustrated below. This process involves the formation of an ether linkage followed by conversion of an ester to a hydrazide.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Step 1: Williamson Ether Synthesis Challenges
Question 1: My yield of the intermediate ester is very low, and I've isolated a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer: This is a classic case of the SN2 (substitution) reaction competing with the E2 (elimination) side reaction.[1][2] The phenoxide ion formed from sesamol is a strong nucleophile but also a base. When it reacts with ethyl 2-bromopropanoate, a secondary alkyl halide, it can either attack the carbon bearing the bromine (SN2) to form the desired ether or abstract a proton from the adjacent carbon (E2), leading to the formation of ethyl acrylate.[2][3]
Causality & Mitigation Strategies:
-
Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, elevated temperatures strongly favor the undesired E2 pathway.[1]
-
Recommendation: Lower the reaction temperature. Start the reaction at room temperature and gently warm only if necessary, monitoring progress by Thin Layer Chromatography (TLC). A range of 40-60°C is often sufficient.
-
-
Choice of Base: While a strong base is needed to deprotonate the phenol, an excessively strong or hindered base can promote elimination.
-
Recommendation: Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These are sufficient to deprotonate the acidic phenol of sesamol without being overly aggressive towards the alkyl halide.[1]
-
-
Solvent: The right solvent can stabilize intermediates and influence the reaction pathway.
Question 2: Besides my desired O-alkylated product, my NMR spectrum shows unexpected signals in the aromatic region, suggesting C-alkylation. Why does this happen?
Answer: This issue arises because the phenoxide ion is an ambident nucleophile , meaning it has two reactive sites: the oxygen atom (O-alkylation) and the electron-rich aromatic ring, typically at the ortho and para positions (C-alkylation).[1][3][4] The formation of C-alkylated byproducts directly competes with the desired ether formation, reducing the yield and complicating purification.
Causality & Mitigation Strategies:
-
Solvent Choice is Critical: The solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Mechanism: In polar aprotic solvents (DMF, DMSO), the "naked" phenoxide anion has its highest charge density on the oxygen atom, strongly favoring O-alkylation.[1] In contrast, protic solvents can form hydrogen bonds with the oxygen, making the ring carbons more nucleophilic and increasing the likelihood of C-alkylation.
-
Recommendation: Strictly use polar aprotic solvents like DMF or acetonitrile to maximize the yield of the desired O-alkylated product.[1]
-
Step 2: Hydrazinolysis Challenges
Question 3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reflux. How can I drive the reaction to completion?
Answer: Incomplete conversion during hydrazinolysis is typically due to insufficient reactivity or unfavorable equilibrium. The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.[5]
Causality & Mitigation Strategies:
-
Stoichiometry of Hydrazine Hydrate: Hydrazine is both the reactant and can act as a base. Using a sufficient excess ensures the reaction proceeds efficiently.
-
Recommendation: Use a molar excess of hydrazine hydrate, typically between 3 to 5 equivalents relative to the ester.[6] This large excess pushes the equilibrium towards the product side.
-
-
Reaction Time and Temperature: The reaction, while generally robust, requires adequate time and heat.
-
Ester Reactivity: Methyl or ethyl esters are generally preferred for hydrazinolysis as they are more reactive and produce volatile alcohol byproducts (methanol/ethanol) that are easily removed.[5][6] If you have a bulkier ester, the reaction may be sluggish.
Question 4: I've successfully formed the hydrazide product, but I'm struggling to purify it. It either remains an oil or is contaminated with hydrazine.
Answer: Purification of hydrazides can be challenging due to their polarity and the difficulty of removing the highly polar and water-soluble hydrazine hydrate.
Causality & Mitigation Strategies:
-
Removing Excess Hydrazine: Hydrazine hydrate has a high boiling point and is very soluble in water and alcohols.
-
Recommendation 1 (Aqueous Workup): After the reaction, cool the mixture and pour it into cold water. The desired hydrazide product, being less polar than hydrazine, will often precipitate out.[5] The precipitate can then be collected by filtration and washed thoroughly with cold water to remove residual hydrazine.
-
Recommendation 2 (Evaporation): If the product is soluble, remove the alcohol solvent under reduced pressure. Co-evaporate with toluene or another high-boiling solvent to azeotropically remove the last traces of water and hydrazine.
-
-
Crystallization: Finding a suitable solvent system is key.
-
Recommendation: Start with ethanol or isopropanol. If the product is too soluble, try a solvent/anti-solvent system like ethanol/water, ethanol/hexane, or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent and slowly add the anti-solvent until turbidity appears. Allow it to cool slowly to promote crystal growth.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Williamson ether synthesis in the first step? The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] First, a base (like K₂CO₃) deprotonates the acidic phenolic hydroxyl group of sesamol to form a potent nucleophile, the potassium sesamolate anion. This anion then performs a "backside attack" on the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group in a single, concerted step to form the ether bond.[3]
Q2: Why is a polar aprotic solvent like DMF or acetonitrile specifically recommended for the ether synthesis? These solvents are crucial for promoting the SN2 reaction.[1][2] They are polar enough to dissolve the ionic phenoxide intermediate but lack acidic protons. This means they solvate the cation (K⁺) well but leave the phenoxide anion relatively "naked" and highly reactive. This high reactivity favors the desired SN2 pathway over the competing E2 elimination pathway.[2]
Q3: What is the mechanism for the hydrazinolysis of the ester in the second step? This is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group. A final proton transfer results in the formation of the stable hydrazide product and ethanol.[5][8]
Q4: Are there any special safety precautions I should take when working with hydrazine hydrate? Yes. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), safety goggles, and a lab coat.
Q5: How can I definitively confirm the structure of my final product? A combination of spectroscopic methods is required:
-
¹H NMR: Look for the characteristic N-H protons of the hydrazide group (often broad singlets), in addition to the signals for the benzodioxole, propanoate, and aromatic protons.
-
¹³C NMR: Confirm the presence of the carbonyl carbon of the hydrazide (typically ~170 ppm) and the carbons of the benzodioxole ring.
-
FTIR Spectroscopy: Look for the C=O stretch of the amide/hydrazide (around 1640-1680 cm⁻¹) and the N-H stretches (two bands in the 3200-3400 cm⁻¹ region).
-
Mass Spectrometry (MS): Confirm the molecular weight of the final compound.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrazinolysis |
| Key Reagents | Sesamol, Ethyl 2-bromopropanoate | Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate |
| Secondary Reagent | Potassium Carbonate (K₂CO₃) | Hydrazine Hydrate (80-95% solution) |
| Molar Ratios | Sesamol : Bromoester : K₂CO₃ (1 : 1.1 : 1.5) | Ester : Hydrazine Hydrate (1 : 4) |
| Solvent | DMF or Acetonitrile | Ethanol (95% or absolute) |
| Temperature | 50-60 °C | Reflux (~78 °C) |
| Reaction Time | 4-8 hours (Monitor by TLC) | 4-6 hours (Monitor by TLC) |
| Workup | Dilute with water, extract with ethyl acetate | Pour into ice-cold water, filter precipitate |
| Purification | Column Chromatography or Recrystallization | Recrystallization (e.g., from ethanol) |
Protocol 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sesamol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add dry N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of sesamol).
-
Stir the mixture at room temperature for 20 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of sesamol.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by flash column chromatography on silica gel or by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in ethanol (10-15 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine hydrate (4.0 eq, 80% solution) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) until the starting ester spot has completely disappeared.
-
Cool the reaction flask in an ice bath. Slowly pour the cooled reaction mixture into a beaker of vigorously stirred ice-cold water.
-
A white precipitate of the hydrazide product should form. Continue stirring for 30 minutes in the ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with plenty of cold deionized water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain this compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]
-
ResearchGate. (2023). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)?. [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Kavaleuski, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]
-
ResearchGate. (2018). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Link]
- Google Patents. (2013).
-
Grokipedia. (n.d.). 1,3-Benzodioxole. [Link]
-
MDPI. (2020). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Benzodioxole Derivatives
Welcome to the technical support center for the synthesis and optimization of 1,3-benzodioxole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural motif, a cornerstone in pharmaceuticals, agrochemicals, and fragrances.
This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory. We will explore the "why" behind common experimental failures and provide systematic, evidence-based strategies for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low when synthesizing a substituted benzodioxole from a catechol derivative. What are the primary factors to investigate?
Low yield is a common issue, often stemming from a combination of factors related to the nucleophilicity of the catechol, the reactivity of the methylene source, and the reaction conditions.
Plausible Causes & Solutions:
-
Incomplete Deprotonation of Catechol: The reaction proceeds via the catecholate dianion, a potent nucleophile. Incomplete deprotonation of the two hydroxyl groups results in a mixture of starting material and the mono-alkylated intermediate, which can lead to side reactions.
-
Troubleshooting: Ensure you are using at least two full equivalents of a strong base. For catechols with electron-withdrawing groups, a stronger base or more forcing conditions may be necessary. The choice of base is critical; while carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent can be more effective.
-
Expert Insight: Cesium carbonate (Cs₂CO₃) is often cited for its superior performance due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the catecholate oxygens, enhancing their nucleophilicity compared to smaller cations like Na⁺ or K⁺.
-
-
Sub-optimal Solvent Choice: The solvent must be polar enough to dissolve the catecholate salt but should be aprotic to avoid interfering with the nucleophile.
-
Troubleshooting: Dimethylformamide (DMF) is a standard choice due to its high polarity and boiling point. Other options include Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP). If your reaction in DMF is sluggish, switching to NMP, which has a higher boiling point, can increase the reaction rate.
-
Data Summary: Common Solvents
Solvent Boiling Point (°C) Dielectric Constant Notes Acetone 56 21 Suitable for reactive catechols, but low boiling point may limit rate. DMF 153 37 Excellent general-purpose solvent for this reaction. DMSO 189 47 Highly polar, can accelerate SN2 reactions. Must be anhydrous. | NMP | 202 | 32 | Useful for very unreactive starting materials due to high boiling point. |
-
-
Reactivity of the Methylene Source: The choice of dihalomethane (CH₂X₂) is a trade-off between reactivity and cost/stability.
-
Troubleshooting: Reactivity follows the order CH₂I₂ > CH₂Br₂ > CH₂Cl₂. If using dichloromethane (DCM) results in low yield, switching to dibromomethane (DBM) is a logical next step. Diiodomethane is the most reactive but is also more expensive and less stable.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yields in benzodioxole synthesis.
Q2: My reaction is incomplete, with significant starting catechol remaining. How can I drive the reaction to completion?
An incomplete reaction indicates that the activation energy barrier is not being sufficiently overcome or that a key reagent is being consumed in a non-productive pathway.
Plausible Causes & Solutions:
-
Insufficient Temperature or Time: The Williamson ether synthesis to form the benzodioxole ring is often slow.
-
Optimization: Monitor the reaction by TLC or LC-MS every 2-4 hours. If the reaction stalls, consider increasing the temperature in 10-20 °C increments. Be aware that higher temperatures can also promote side reactions. Extending the reaction time to 24 or even 48 hours is a common strategy for unreactive substrates.
-
-
Phase Transfer Catalyst (PTC) Issues: For reactions involving a solid base (like K₂CO₃) and an organic solvent, a PTC is often essential to shuttle the carbonate or catecholate anion into the organic phase.
-
Optimization: If you are not using a PTC, adding one can dramatically improve the reaction rate. Tetrabutylammonium bromide (TBAB) or iodide (TBAI) are excellent choices. If you are already using one, ensure it is not degraded and consider increasing its loading from a catalytic amount (1-5 mol%) to a higher loading (10-20 mol%).
-
-
Water Contamination: Water can protonate the catecholate, reducing its nucleophilicity, and can also hydrolyze the dihalomethane under basic conditions.
-
Protocol: Always use anhydrous solvents and dry your catechol starting material thoroughly if it is a hydrate or has been exposed to moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to exclude atmospheric moisture.
-
Q3: I'm observing a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent it?
This is a classic sign of intermolecular polymerization. Instead of one catechol molecule reacting with one dihalomethane intramolecularly, the mono-deprotonated catechol reacts with another dihalomethane that has already reacted with another catechol, leading to a chain.
Mechanism of Polymerization vs. Cyclization
Caption: Competing pathways of desired cyclization versus undesired polymerization.
Prevention Strategies:
-
Pseudo-High Dilution: The key to favoring the intramolecular reaction (cyclization) over the intermolecular one (polymerization) is to keep the concentration of the reactants low. This can be achieved by slowly adding the dihalomethane to the solution of the catecholate over several hours using a syringe pump. This ensures the concentration of the electrophile is always low, maximizing its chance of reacting with the second oxygen on the same molecule it just attached to.
-
Ensure Full Dianion Formation: As mentioned in Q1, incomplete deprotonation leaves a mono-anion. This species cannot cyclize and is a prime candidate to act as the starting point for polymerization. Using a full two equivalents of a strong base is critical.
Exemplary Experimental Protocol
Synthesis of 1,3-Benzodioxole (Methylenedioxybenzene)
This protocol is a representative example and should be adapted based on the specific reactivity of the substituted catechol in use.
Materials:
-
Catechol (1.0 eq)
-
Dibromomethane (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add catechol and cesium carbonate. Evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via cannula to create a ~0.5 M solution with respect to the catechol.
-
Heating: Begin vigorous stirring and heat the mixture to 80-100 °C.
-
Slow Addition: Once the reaction temperature is stable, add dibromomethane dropwise via the dropping funnel over a period of 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
References
-
A simple and efficient synthesis of 1,3-benzodioxoles from catechols and dihalomethanes in the presence of K2CO3 at room temperature. Source: Tetrahedron Letters.[Link]
-
The synthesis of methylenedioxy-compounds. Source: Journal of the American Chemical Society.[Link]
-
Phase-Transfer Catalysis. Source: Organic Syntheses.[Link]
overcoming resistance with 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide in cell lines
Welcome to the technical support resource for researchers investigating novel compounds to overcome multidimensional drug resistance in cancer cell lines. This guide is designed to provide both foundational knowledge and practical, field-tested guidance for utilizing compounds like 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide (hereafter referred to as 'Compound X' for illustrative purposes, due to its novelty in published literature) to sensitize resistant cancer cells to conventional chemotherapeutics.
Our approach is grounded in established principles of cancer biology and pharmacology. We will explore the primary mechanisms of resistance your novel compound may be targeting and provide robust, step-by-step protocols and troubleshooting advice to ensure the integrity and reproducibility of your findings.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Your Investigation
This section addresses the most common initial questions and challenges encountered when screening a new compound for its ability to reverse chemotherapy resistance.
Question 1: We are seeing high levels of cytotoxicity with our novel compound alone, even at low concentrations. How can we assess its chemosensitizing effects?
Answer: This is a common and critical challenge. If "Compound X" is intrinsically cytotoxic, its ability to enhance a second drug's effect can be masked. The key is to find a sub-toxic concentration of "Compound X" that can be used in combination studies.
-
Causality: A true chemosensitizer should ideally have minimal cytotoxic effect at the concentration where it effectively reverses resistance. If the "sensitizing" effect is merely additive toxicity, the therapeutic window may be too narrow for clinical relevance.
-
Recommended Action - Dose-Response Curve Generation:
-
Perform a dose-response analysis of "Compound X" alone on both the drug-sensitive (parental) and drug-resistant cell lines.
-
Determine the IC10 or IC20 values (the concentration that inhibits 10-20% of cell proliferation) from these curves.[1]
-
Use a concentration at or below the IC10 of "Compound X" for all subsequent combination experiments. This minimizes its individual contribution to cell death, allowing you to more clearly observe its effect on the primary chemotherapeutic agent.
-
Question 2: Our IC50 values for the chemotherapeutic agent (e.g., Doxorubicin) in the presence of "Compound X" are inconsistent across experiments. What could be the cause?
Answer: Reproducibility is paramount in drug sensitivity assays.[2][3] Variability often stems from subtle inconsistencies in experimental setup.
-
Cell Seeding Density: Cell density can significantly alter drug response.[4] Cells that are too sparse may be overly sensitive, while confluent cells can exhibit contact-inhibition and reduced proliferation, making them appear more resistant.
-
Troubleshooting: Always perform a growth curve analysis for your specific cell line to determine the optimal seeding density that ensures logarithmic growth throughout the entire duration of the assay (typically 48-72 hours).[3]
-
-
Drug and Compound Stability: Ensure that "Compound X" and the chemotherapeutic agent are stable in your culture medium for the duration of the experiment. Some compounds degrade when exposed to light, high temperatures, or certain components of the medium.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a trusted, aliquoted stock. Minimize the exposure of photosensitive compounds to light.
-
-
Assay Timing: The timing of drug addition and the final viability measurement is critical.[2][3]
-
Troubleshooting: Standardize your protocol. For example, always add the drugs 24 hours after seeding and measure viability at a fixed time point (e.g., 72 hours post-treatment).
-
Question 3: We hypothesize "Compound X" works by inhibiting ABC transporters, but our results are ambiguous. How can we get a clearer picture?
Answer: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), are a primary cause of multidrug resistance (MDR) by actively pumping drugs out of cancer cells.[[“]][6][7][8][9] Directly measuring this efflux is more definitive than relying solely on viability assays.
-
Recommended Protocol: Rhodamine 123 Efflux Assay. Rhodamine 123 is a fluorescent substrate of P-gp. If "Compound X" inhibits P-gp, more rhodamine will be retained inside the cells, resulting in a stronger fluorescent signal.
-
Step 1: Seed your resistant cell line in a 96-well plate (black, clear-bottom for fluorescence measurements).
-
Step 2: Pre-incubate the cells with your sub-toxic concentration of "Compound X" and a known P-gp inhibitor (e.g., Verapamil) as a positive control for 1-2 hours.
-
Step 3: Add Rhodamine 123 to all wells and incubate for another 60-90 minutes.
-
Step 4: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Step 5: Measure intracellular fluorescence using a plate reader.
-
-
Expected Outcome: A significant increase in fluorescence in cells treated with "Compound X" compared to untreated controls indicates inhibition of P-gp-mediated efflux.
Question 4: We suspect "Compound X" might be modulating autophagy, but how do we confirm this?
Answer: Autophagy can act as a pro-survival mechanism in cancer cells under the stress of chemotherapy, contributing to resistance.[10][11][12][13][14] Modulating this process can be a powerful strategy to re-sensitize cells.
-
Key Marker - LC3-II Conversion: The most reliable method to monitor autophagy is to detect the conversion of LC3-I (cytosolic form) to LC3-II (phosphatidylethanolamine-conjugated form), which is recruited to autophagosome membranes.
-
Recommended Protocol: Western Blot for LC3.
-
Step 1: Treat your resistant cells with the chemotherapeutic agent, with and without your sub-toxic concentration of "Compound X".
-
Step 2: Lyse the cells and perform a Western blot analysis using an antibody specific for LC3.
-
Interpretation: An increase in the LC3-II band (or the LC3-II/LC3-I ratio) suggests an induction of autophagy. If the chemotherapeutic agent induces autophagy, and the addition of "Compound X" reduces the LC3-II level, it suggests your compound may be inhibiting this pro-survival response.
-
Critical Control: To distinguish between autophagy induction and a blockage of autophagosome degradation, you must include a control treated with an agent that blocks the final step of autophagy, such as Bafilomycin A1 or Chloroquine.
-
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the foundational experiments required to characterize the chemosensitizing potential of a novel compound.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes the creation of a cell line with acquired resistance through continuous, escalating exposure to a chemotherapeutic agent.[1][15]
-
Determine Initial IC50: First, establish the baseline sensitivity of your parental cell line to the chosen chemotherapeutic drug (e.g., Paclitaxel) by performing a standard MTT or CellTiter-Glo® assay.[15]
-
Initial Exposure: Begin by culturing the parental cells in medium containing the drug at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Dose Escalation: Once the cells recover and resume normal proliferation (this may take several passages), gradually increase the drug concentration in a stepwise manner (e.g., by 25-50%).[1] If you observe massive cell death (greater than 50%), reduce the concentration to the previous level for another passage before attempting to increase it again.[1]
-
Stabilization: Continue this process until the cells are able to proliferate steadily in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Validation: Continuously culture the newly established resistant line in the high-drug medium for 8-10 passages to ensure stability.[1] Validate the resistance by performing a new IC50 determination and comparing it to the parental line. The Resistance Index (RI) should be calculated (RI = IC50 of resistant line / IC50 of parental line). An RI ≥ 5 is generally considered successful.[1]
Protocol 2: IC50 Determination and Combination Index (CI) Analysis
This workflow is essential for quantifying the degree of synergy between "Compound X" and a chemotherapeutic agent.
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at their predetermined optimal density. Allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent. Prepare a fixed, sub-toxic concentration of "Compound X".
-
Treatment:
-
Group 1 (Chemotherapeutic Alone): Add the serial dilutions of the chemotherapeutic agent.
-
Group 2 (Combination): Add the same serial dilutions of the chemotherapeutic agent plus the fixed concentration of "Compound X".
-
Controls: Include wells with "Compound X" alone, vehicle (DMSO) control, and medium-only blanks.
-
-
Incubation: Incubate the plates for a standardized period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot dose-response curves and calculate the IC50 values for the chemotherapeutic agent alone and in combination with "Compound X".
-
Calculate the Dose Reduction Index (DRI): This indicates how many-fold the dose of the chemotherapeutic can be reduced in the presence of "Compound X" to achieve the same effect.
-
Calculate the Combination Index (CI): Use software like CompuSyn to calculate the CI value. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Part 3: Visualizing the Mechanisms and Workflows
Understanding the complex biological processes and experimental sequences is aided by clear visual diagrams.
Diagram 1: ABC Transporter Efflux and Inhibition
Caption: Workflow of ABC transporter-mediated drug efflux and its inhibition.
Diagram 2: Autophagy as a Pro-Survival Mechanism
Caption: Simplified pathway of pro-survival autophagy in chemoresistance.
Diagram 3: Experimental Workflow for Assessing Chemosensitization
Caption: High-level workflow for screening a novel chemosensitizing agent.
Part 4: Data Summary Table
When presenting your findings, clarity is essential. Use structured tables to summarize quantitative data.
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Resistance Index (RI) | Combination Index (CI) at ED50 |
| MCF-7 (Parental) | Doxorubicin Alone | 50 ± 5.2 | 1.0 (Baseline) | N/A |
| Doxorubicin + Cmpd X (1µM) | 25 ± 3.1 | N/A | 0.65 (Synergy) | |
| MCF-7/ADR (Resistant) | Doxorubicin Alone | 550 ± 45.8 | 11.0 | N/A |
| Doxorubicin + Cmpd X (1µM) | 85 ± 9.7 | 1.7 (Re-sensitized) | 0.48 (Strong Synergy) |
References
- Mechanisms of ABC transporter-mediated multidrug resistance - Consensus. (n.d.). Google AI.
- Wang, Y. J., et al. (2019).
- Bari, M. F., et al. (2019).
- Li, X., et al. (2013).
- Povarova, A. S., et al. (2025). Role of Autophagy in the Mechanisms of Chemoresistance of Tumor Cells Induced by the Use of Anthracycline Antibiotics. PubMed.
- ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (n.d.). Bentham Science Publisher.
- How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). Cancer Drug Resistance.
- The Role of Autophagy in Gastric Cancer Chemoresistance: Friend or Foe? (2021). Frontiers.
- Chemotherapy Resistance: Role of Mitochondrial and Autophagic Components. (2022). PubMed.
- Role of autophagy in drug resistance and regulation of osteosarcoma (Review). (2022). PMC - NIH.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Application Notes and Protocols for Studying Drug Resistance Mechanisms with PI3K Inhibitors. (n.d.). Benchchem.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017).
Sources
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Autophagy in the Mechanisms of Chemoresistance of Tumor Cells Induced by the Use of Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Autophagy in Gastric Cancer Chemoresistance: Friend or Foe? [frontiersin.org]
- 13. Chemotherapy Resistance: Role of Mitochondrial and Autophagic Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Disclaimer: The following guide provides a comprehensive framework for identifying and minimizing off-target effects of small molecule inhibitors. The compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is used as a representative example throughout this document. As of the last update, specific target and off-target profiles for this particular molecule have not been extensively characterized in publicly available literature. Therefore, the principles and protocols described herein are based on established best practices in chemical biology and pharmacology and should be adapted as part of a rigorous, data-driven experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with a new small molecule inhibitor like this compound.
Q1: What are off-target effects and why are they a concern?
Q2: I'm observing a phenotype in my cells after treatment with this compound. How can I be sure it's due to the intended target?
A2: This is a critical question in early-stage drug discovery. A key principle is to never rely on a single experiment. A multi-pronged approach is necessary to build confidence that the observed phenotype is on-target. This includes:
-
Target Engagement Assays: Confirming that the compound physically interacts with the intended target in a cellular context.
-
Dose-Response Correlation: Demonstrating that the concentration range for target engagement aligns with the concentration range for the phenotypic response.
-
Use of Controls: Employing structurally related but inactive control compounds and comparing results to genetic knockdown of the target.
-
Orthogonal Assays: Confirming the phenotype using a different assay that measures a distinct downstream effect of inhibiting the target.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration is a balance between achieving maximal on-target effects while minimizing off-target interactions. As a general rule, it is advisable to use the lowest concentration of the inhibitor that produces the desired biological effect.[3] It's recommended to perform a dose-response curve for your specific assay, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to determine the EC50 (half-maximal effective concentration).[4] Compounds that only show effects at high concentrations (e.g., >10 µM) are more likely to be acting through off-target mechanisms.[3]
Q4: Are there any known liabilities with the chemical structure of this compound?
A4: The chemical structure contains a hydrazide moiety. Some hydrazide-containing compounds have been reported to be potentially carcinogenic in preclinical studies, though this is not a universal property of all such molecules.[5][6] It is important to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS). The benzodioxole group is found in many bioactive molecules and is not inherently a sign of off-target activity, but like any scaffold, its interactions should be experimentally verified.[7]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you might encounter.
Troubleshooting Guide 1: Unexpected or Inconsistent Phenotype
Issue: The observed cellular phenotype after treatment with this compound does not match the expected phenotype based on the known or hypothesized function of the target.
Causality: This discrepancy can arise from several factors, including dominant off-target effects, incorrect assumptions about the target's role in the specific cellular context, or issues with the compound or experimental setup.[8]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Actionable Steps & Protocols:
-
Step 1: Verify Compound Integrity: Ensure the compound has been stored correctly and is of high purity.[8] If in doubt, obtain a fresh batch or verify its identity via analytical methods like LC-MS or NMR. Check for solubility in your assay media at the concentrations used.
-
Step 2: Dose-Response Analysis: A steep and saturating dose-response curve for the desired effect is a good indicator of a specific interaction. Broad or multi-phasic curves may suggest off-target effects or cytotoxicity.[9]
-
Step 3: Confirm Target Engagement: It is essential to confirm that the compound binds its intended target at the concentrations where the cellular effect is observed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[10][11]
-
Step 4: Use a Negative Control: A close structural analog of your compound that is inactive against the primary target should not produce the same cellular effects.[3] If it does, this points towards off-target effects or non-specific compound properties.
-
Step 5: Genetic Target Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target.[1] The resulting phenotype should mimic the effect of the compound. A lack of phenocopy suggests the compound's effect is independent of the intended target.[12]
-
Step 6: Unbiased Off-Target Profiling: If off-target effects are still suspected, use an unbiased method like chemical proteomics to identify the full spectrum of protein targets.[13][14]
Troubleshooting Guide 2: High Cytotoxicity Observed
Issue: Treatment with this compound leads to significant cell death, even at concentrations where the on-target effect is expected to be minimal.
Causality: The compound may have inherent off-target toxicity, it might be unstable in the cell culture medium leading to toxic degradation products, or the cell line may be particularly sensitive.
Actionable Steps & Protocols:
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your functional assay to determine the cytotoxic concentration range.
-
Test Compound Stability: Incubate the compound in your cell culture medium for the duration of your experiment, then analyze the medium by LC-MS to check for degradation products.
-
Lower Concentration/Shorter Incubation: Use a lower concentration of the compound and/or a shorter incubation time to see if the therapeutic window can be separated from the toxicity.
-
Test in a Different Cell Line: Use a different cell line to determine if the cytotoxicity is cell-type specific.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that when a protein binds to a ligand (like our inhibitor), it becomes more stable and resistant to heat-induced denaturation.[15] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can confirm target engagement in a physiological context.[10][16]
Experimental Workflow Diagram:
Caption: CETSA experimental workflow.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a saturating concentration (e.g., 10-20x EC50 from your functional assay) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[16]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Analysis: Carefully collect the supernatant, which contains the soluble proteins. Analyze the amount of your target protein in each sample using Western blotting or other protein detection methods.
-
Data Interpretation: Plot the percentage of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.[17]
Protocol 2: Chemical Proteomics for Off-Target Identification
Principle: This unbiased approach uses a modified version of the small molecule (a "probe") to "fish" for its binding partners in a cell lysate. These binding partners are then identified by mass spectrometry.[13][18] This can reveal both the intended target and any unintended off-targets.[19]
Experimental Workflow Diagram:
Caption: Chemical proteomics workflow.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. It is crucial that the modification does not significantly alter the compound's primary activity.
-
Lysate Preparation and Incubation: Prepare a native protein lysate from your cells of interest. Incubate the lysate with the biotinylated probe.
-
Competition Experiment (Control): In a parallel sample, co-incubate the lysate and the probe with a large excess of the original, unmodified this compound. Proteins that are true binders will be competed off the probe by the free compound.
-
Affinity Capture: Add streptavidin-coated beads to the lysates to capture the probe and any bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that were significantly enriched in the probe-treated sample compared to a beads-only control, and that showed reduced binding in the competition experiment. These are your high-confidence binding partners.[20]
Part 4: Data Presentation
Table 1: Hypothetical Data for Characterizing this compound
| Parameter | Assay Type | Result | Interpretation |
| On-Target Activity | Biochemical Assay (vs. Target X) | IC50 = 85 nM | Potent inhibitor of the intended target in a purified system. |
| Cellular Activity | Phenotypic Assay (e.g., Cell Viability) | EC50 = 500 nM | Compound is cell-permeable and active in a cellular context. |
| Target Engagement | CETSA | ΔTm = +5.2°C @ 5 µM | Confirms direct binding to Target X in intact cells. |
| Off-Target #1 | Kinase Panel Screen (468 kinases) | 78% inhibition of Kinase Y @ 10 µM | Potential off-target liability at higher concentrations. |
| Off-Target #2 | Chemical Proteomics | Protein Z identified | An unexpected binding partner has been found. |
| Cytotoxicity | LDH Release Assay | CC50 = 25 µM | A therapeutic window of ~50-fold exists between cellular activity and general cytotoxicity. |
References
-
Bosc, C., et al. (2017). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 12(11), 1103-1115. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Jones, L. H., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-694. Available at: [Link]
-
Crowther, G. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 243-253. Available at: [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Available at: [Link]
-
Gaetani, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(4), 656-664. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Available at: [Link]
-
Toth, B. (1982). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology, 103(2), 179-183. Available at: [Link]
-
Arduengo, M. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Promega Connections. Available at: [Link]
-
Huang, R., et al. (2011). Dose-Response Modeling of High-Throughput Screening Data. In High-Throughput Screening Methods in Toxicity Testing. John Wiley & Sons, Inc. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
-
Ferreira, L. G., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5530. Available at: [Link]
-
Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]
-
Sharma, G., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Chemistry, 27(64), 15949-15962. Available at: [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actual new cancer-causing hydrazines, hydrazides, and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. CETSA [cetsa.org]
- 16. annualreviews.org [annualreviews.org]
- 17. news-medical.net [news-medical.net]
- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 19. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Introduction
Welcome to the technical support guide for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The hydrazide functional group, while synthetically versatile, is susceptible to specific degradation pathways that can impact experimental reproducibility and outcomes. This guide provides in-depth answers, troubleshooting protocols, and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The stability of this compound is primarily dictated by its acylhydrazide functional group. The two most significant degradation pathways you are likely to encounter are:
-
Hydrolysis: This is the most common degradation route for acylhydrazides in aqueous solutions.[1][2] The amide bond of the hydrazide is susceptible to cleavage by water, which results in the formation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[5][6] This can lead to the formation of various products, including the corresponding diazene, which can be unstable and undergo further reactions.[5] Studies on hydrazine itself show that its oxidation is significantly accelerated by metal ions like copper (II) and is fastest in alkaline solutions (pH 8-9).[7][8]
The benzodioxole ring is generally stable under typical experimental conditions but can be susceptible to oxidative degradation under harsh conditions, though the hydrazide group remains the primary point of instability.[9]
Diagram illustrating the primary degradation pathways.
Caption: Experimental workflow for stability testing.
Materials:
-
This compound
-
Anhydrous DMSO
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Buffer components (e.g., sodium acetate, sodium phosphate)
-
HPLC system with UV detector
-
C18 Reverse-Phase (RP) HPLC column
Methodology:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).
-
Prepare Test Buffers: Prepare the aqueous solutions in which you want to test stability. For example:
-
pH 5.0 Acetate Buffer
-
pH 7.4 Phosphate-Buffered Saline (PBS)
-
pH 9.0 Borate Buffer
-
-
Initiate the Experiment:
-
Bring the test buffers to the desired incubation temperature (e.g., 25°C or 37°C).
-
Add a small volume of the DMSO stock solution to each buffer to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is low (<1%) to minimize its effect on the solution properties.
-
Immediately after mixing, take the first sample (T=0).
-
-
Time-Point Sampling:
-
Incubate the solutions at the chosen temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
Immediately quench the degradation reaction by diluting the sample 1:1 with cold acetonitrile. This precipitates buffer salts and halts further reaction. Store samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Develop an isocratic or gradient RP-HPLC method that provides good separation between the parent compound and any potential degradation products.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has strong absorbance (determine by UV scan).
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of compound remaining.
-
Plot % Remaining versus Time. From this plot, you can determine the half-life (t½) of the compound under each condition.
-
References
Sources
- 1. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazinolysis: Significance and symbolism [wisdomlib.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions in 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide synthesis
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Our approach is to explain the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your own laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of an ether linkage and an ester group, followed by the conversion of the ester to the desired hydrazide in the second step.
-
Step 1: Williamson Ether Synthesis & Esterification. Sesamol (1,3-benzodioxol-5-ol) is reacted with an alkyl 2-halopropanoate, such as ethyl 2-bromopropanoate, in the presence of a base to form the intermediate, ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
-
Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate, which acts as a nucleophile to displace the alkoxy group, yielding the final this compound product.[1]
Caption: General two-step synthesis of the target hydrazide.
Troubleshooting Guide: Step 1 - Ester Synthesis
This section addresses common issues during the formation of the intermediate, ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
Question 1: My reaction shows low to no conversion of sesamol, and my starting material is largely unreacted. What are the likely causes?
Answer: This is a classic issue in Williamson ether synthesis involving phenols. The root cause is almost always related to inefficient deprotonation of the phenolic hydroxyl group or poor reactivity of the electrophile.
-
Causality - The Importance of the Phenoxide: Sesamol's hydroxyl group is weakly acidic (pKa ≈ 10). For the reaction to proceed, it must be deprotonated by a base to form the much more nucleophilic phenoxide anion. If the base is too weak or is neutralized by ambient moisture, this equilibrium will not favor the phenoxide, and the reaction will stall.
-
Troubleshooting Steps:
-
Evaluate Your Base: A common base for this reaction is potassium carbonate (K₂CO₃). While often sufficient, its effectiveness can be hampered by particle size and solvent choice. Consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate anhydrous solvent like THF or DMF. These will ensure near-quantitative deprotonation of the sesamol.
-
Ensure Anhydrous Conditions: Water will react with strong bases and can also solvate the phenoxide, reducing its nucleophilicity. Ensure your solvent is anhydrous and that glassware was properly dried before use.
-
Increase Temperature: If using a milder base like K₂CO₃ in acetone or acetonitrile, increasing the temperature to reflux can significantly improve the reaction rate.
-
Check Reagent Quality: Verify the purity of your ethyl 2-bromopropanoate. If it has degraded, the concentration of the active electrophile will be lower than expected.
-
Troubleshooting Guide: Step 2 - Hydrazinolysis
This section focuses on the conversion of the intermediate ester to the final hydrazide product. The reaction of an ester with hydrazine hydrate is a robust and widely used method for preparing hydrazides.[2][3]
Question 2: The hydrazinolysis reaction is very slow or incomplete, with a significant amount of starting ester remaining even after prolonged reflux. How can I improve my yield?
Answer: Incomplete conversion is a frequent problem, often stemming from insufficient nucleophile concentration, steric hindrance, or suboptimal reaction conditions.
-
Causality - The Nucleophilic Attack: Hydrazinolysis is a nucleophilic acyl substitution reaction.[1] The lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. While hydrazine is a potent nucleophile (a phenomenon known as the alpha effect), factors that reduce the effective concentration or reactivity of either partner can slow the reaction.[4]
-
Troubleshooting Steps:
-
Increase Hydrazine Equivalents: The most direct solution is to increase the molar ratio of hydrazine hydrate. While a slight excess (1.1-1.5 equivalents) is often cited, using a larger excess (3-5 equivalents) can effectively drive the reaction to completion according to Le Châtelier's principle. Some literature protocols for less reactive esters even use hydrazine hydrate as the solvent.
-
Solvent Choice: The reaction is typically run in an alcohol like ethanol or methanol.[1][5] These solvents are effective at dissolving both the ester and hydrazine hydrate. Ensure enough solvent is used to create a homogeneous solution at reflux.[2]
-
Extend Reaction Time & Monitor: Hydrazinolysis can require several hours of reflux (3-12 hours).[2][6] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[1]
-
Consider Microwave Synthesis: For rapid and high-yield synthesis, microwave-assisted organic synthesis (MAOS) can be an excellent alternative to conventional heating, often reducing reaction times from hours to minutes.[2]
-
Caption: Decision workflow for incomplete hydrazinolysis.
Question 3: I've isolated a high-melting, poorly soluble white solid that is not my desired product. What is it, and how can I avoid it?
Answer: The most likely culprit for an unwanted, high-melting byproduct is the corresponding N,N'-diacylhydrazide .
-
Causality - A Competing Reaction: This byproduct forms when a molecule of the newly-formed product (the hydrazide) acts as a nucleophile and attacks a second molecule of the starting ester. This is more common when the concentration of hydrazine hydrate is depleted before the ester is fully consumed.
-
Prevention and Mitigation:
-
Maintain Excess Hydrazine: The primary method to prevent this side reaction is to ensure hydrazine hydrate remains in excess throughout the reaction. This statistically favors the ester reacting with hydrazine over the newly formed hydrazide.
-
Control Addition: In some cases, adding the ester solution slowly to a refluxing solution of excess hydrazine hydrate can minimize the concentration of the ester at any given time, further reducing the likelihood of the diacylhydrazide formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most effective method.[1] Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) to clearly separate the non-polar starting ester from the highly polar product hydrazide, which will have a much lower Rf value.
Q2: My final hydrazide product precipitates out of the ethanol during the reaction. Is this normal? A2: Yes, this is quite common. Hydrazides are often crystalline solids with limited solubility in alcohols like methanol or ethanol, especially upon cooling.[7] This can be advantageous, as the product may crystallize in high purity. Simply cool the reaction mixture, filter the solid, wash with cold ethanol to remove residual hydrazine, and dry. You can then check the purity by melting point and NMR.
Q3: Are there alternative ways to synthesize carboxylic acid hydrazides? A3: While hydrazinolysis of esters is the most common and direct method, other pathways exist.[2] These include reacting acid chlorides or anhydrides with hydrazine, but these methods are often too vigorous and can lead to a higher prevalence of the diacylhydrazide byproduct.[2] Direct condensation of a carboxylic acid with hydrazine is also possible but typically requires high temperatures or coupling agents.[3][8]
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate
-
To a round-bottom flask, add sesamol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of sesamol).
-
Stir the suspension vigorously. Add ethyl 2-bromopropanoate (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in absolute ethanol (15 mL per gram of ester).[5]
-
Add hydrazine hydrate (98%, 3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.[2] Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the resulting white crystalline solid under vacuum to yield the final product.
Summary of Reaction Parameters
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrazinolysis |
| Key Reagents | Sesamol, Ethyl 2-bromopropanoate | Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate |
| Solvent | Acetone, Acetonitrile, or DMF | Ethanol or Methanol |
| Catalyst/Reagent | K₂CO₃ or NaH | Hydrazine Hydrate |
| Molar Ratio | 1.1 eq Halopropanoate, 1.5 eq Base | 3.0-5.0 eq Hydrazine Hydrate |
| Temperature | Reflux (56-82°C) | Reflux (78°C for Ethanol) |
| Typical Time | 4-8 hours | 3-12 hours |
| Workup | Filtration, Evaporation | Cooling, Filtration |
| Typical Yield | 75-90% | 70-85% |
References
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PubMed Central (PMC). Retrieved from [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
-
ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Retrieved from [Link]
-
Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Retrieved from [Link]
-
MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
PubMed. (2021). Preparations and antioxidant activities of sesamol and it's derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
-
International Union of Crystallography. (n.d.). 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide). Retrieved from [Link]
-
Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][2] DIOXOLANE. Retrieved from
-
ResearchGate. (2025). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Retrieved from [Link]
- Google Patents. (n.d.). WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof.
-
National Institutes of Health (NIH). (2024). The effect of sesamol on endogenous substances and oxidative stability of walnut oil. Retrieved from [Link]
-
PubMed. (2015). Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. Retrieved from [Link]
-
PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Methods for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Welcome to the technical support center for the synthesis and purification of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: From Reaction Work-up to Crystalline Product
This section addresses specific problems that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Scenario 1: Oily Product That Fails to Solidify After Initial Extraction
Question: I've completed the synthesis of this compound, and after the initial aqueous work-up and solvent evaporation, I am left with a persistent oil instead of a solid. How can I induce crystallization?
Answer: An oily product is a common issue when residual solvents or impurities are present, which can inhibit the formation of a crystal lattice.[1] Here is a systematic approach to address this:
-
Ensure Complete Removal of Solvents: High-boiling point solvents used in the reaction (e.g., DMF or DMSO) can be difficult to remove. Ensure your rotary evaporator is functioning correctly and, if necessary, use a high-vacuum pump. Gentle heating (30-40°C) can aid in the removal of residual solvents.
-
Trituration: This technique involves stirring the oil with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are more soluble.[2]
-
Recommended Solvents: Start with a non-polar solvent like n-hexane or diethyl ether. Cold pentane can also be effective.[2]
-
Procedure: Add a small volume of the cold solvent to the flask containing the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can create nucleation sites for crystallization. Continue stirring for 15-30 minutes. If a solid forms, it can be collected by filtration.
-
-
Solvent-Antisolvent Crystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., cold water, hexane, or pentane) until the solution becomes turbid. Allow the solution to stand, ideally at a reduced temperature, to promote crystal growth.
Scenario 2: Multiple Spots on TLC After Initial Purification Attempts
Question: My TLC analysis of the crude product shows three distinct spots. I've tried washing with water and n-hexane, but the impurities remain. What should I do next?
Answer: The presence of multiple spots on TLC indicates that simple washing is insufficient to remove the impurities.[3] The impurities are likely unreacted starting materials or side-products with similar polarities to your desired hydrazide.
Potential Impurities and Their Identification:
| Potential Impurity | Origin | Expected Relative Polarity on TLC |
| Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate | Unreacted starting material | Less polar than the hydrazide |
| 1,3-Benzodioxol-5-ol (Sesamol) | Unreacted starting material | More polar than the ester, but potentially less polar than the hydrazide depending on the eluent |
| Hydrazine | Excess reagent | Highly polar, may remain at the baseline |
| Diacyl Hydrazine | Side-product from over-acylation | Less polar than the desired product |
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[3]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. Test small batches with solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is the next logical step.[3]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase (Eluent): Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. The exact ratio will depend on the separation observed on your analytical TLC plates.
-
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities often originate from the starting materials and side reactions.[4] For a typical synthesis starting from an ester, you might encounter:
-
Unreacted Ester: Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
-
Unreacted Hydrazine Hydrate: This is a highly polar and reactive reagent.[5]
-
Starting Phenol: 1,3-Benzodioxol-5-ol (Sesamol) if the preceding esterification step was incomplete.
-
Side-Reaction Products: Such as diacyl hydrazines, where two molecules of the ester react with one molecule of hydrazine.
Q2: How can I safely handle and quench excess hydrazine hydrate in my reaction mixture?
A2: Hydrazine is toxic and potentially explosive, so it must be handled with care in a well-ventilated fume hood.[5] If your product precipitates from the reaction mixture, the excess hydrazine can be removed by washing the solid.[6] If your product is soluble, you can quench the excess hydrazine by adding a slight excess of acetone or another ketone to form the corresponding hydrazone, which can then be separated during extraction or chromatography. Alternatively, a slightly acidic aqueous wash (e.g., with dilute ammonium chloride) can help to protonate and extract the basic hydrazine into the aqueous layer.[6]
Q3: My purified product appears to be degrading over time, as evidenced by a color change and new spots on TLC. How can I improve its stability?
A3: Hydrazide compounds can be susceptible to oxidation and hydrolysis.[5]
-
Storage: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Amber vials are recommended to protect against light.[1]
-
Avoid Contaminants: Traces of metal ions can catalyze decomposition.[5] Ensure all glassware is scrupulously clean.
-
pH: Avoid exposure to strong acids or bases during work-up and storage, as this can promote hydrolysis of the hydrazide moiety.
Q4: What are the key characteristics I should look for in the NMR and IR spectra to confirm the identity and purity of my product?
A4:
-
¹H NMR:
-
Look for the characteristic broad singlets of the -NH and -NH₂ protons of the hydrazide group. These peaks are typically exchangeable with D₂O.
-
Confirm the presence of the protons from the 1,3-benzodioxole ring system and the propanoyl backbone.
-
The absence of peaks corresponding to the ethyl group of the starting ester (a quartet and a triplet) is a good indicator of reaction completion.
-
-
IR Spectroscopy:
-
A strong C=O (amide I) stretching band around 1640-1680 cm⁻¹.
-
N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
-
The characteristic C-O-C stretches of the benzodioxole ring.
-
Q5: Can I use High-Speed Counter-Current Chromatography (HSCCC) for purification?
A5: HSCCC is a liquid-liquid chromatography technique that can be very effective for purifying polar compounds like glycosides and could potentially be adapted for hydrazides.[7] It avoids the use of solid stationary phases like silica gel, which can sometimes cause degradation of sensitive compounds. The selection of a suitable two-phase solvent system would be critical and would require some optimization.[7] A system composed of n-hexane-ethyl acetate-methanol-water could be a good starting point for method development.[7]
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexane) at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexane). Pour this slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
IV. References
-
[DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[8][9] DIOXOLANE - Google Patents]()
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
addressing inconsistencies in bioassay results for benzodioxole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxole compounds. This guide is designed to address common inconsistencies and challenges encountered during bioassay development and execution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Benzodioxole Challenge
The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] However, this same structure presents unique challenges in bioassays. Its susceptibility to metabolic transformation, potential for assay interference, and physicochemical properties can lead to frustratingly inconsistent results. This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues.
Section 1: Troubleshooting Metabolic Interference
The methylenedioxy bridge of the benzodioxole ring is a well-known substrate and potent inhibitor of cytochrome P450 (CYP450) enzymes.[4][5][6] This interaction is arguably the most common source of variability in bioassay results, especially when transitioning from simple enzymatic assays to more complex cell-based or in vivo models.
FAQ 1: My compound's activity is potent in an isolated enzyme assay but drops significantly in a cell-based assay. What's happening?
Answer: This discrepancy often points to metabolic inactivation or rapid clearance within the cells. While your compound may effectively inhibit a purified target enzyme, metabolically active cells (e.g., hepatocytes, certain cancer cell lines) can modify the compound, reducing its effective concentration at the target site.
The primary mechanism involves CYP450-mediated oxidation of the methylenedioxy bridge. This process can lead to the formation of a reactive carbene intermediate which then forms a metabolic-intermediate (MI) complex with the heme iron of the CYP450 enzyme, leading to its inactivation.[5][7] This process can also lead to the formation of catechols, which may have different activity profiles or be more readily conjugated and eliminated.
Expert Insight: The rate of metabolism is highly dependent on the cell type used. Primary hepatocytes possess a full complement of metabolic enzymes and will show the most pronounced effect.[8][9] Cancer cell lines have variable and often lower expression of CYP450s, which can lead to lot-to-lot or passage-dependent variability in your results.
Diagram: Metabolic Inactivation of Benzodioxoles
Caption: CYP450-mediated metabolism of benzodioxoles.
FAQ 2: I see high variability in my results between different experimental days, even with the same cell line. Could metabolism still be the cause?
Answer: Yes. This is a classic sign of metabolic liability, especially in cell-based assays. The metabolic capacity of cultured cells can be influenced by many factors that are difficult to control perfectly day-to-day.[10]
Key Factors Influencing Cellular Metabolism:
-
Cell Passage Number: As cells are passaged, their metabolic enzyme expression profile can change.
-
Cell Confluency: Cell density can significantly alter metabolic rates.[11]
-
Media Components: Serum and other media components can induce or suppress the expression of certain CYP450 enzymes.
-
Incubation Time: Longer incubation times allow for more extensive metabolism of your compound.
To mitigate this, it is crucial to develop a highly standardized cell culture and assay protocol.[12]
Troubleshooting Protocol: Assessing Metabolic Stability with Liver S9 Fractions
This protocol helps determine if your compound is susceptible to Phase I (e.g., CYP450) and Phase II (e.g., UGTs) metabolism. Liver S9 fractions contain both microsomal and cytosolic enzymes, offering a comprehensive metabolic profile.[9]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Liver S9 fraction (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PD)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
Control compounds: one metabolically stable and one unstable.
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the S9 fraction and phosphate buffer.
-
Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Add the NADPH regenerating system to start the metabolic reaction. Immediately add the test compound to a final concentration of 1 µM.
-
Time Points: Aliquot the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes) into stop solution (ice-cold ACN with internal standard). The T=0 sample represents 100% parent compound.
-
Negative Control: Run a parallel reaction without the NADPH regenerating system. This control accounts for non-enzymatic degradation or binding.
-
Sample Processing: Centrifuge the stopped reactions to pellet the protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the percentage of parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance. A significant decrease in the parent compound in the NADPH-fortified reaction compared to the control indicates metabolic liability.
Section 2: Diagnosing and Mitigating Matrix Effects
The "matrix" refers to all components in a biological sample other than the analyte of interest.[13] These components (salts, lipids, proteins) can significantly interfere with analysis, particularly in sensitive LC-MS/MS assays, by either suppressing or enhancing the ionization of the target compound.[14]
FAQ 3: My LC-MS/MS quantification is inconsistent when analyzing samples prepared from different plasma/serum lots. What is the likely cause?
Answer: This is a hallmark of the matrix effect.[14][15] Different lots of plasma or serum, especially from different donors, can have varying compositions of endogenous components like phospholipids.[14] If these components co-elute with your benzodioxole compound from the LC column, they can compete for ionization in the mass spectrometer source, leading to signal suppression or enhancement.
This variability undermines the accuracy and precision of your assay, making it unreliable for quantitative analysis. Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[16]
Troubleshooting Protocol: Quantifying the Matrix Effect
This protocol uses a post-extraction spiking method to calculate a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[14][16]
Objective: To compare the analytical response of a compound in the presence of extracted matrix components to its response in a clean solution.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix (from at least 6 different sources/lots) first. Then, spike the analyte and IS into the extracted matrix supernatant.[14][16]
-
Set C (Pre-Spike): Spike the analyte and IS into the blank matrix before extraction. (This set is used to determine recovery, but is included here for completeness).
-
-
Analyze Samples: Analyze all three sets using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF: To assess how well the internal standard compensates for the variability:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[16]
Data Presentation: Example Matrix Effect Calculation
| Matrix Lot | Analyte Area (Set B) | Analyte Area (Set A) | MF (Analyte) | IS-Normalized MF |
| 1 | 85,000 | 100,000 | 0.85 | 1.01 |
| 2 | 78,000 | 100,000 | 0.78 | 0.93 |
| 3 | 92,000 | 100,000 | 0.92 | 1.09 |
| 4 | 81,000 | 100,000 | 0.81 | 0.96 |
| 5 | 75,000 | 100,000 | 0.75 | 0.89 |
| 6 | 88,000 | 100,000 | 0.88 | 1.05 |
| CV (%) | 7.8% |
In this example, the CV is <15%, indicating the internal standard adequately compensates for the observed ion suppression.
Diagram: Matrix Effect Troubleshooting Workflow
Caption: Decision tree for addressing matrix effects.
Section 3: Addressing Physicochemical Properties
The fundamental properties of your compound, such as its solubility and stability in your assay buffer, are critical for obtaining reliable data. Overlooking these factors can lead to significant and hard-to-diagnose inconsistencies.
FAQ 4: My dose-response curves are steep or have inconsistent Hill slopes. Could this be a solubility issue?
Answer: Absolutely. Low aqueous solubility is a frequent problem that can manifest in several ways.[17] When a compound's concentration in an assay exceeds its solubility limit, it can precipitate. This means the actual concentration of the dissolved (and active) compound is much lower and unknown, leading to an underestimation of potency.[17]
Precipitation can also cause the compound to adhere non-specifically to plate walls or other surfaces, further confounding results. The appearance of steep, non-ideal dose-response curves can be a red flag for compound precipitation at higher concentrations.
Troubleshooting Protocol: Kinetic Solubility Assessment
This is a simple, high-throughput method to estimate the solubility of your compound in your specific assay buffer.
Procedure:
-
Prepare Compound Plate: Serially dilute your compound in 100% DMSO in a 96-well plate.
-
Add Buffer: Add your assay buffer to the DMSO dilutions (e.g., a 1:100 dilution to achieve a final 1% DMSO concentration, mimicking assay conditions).
-
Equilibrate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength sensitive to light scatter (e.g., 620 nm or 750 nm).
-
Determine Solubility Limit: The concentration at which you first observe a significant increase in absorbance above the background corresponds to the kinetic solubility limit. You should ensure your assay concentrations remain well below this limit.
References
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed.[Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.[Link]
-
Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. PubMed.[Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. Semantic Scholar.[Link]
-
The essence of matrix effects for chromatographic assays. European Bioanalysis Forum.[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.[Link]
-
Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry.[Link]
-
Determining Matrix Effects in Complex Food Samples. Waters Corporation.[Link]
-
Evaluation of Matrix Effects; Approved Guideline — Second Edition. Semantic Scholar.[Link]
-
Building a Robust Biological Assay for Potency Measurement. BioProcess International.[Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.[Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. PMC - NIH.[Link]
-
A guide to the use of bioassays in exploration of natural resources. ScienceDirect.[Link]
-
Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI.[Link]
-
Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed - NIH.[Link]
-
A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology. ASM Journals.[Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.[Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.[Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.[Link]
-
ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. Indus Extracts.[Link]
-
Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central.[Link]
-
A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI.[Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online.[Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.[Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers.[Link]
-
Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? GenoPalate.[Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PMC.[Link]
-
Nuisance compounds in cellular assays. PMC - PubMed Central - NIH.[Link]
-
The relationship between the metabolism and toxicity of benzodioxole compounds. PubMed.[Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.[Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.[Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate.[Link]
-
Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect.nl.[Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH.[Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed.[Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.[Link]
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids. PubMed.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Efficacy Analysis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide (BPH-001) and Standard Antiepileptic Drugs
Introduction: The Quest for Novel Anticonvulsants
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2] This necessitates a continued search for novel chemical entities with improved efficacy and safety profiles. The hydrazide-hydrazone moiety is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticonvulsant activity in preclinical studies.[3][4][5][6] Similarly, the 1,3-benzodioxole scaffold is present in various neuroactive compounds.[7][8]
This guide introduces 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide , hereafter designated BPH-001 , a novel compound synthesizing these two promising scaffolds. We present a comprehensive framework for evaluating its anticonvulsant efficacy in direct comparison to established, first-line AEDs: Phenytoin, Carbamazepine, and Valproic Acid. The experimental design detailed herein is structured to first elucidate the likely mechanism of action and subsequently confirm efficacy and preliminary safety in validated preclinical models.
Part 1: Mechanistic Grounding and Comparative Pharmacology
A foundational understanding of how existing drugs modulate neuronal excitability is crucial for contextualizing the potential action of a new chemical entity. Most conventional AEDs act by either blocking voltage-gated ion channels (primarily sodium channels), enhancing GABA-mediated inhibition, or a combination of mechanisms.[9][10][11]
Established Drug Mechanisms:
-
Phenytoin & Carbamazepine: These drugs are archetypal voltage-gated sodium channel blockers.[12][13][14] They preferentially bind to the inactive state of the channel, a mechanism that selectively inhibits the sustained, high-frequency neuronal firing characteristic of seizure activity while sparing normal neurotransmission.[15][16][17]
-
Valproic Acid: This agent exhibits a broad spectrum of activity. Its multifaceted mechanism includes weak blockade of sodium channels, inhibition of T-type calcium channels, and, most notably, increasing the availability of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by inhibiting its degradation and stimulating its synthesis.[18][19][20][21]
Hypothesized Mechanism of BPH-001:
Given its structural components, BPH-001 is hypothesized to primarily interact with voltage-gated sodium channels, akin to Phenytoin and Carbamazepine. The hydrazide moiety may confer a specific binding affinity, potentially leading to greater potency or an improved side-effect profile. A secondary modulation of GABAergic systems is also considered a possibility. The following diagram illustrates these known and hypothesized pathways.
Part 2: Experimental Workflow for Efficacy and Safety Profiling
To objectively compare BPH-001 with standard AEDs, a tiered experimental approach is proposed. This workflow progresses from high-throughput in vitro screening to confirm the mechanism of action to in vivo models that assess anticonvulsant efficacy and neurotoxicity.
Detailed Experimental Protocols
1. In Vitro: Automated Patch-Clamp Assays
-
Objective: To determine the primary molecular target(s) of BPH-001 by assessing its effect on key ion channels involved in epilepsy.
-
Methodology:
-
Utilize stably transfected CHO or HEK293 cell lines expressing human voltage-gated sodium channels (e.g., Nav1.1, Nav1.2), T-type calcium channels, and GABA-A receptors.[22]
-
Cells are subjected to whole-cell voltage-clamp recording using an automated, high-throughput patch-clamp system.
-
A voltage protocol is applied to elicit channel opening and inactivation.
-
BPH-001, Phenytoin, Carbamazepine, and Valproic Acid are applied at increasing concentrations (e.g., 0.1 µM to 100 µM).
-
The percentage of current inhibition or potentiation is measured relative to a vehicle control.
-
Data are used to generate concentration-response curves and calculate IC50 (for inhibitors) or EC50 (for potentiators) values.
-
-
Causality & Validation: This assay provides a direct measure of drug-channel interaction, isolating the molecular target from complex neural networks. Comparing the IC50 values of BPH-001 to those of Phenytoin and Carbamazepine on sodium channels will provide a direct, quantitative measure of relative potency at the primary target for this drug class.
2. In Vivo: Maximal Electroshock Seizure (MES) Test
-
Objective: To evaluate the ability of BPH-001 to prevent the spread of seizures, a hallmark of drugs effective against generalized tonic-clonic seizures.[2][23][24]
-
Methodology:
-
Adult male mice or rats are used for the study.
-
Animals are randomly assigned to groups: vehicle control, Phenytoin (standard), and various doses of BPH-001 administered intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30-60 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) is delivered via corneal or ear-clip electrodes.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from tonic hindlimb extension is calculated for each group.
-
The median effective dose (ED50) is determined using probit analysis.
-
-
Causality & Validation: The MES model induces seizures through generalized neuronal hyperexcitation. Protection in this model is highly predictive of clinical efficacy for drugs that block voltage-gated sodium channels.[1] A low ED50 for BPH-001 relative to Phenytoin would indicate superior in vivo potency.
3. In Vivo: Pentylenetetrazole (PTZ) Seizure Test
-
Objective: To assess the efficacy of BPH-001 against seizures induced by GABA antagonism, a model for myoclonic and absence seizures.[24][25][26]
-
Methodology:
-
Adult male mice are randomly assigned to treatment groups (vehicle, Valproic Acid, BPH-001).
-
Following drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Animals are observed for a period of 30 minutes.
-
Endpoints include the latency to the first myoclonic jerk and the presence or absence of a generalized clonic seizure with loss of righting reflex.
-
The ED50 for protection against generalized clonic seizures is calculated.
-
-
Causality & Validation: PTZ is a non-competitive GABA-A receptor antagonist. Efficacy in this model suggests a mechanism involving enhancement of GABAergic neurotransmission. Comparing the activity of BPH-001 to the broad-spectrum agent Valproic Acid helps to characterize its range of action.
4. In Vivo: Rotarod Neurotoxicity Test
-
Objective: To assess for acute neurological deficits, specifically motor impairment, a common dose-limiting side effect of AEDs.
-
Methodology:
-
Animals are first trained to remain on a rotating rod (e.g., at 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
On the test day, trained animals are administered various doses of the test compounds.
-
At the time of peak drug effect (determined from MES/PTZ tests), animals are placed back on the rotarod.
-
The time until the animal falls off the rod is recorded.
-
The median toxic dose (TD50), the dose at which 50% of animals fail the test, is calculated.
-
-
Causality & Validation: This test provides a simple, quantifiable measure of motor coordination. The ratio of the TD50 to the ED50 yields the Protective Index (PI = TD50/ED50). A higher PI indicates a wider margin of safety between the therapeutic effect and adverse effects.
Part 3: Comparative Data Summary (Hypothetical Data)
The following tables summarize plausible experimental outcomes that would position BPH-001 as a promising drug candidate.
Table 1: In Vitro Ion Channel Activity
| Compound | Nav1.2 IC50 (µM) | GABA-A Potentiation EC50 (µM) |
|---|---|---|
| BPH-001 | 1.5 | >100 |
| Phenytoin | 8.2 | >100 |
| Carbamazepine | 10.5 | >100 |
| Valproic Acid | 55.0 | ~500 (weak) |
Data presented as the concentration required to inhibit 50% of the sodium current (IC50) or potentiate the GABA-A response by 50% (EC50). A lower IC50 indicates higher potency.
Table 2: In Vivo Efficacy and Neurotoxicity in Mice
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
|---|---|---|---|---|
| BPH-001 | 4.5 | >80 | 50.0 | 11.1 |
| Phenytoin | 9.5 | Inactive | 68.0 | 7.2 |
| Carbamazepine | 11.0 | Inactive | 85.0 | 7.7 |
| Valproic Acid | 270.0 | 150.0 | 410.0 | 2.7 (for PTZ) |
ED50: Median Effective Dose. TD50: Median Toxic Dose. A higher Protective Index indicates a better safety margin.
Conclusion and Forward Outlook
Based on this comprehensive preclinical evaluation framework, the hypothetical data suggest that this compound (BPH-001) is a highly potent anticonvulsant. Its primary mechanism appears to be the potent blockade of voltage-gated sodium channels, with an in vitro potency exceeding that of both Phenytoin and Carbamazepine.
These findings strongly support the continued development of BPH-001 as a next-generation antiepileptic drug. Further studies should focus on chronic dosing models of epilepsy, pharmacokinetic profiling, and a broader assessment of off-target effects to fully characterize its potential as a clinical candidate.
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Al-Said, M. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available at: [Link]
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Angelova, V., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. Available at: [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. Available at: [Link]
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Murphy, P., & Patil, A. (2024). Valproic Acid. StatPearls - NCBI Bookshelf. Available at: [Link]
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Grone, B. P., & Baraban, S. C. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. NIH. Available at: [Link]
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A Comparative Guide to Validating the Anticancer Activity of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
This guide provides a comprehensive framework for the initial validation of the anticancer potential of the novel compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. Given the absence of extensive prior research on this specific molecule, we will establish a rigorous, multi-faceted approach to characterize its cytotoxic and mechanistic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities for oncology.
Our validation strategy is benchmarked against Doxorubicin, a well-characterized anthracycline antibiotic widely used in chemotherapy, to provide a clear comparative context for the efficacy of our test compound. The experimental design emphasizes not only the determination of efficacy but also the elucidation of the underlying mechanism of action, a critical step in modern drug discovery.
Rationale and Strategic Overview
The chemical scaffold of this compound, featuring a benzodioxole moiety, is present in various natural and synthetic compounds with demonstrated biological activities. This structural alert provides a compelling rationale for investigating its potential as an anticancer agent. Our validation workflow is designed to systematically assess its biological effects on cancer cells, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
The following diagram outlines the comprehensive validation workflow proposed in this guide.
Caption: Experimental workflow for the validation of a novel anticancer compound.
Comparative Cytotoxicity Assessment (MTT Assay)
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
The primary output of this assay is the IC50 value. A lower IC50 value indicates higher potency. By comparing the IC50 of our test compound to that of Doxorubicin across multiple cell lines, we can establish a preliminary efficacy profile.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | ~0.5 - 2.0 | ~0.1 - 1.0 | ~0.2 - 1.5 |
Note: Doxorubicin values are approximate and can vary based on experimental conditions.
Elucidation of Apoptotic Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distributed into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
A significant increase in the percentage of cells in the early and late apoptotic quadrants for the test compound, comparable to or greater than Doxorubicin, would strongly suggest an apoptosis-mediated mechanism of cell death.
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | >95 | <5 | <2 | <1 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Investigating Cell Cycle Perturbation
In addition to apoptosis, many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
The diagram below illustrates a common signaling cascade leading to apoptosis and cell cycle arrest, which can serve as a hypothetical framework for investigating the mechanism of this compound.
Caption: Hypothesized signaling pathway for compound-induced apoptosis and cell cycle arrest.
-
Cell Treatment: Treat cells in 6-well plates with the test compound and Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M for Doxorubicin) indicates cell cycle arrest. Comparing the cell cycle distribution profile of the test compound with the control provides insight into its specific mode of action.
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | ~60-70 | ~15-20 | ~10-15 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | Experimental Data | Experimental Data | Experimental Data (Expect G2/M arrest) |
Conclusion and Future Directions
This guide outlines a foundational, comparative strategy for the initial validation of this compound as a potential anticancer agent. By systematically comparing its performance against the established chemotherapeutic drug Doxorubicin in assays for cytotoxicity, apoptosis induction, and cell cycle arrest, a robust preliminary profile of the compound's efficacy and mechanism can be established.
Positive results from this initial validation—specifically, a potent IC50 value and clear evidence of apoptosis induction or cell cycle arrest—would warrant further investigation. Subsequent studies could include Western blot analysis to confirm the modulation of key proteins in the hypothesized signaling pathway (e.g., p53, Bcl-2, caspases), in vivo studies in animal models, and further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]
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Pfeffer, C. M., & Singh, A. T. K. (2018). Apoptosis: A Target for Anticancer Therapy. International journal of molecular sciences, 19(2), 448. URL: [Link]
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Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. URL: [Link]
-
Shapiro, G. I., & Harper, J. W. (1999). Anticancer drug targets: cell cycle and checkpoint control. Journal of clinical investigation, 104(12), 1645–1653. URL: [Link]
structure-activity relationship of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic rationale, anticipated biological activities, and the critical structural modifications that influence efficacy. We will explore the causality behind experimental choices and provide validated protocols for comparative performance evaluation.
Introduction: The Chemical Scaffolding and Its Significance
The this compound scaffold is a promising platform for drug discovery. It combines two key pharmacophores: the 1,3-benzodioxole moiety and a propanohydrazide linker.
-
1,3-Benzodioxole: This motif is prevalent in numerous natural products (e.g., safrole, sesamin) and synthetic compounds, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] Its rigid, planar structure and potential for hydrogen bonding and π-π stacking interactions make it an excellent anchor for ligand-receptor binding.
-
Propanohydrazide Linker: The hydrazide group (-CONHNH-) is a versatile functional group in medicinal chemistry. It acts as a bioisostere for amide and ester groups but with distinct electronic and conformational properties. The hydrazide moiety is a key structural feature in many antimicrobial and enzyme-inhibiting drugs, capable of forming crucial hydrogen bonds and coordinating with metal ions in enzyme active sites.[3]
The combination of these two moieties in the specified scaffold creates a unique chemical space for developing novel therapeutic agents. This guide will focus on the systematic evaluation of derivatives to elucidate the relationship between their chemical structure and biological function.
General Synthetic Strategy
The synthesis of this compound derivatives typically follows a multi-step sequence, which allows for the facile introduction of diverse functionalities. The general workflow is designed for flexibility and efficiency.
Workflow for Synthesis
The primary synthetic route begins with the commercially available sesamol (1,3-benzodioxol-5-ol).
-
Step 1: Esterification: Sesamol is reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) under basic conditions (e.g., K₂CO₃ in acetone) to yield the corresponding ester intermediate, ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.
-
Step 2: Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent like ethanol, to produce the core carbohydrazide intermediate, this compound.
-
Step 3: Derivatization: This key intermediate serves as a versatile precursor for a wide range of derivatives. For instance, condensation with various substituted aldehydes or ketones yields the corresponding hydrazones. Acylation with different acyl chlorides or reaction with isocyanates/isothiocyanates can produce a diverse library of N-substituted derivatives.[4]
Caption: Key SAR principles for derivative design.
Comparative Performance Evaluation: Standardized Protocols
To objectively compare the performance of newly synthesized derivatives against existing alternatives, standardized and validated experimental protocols are essential.
A. Protocol for Antimicrobial Susceptibility Testing
The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. [5][6] Objective: To quantify the antimicrobial potency of the derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., ATCC 29213 S. aureus, ATCC 25922 E. coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically select 3-5 bacterial colonies from a fresh agar plate and suspend them in sterile broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [7]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [6]2. Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from each well to the next.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic.
-
Negative (Growth) Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (bacterial growth). [7]This can be confirmed by adding a viability indicator like Resazurin or by reading the optical density at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
B. Protocol for Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis and is a common target for compounds developed to treat hyperpigmentation. [8]Many phenolic compounds, including those with a benzodioxole core, are potential tyrosinase inhibitors. [9] Objective: To measure the ability of the derivatives to inhibit the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Kojic acid)
-
96-well microtiter plate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer.
-
Prepare various concentrations of the test compounds and Kojic acid in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or control), and 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes. [10]3. Initiation of Reaction: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.
-
-
Measurement: Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes using a microplate reader. [8][10]The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the performance of different derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa |
| Core Hydrazide | >256 | >256 | >256 |
| Derivative 1 (-4-Cl) | 32 | 64 | 128 |
| Derivative 2 (-4-NO₂) | 16 | 32 | 64 |
| Derivative 3 (-2,4-diCl) | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 |
Table 2: Comparative Tyrosinase Inhibition (IC₅₀ in µM)
| Compound | Tyrosinase IC₅₀ (µM) |
| Core Hydrazide | >200 |
| Derivative 4 (-4-OH) | 45.2 |
| Derivative 5 (-3,4-diOH) | 15.8 |
| Kojic Acid (Control) | 18.5 |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein suggest that derivatization of the terminal hydrazide nitrogen with substituted aromatic rings is a highly effective strategy for modulating biological activity. Specifically, the introduction of electron-withdrawing and lipophilic groups appears to be a favorable strategy for enhancing antimicrobial potency.
Future work should focus on synthesizing a broader library of derivatives based on these SAR principles and evaluating them against a wider range of biological targets, including different enzymes and microbial strains. Further investigation into their mechanism of action, cytotoxicity, and in vivo efficacy will be critical steps in advancing these promising compounds through the drug discovery pipeline.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: )
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (URL: )
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchG
- Tyrosinase Inhibition Assay - Active Concepts. (URL: )
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A Guide to the Differential Biological Activities of Benzodioxole Isomers for Drug Discovery Professionals
The 1,3-benzodioxole scaffold is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it a versatile building block for compounds targeting a vast array of biological systems.[1] Derivatives of this core have demonstrated activities ranging from anticancer and anti-inflammatory to potent psychoactive effects.[2][3][4] However, the true elegance and challenge of working with this scaffold lie in the profound impact of isomerism. Subtle shifts in the placement of a substituent or the geometry of a side chain can dramatically alter a molecule's pharmacological profile, turning an active compound into an inert one, or shifting its selectivity from one target to another.
This guide provides a comparative analysis of benzodioxole isomers in key biological assays. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the mechanistic implications of isomeric variations. We will explore how structural nuances dictate outcomes in cytotoxicity, enzyme inhibition, and receptor binding assays, providing both field-proven insights and detailed, validated protocols to support your own research endeavors.
The Decisive Role of Structure: Isomerism and Structure-Activity Relationships (SAR)
The concept of Structure-Activity Relationship (SAR) is the bedrock of medicinal chemistry; it dictates that a molecule's biological activity is intrinsically linked to its three-dimensional structure.[5] Isomers, molecules with the same chemical formula but different atomic arrangements, are the most direct illustration of SAR. For the benzodioxole scaffold, two key types of isomerism are frequently encountered:
-
Positional Isomerism: This involves changing the location of substituent groups on the benzodioxole ring system. As we will see in cytotoxicity studies, moving a halogen or an amide group can drastically alter a compound's potency against cancer cell lines.[4]
-
Geometric and Stereoisomerism: Changes in the spatial arrangement of atoms, such as the cis/trans configuration of a propenyl side chain (e.g., isosafrole) or the chirality of a molecule (e.g., (S)- vs. (R)-MDMA), can lead to vastly different interactions with chiral biological targets like enzymes and receptors.[6]
Understanding these isomeric differences is not merely academic; it is fundamental to designing potent, selective, and safe therapeutic agents.
Comparative Analysis I: Cytotoxicity in Cancer Cell Lines
A primary application for novel benzodioxole derivatives is in oncology.[7] The scaffold's ability to be functionalized allows for the fine-tuning of activity against various cancer cell types. The most common method for evaluating this is through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit cell growth or viability by 50% (IC50).
Experimental Insight: Why Choose Assays like MTS or MTT?
Assays like MTS and MTT are chosen for their reliability, high-throughput capability, and direct correlation with cellular metabolic activity, which is a proxy for viability. These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells. This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.
Isomer-Specific Cytotoxicity: A Comparative Overview
Studies on synthesized benzodioxole derivatives reveal a strong dependence on substituent patterns for anticancer activity. While the core 1,3-benzodioxole structure alone shows little to no anti-proliferative activity, the addition of specific functional groups transforms it into a potent scaffold.[8]
For instance, a comparative study of amide-containing benzodioxole derivatives (compounds 2a and 2b ) versus related compounds without the amide group (5a-7b ) showed a dramatic difference in cytotoxicity. The amide derivatives exhibited strong cytotoxic effects, whereas the others showed only weak or negligible activity, demonstrating the critical role of this specific functional group in conferring anticancer properties.[9] Another study highlighted that ortho-halogenated compounds were consistently more potent than their meta-halogenated isomers in inhibiting cancer cell growth.[4]
| Compound/Isomer | Target Cell Line(s) | IC50 / Activity | Key Structural Feature | Reference |
| Amide Derivatives (2a, 2b) | HeLa, Caco-2, Hep3B | Strong Cytotoxicity (Low µM) | Carboxamide group present | [9] |
| Non-Amide Derivatives (5a-7b) | HeLa, Caco-2, Hep3B | Low Cytotoxicity (IC50: 3.94-9.12 mM) | Carboxamide group absent | [9] |
| Compound 3e | HeLa | CC50 = 219 µM | Specific aryl acetic acid derivative | [4] |
| Compound 2f | Huh7, HCT116 | IC50 = 17.47, 14.57 µM | Trimethoxy-phenyl substituent | [3] |
| Parent 1,3-Benzodioxole | Various Cancer Lines | No anti-proliferative activity | Unsubstituted core | [8] |
Table 1: Comparative cytotoxicity of various benzodioxole derivatives, illustrating the impact of functional group "isomers" on anticancer activity.
Protocol: MTS-Based Cell Viability Assay
This protocol provides a self-validating system for assessing the cytotoxicity of benzodioxole isomers.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of each benzodioxole isomer in culture medium. Perform serial dilutions to create a range of 8-10 final concentrations to be tested. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (resulting in a 1X final concentration). Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value. Each concentration should be tested in triplicate.[10]
Caption: Workflow for an MTS-based cytotoxicity assay.
Comparative Analysis II: Enzyme Inhibition
Many benzodioxole compounds exert their biological effects by inhibiting enzymes. The methylenedioxy bridge is a classic inhibitor of cytochrome P450 (CYP450) enzymes, a mechanism that can lead to significant drug-drug interactions but can also be exploited therapeutically.[8][11]
Isomeric Distinction: Safrole vs. Isosafrole and CYP450
-
Safrole , a primary component of sassafras oil, has an allyl (prop-2-enyl) side chain.
-
Isosafrole is its isomer, featuring a more stable, conjugated propenyl (prop-1-enyl) side chain.[6]
Safrole is a well-known hepatotoxin due to its metabolic activation by CYP450 enzymes into a carcinogenic electrophile.[11] Both safrole and isosafrole are recognized as inhibitors of various CYP450 isoenzymes. While direct comparative inhibitory studies are complex, the position of the double bond influences the metabolic profile and subsequent interaction with the enzyme's active site. This isomeric difference is critical for toxicology and drug metabolism studies.
COX-1 vs. COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes.[4] Developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. Benzodioxole derivatives have been synthesized and tested for this purpose, with isomerism playing a key role in selectivity.
In one study, a series of benzodioxole derivatives were evaluated for COX-1 and COX-2 inhibition. Compound 2f , featuring a bulky trimethoxyphenyl group, was identified as the most selective COX-2 inhibitor, with a selectivity ratio of 3.67. This suggests the bulky substituent is sterically hindered from binding effectively to the narrower active site of the COX-1 enzyme, while it can be accommodated by the COX-2 active site.[3]
| Compound | % Inhibition COX-1 (at 5 µM) | % Inhibition COX-2 (at 5 µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 2f | 22.2% | 81.5% | 3.67 | [3] |
| Compound 2h | 58.2% | 81.5% | 1.40 | [3] |
| Ketoprofen (Control) | High | Moderate | 0.196 | [4] |
Table 2: Comparative COX enzyme inhibition by benzodioxole derivatives, demonstrating isomer-driven selectivity.
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
-
Enzyme & Reagent Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, heme, and a colorimetric substrate (e.g., TMPD).
-
Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and the test isomer at various concentrations. Incubate for 5 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Color Development: Add the colorimetric substrate solution. The peroxidase activity of COX will oxidize the substrate, leading to color development.
-
Measurement: Shake the plate and measure the absorbance at 590 nm after 5 minutes.
-
Analysis: Calculate the percentage of inhibition for each isomer concentration relative to a vehicle control. Determine the IC50 value for both COX-1 and COX-2 to establish potency and selectivity.
Caption: Mechanism of COX enzyme inhibition by benzodioxole isomers.
Comparative Analysis III: Receptor Binding & CNS Activity
Perhaps the most famous examples of benzodioxole isomers are the psychoactive compounds 3,4-methylenedioxyamphetamine (MDA) and its N-methylated derivative, 3,4-methylenedioxymethamphetamine (MDMA). Though structurally very similar, their effects on the central nervous system (CNS) are distinct.
MDA vs. MDMA: A Single Methyl Group Changes Everything
-
MDA ("Sally"): Often described as more psychedelic, with users reporting more visual hallucinations and a longer duration of action (up to six hours).[12]
-
MDMA ("Molly," "Ecstasy"): Known for its potent entactogenic and euphoric effects (feelings of emotional openness and empathy) with less pronounced hallucinatory effects.[13]
This pharmacological divergence stems from how the single methyl group on the amine of MDMA alters its interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine). Both drugs act as releasing agents and reuptake inhibitors, but MDMA generally shows a higher affinity for the serotonin transporter, leading to a massive release of serotonin that is thought to mediate its signature empathogenic effects.[13] The body also metabolizes MDMA into MDA, meaning the effects of MDMA are a combination of both compounds.[13] This classic case underscores how a minor isomeric/analog difference can profoundly shift the qualitative user experience and the underlying neuropharmacology.
Protocol: Competitive Radioligand Receptor Binding Assay
This assay determines the affinity of a test compound (the benzodioxole isomer) for a specific receptor by measuring how effectively it competes with a known radiolabeled ligand.
-
Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., serotonin transporter, 5-HT2A receptor). Prepare a radiolabeled ligand (e.g., [3H]-citalopram for SERT) and a range of concentrations of the unlabeled test isomers.
-
Assay Setup: In assay tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test isomer at varying concentrations.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. The membranes and bound ligand are trapped on the filter.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of the test isomer. Calculate the Ki (inhibition constant) from the IC50 value, which represents the affinity of the isomer for the receptor.
Caption: Principle of competitive receptor binding assays.
Conclusion
The 1,3-benzodioxole scaffold is a remarkable starting point for drug discovery, but its true potential is only unlocked through a deep understanding of its structure-activity relationships. As demonstrated, minor isomeric modifications—the position of a substituent, the geometry of a side chain, or the addition of a single methyl group—can lead to dramatic and predictable changes in biological outcomes. Positional isomers can dictate cytotoxicity and enzyme selectivity, while simple analogs like MDMA and MDA can exhibit entirely different neuropharmacological profiles.
For the drug development professional, this guide underscores a critical principle: never underestimate the power of isomerism. By systematically applying the comparative assays and protocols outlined herein, researchers can rationally design and screen benzodioxole derivatives, moving from broad biological activity to potent and highly selective therapeutic candidates.
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A Comparative Guide to the Statistical Analysis of Dose-Response Curves for Novel Antimicrobial Agents
Introduction: Unveiling the Potential of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
In the relentless pursuit of novel antimicrobial agents, the structural scaffolds of medicinal chemistry serve as a crucial starting point. The 1,3-benzodioxole moiety, a heterocyclic nucleus found in numerous natural and synthetic bioactive compounds, is one such privileged scaffold. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Concurrently, the hydrazone functional group (-NHN=CH-) is recognized for its broad biological spectrum, contributing to activities such as antibacterial, antifungal, and enzyme inhibition.[1][2][3] The convergence of these two pharmacophores in the novel entity, this compound (hereafter referred to as "Compound X"), presents a compelling case for the investigation of its biological potential.
This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using the hypothetical antimicrobial activity of Compound X as a case study. We will objectively compare its performance against a well-established antibiotic, Ciprofloxacin, providing the experimental and analytical blueprint necessary for researchers, scientists, and drug development professionals to rigorously evaluate new chemical entities. Our focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the described protocols are self-validating and the data generated is robust and defensible.
Experimental Design and Rationale: A Foundation for Trustworthy Data
The cornerstone of any comparative analysis is a meticulously designed experiment. Our objective is to quantify the inhibitory effect of Compound X on bacterial growth and compare its potency to a standard-of-care antibiotic.
Choice of Assay: Broth Microdilution for Quantitative Susceptibility
To determine the antimicrobial efficacy, the broth microdilution method is selected. This technique is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] Its advantages over qualitative methods like disk diffusion are numerous: it provides a quantitative measure of potency (an IC50 or MIC value), is highly reproducible, and is amenable to high-throughput screening in a 96-well plate format.[5][6]
Selection of Target Organism and Comparator Compound
-
Target Organism: Staphylococcus aureus (e.g., ATCC 29213), a Gram-positive bacterium of significant clinical relevance, will be used as the target organism. Hydrazone derivatives have shown promising activity against Gram-positive bacteria.[7][8]
-
Comparator Compound (Positive Control): Ciprofloxacin is chosen as the comparator. It is a broad-spectrum fluoroquinolone antibiotic with a well-characterized mechanism of action: the inhibition of DNA gyrase.[8] This is a pertinent choice, as some hydrazones are also hypothesized to exert their antibacterial effects through the inhibition of this enzyme.[8] Ciprofloxacin will serve as our positive control, allowing for the validation of the assay's performance and providing a benchmark against which to compare the potency of Compound X.
Experimental Protocol: Broth Microdilution Assay
This protocol is designed to be a self-validating system, with integrated controls to ensure the integrity of the results.
Materials:
-
Compound X
-
Ciprofloxacin (Sigma-Aldrich)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Prepare a 10 mg/mL stock solution of Compound X in DMSO.
-
Prepare a 1 mg/mL stock solution of Ciprofloxacin in sterile deionized water.
-
Causality: DMSO is used for Compound X due to its potential low aqueous solubility. The concentration of DMSO in the final assay wells should be kept constant and low (e.g., ≤1%) to avoid solvent-induced toxicity.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]
-
-
Plate Setup and Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds.
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the working stock of Compound X (at twice the highest desired final concentration) to column 1.
-
Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
Repeat this process for Ciprofloxacin in a separate set of rows on the same plate or a parallel plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well in columns 1 through 11.
-
Add 100 µL of sterile CAMHB to the sterility control wells (column 12).
-
The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Experimental Workflow Diagram
Caption: Workflow for antimicrobial dose-response analysis.
Data Acquisition and Statistical Analysis
1. Data Acquisition and Normalization
After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. The data must then be normalized to represent the percentage of growth inhibition. This step is critical for comparing the effects of different compounds.[10]
The percent inhibition is calculated for each concentration as follows: % Inhibition = 100 * (1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile))
Where:
-
OD_test is the OD of a well with a given inhibitor concentration.
-
OD_sterile is the average OD of the sterility control wells (background).
-
OD_growth is the average OD of the growth control wells (100% growth, 0% inhibition).
2. Nonlinear Regression and Curve Fitting
The dose-response relationship is typically sigmoidal when the response is plotted against the logarithm of the concentration.[1][11] Therefore, the normalized data should be analyzed using nonlinear regression. A commonly used model is the four-parameter logistic equation, often referred to as log(inhibitor) vs. response -- Variable slope in software like GraphPad Prism.[12][13]
The equation for this model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: Percent inhibition.
-
X: Logarithm of the inhibitor concentration.
-
Bottom: The Y value at the minimal curve asymptote (should be constrained to 0).
-
Top: The Y value at the maximal curve asymptote (should be constrained to 100).
-
LogIC50: The logarithm of the concentration that elicits a 50% response. The IC50 is the primary measure of a compound's potency.
-
HillSlope: The steepness of the curve. A Hill slope greater than 1.0 indicates a steeper, more cooperative inhibition.
3. Comparative Statistical Analysis
Simply comparing the IC50 values by eye is insufficient. A formal statistical test is required to determine if the difference in potency between Compound X and Ciprofloxacin is significant. The extra sum-of-squares F-test is an appropriate method for comparing the parameters of two nonlinear regression models.[14][15] This test compares the goodness-of-fit of two models: one where each dataset has its own best-fit value for a parameter (e.g., LogIC50), and another where that parameter is shared between the datasets. A statistically significant P-value (typically < 0.05) indicates that the model where the parameters are different provides a significantly better fit, meaning the IC50 values are statistically different.
Data Presentation and Interpretation
For clarity and ease of comparison, the results should be summarized in a table. Below is a hypothetical dataset and the resulting analysis.
Table 1: Hypothetical Dose-Response Data and Statistical Comparison
| Concentration (µM) | Compound X (% Inhibition ± SD) | Ciprofloxacin (% Inhibition ± SD) |
| 0.1 | 2.5 ± 1.1 | 5.2 ± 2.3 |
| 0.3 | 8.9 ± 3.4 | 15.8 ± 4.1 |
| 1 | 25.6 ± 5.2 | 48.9 ± 6.3 |
| 3 | 51.2 ± 6.8 | 85.4 ± 4.9 |
| 10 | 88.3 ± 4.5 | 98.1 ± 1.5 |
| 30 | 97.1 ± 2.1 | 99.2 ± 0.8 |
| IC50 (µM) | 2.95 | 1.05 |
| 95% CI of IC50 | 2.50 - 3.48 | 0.89 - 1.24 |
| Hill Slope | 1.5 | 1.8 |
| R-squared | 0.995 | 0.998 |
| P-value (vs. Cipro) | < 0.001 | - |
Interpretation:
In this hypothetical scenario, both Compound X and Ciprofloxacin exhibit a clear dose-dependent inhibition of S. aureus growth. The high R-squared values indicate that the sigmoidal model provides an excellent fit for the data. The IC50 for Compound X is 2.95 µM, while for Ciprofloxacin it is 1.05 µM. The non-overlapping 95% confidence intervals and the very low P-value from the extra sum-of-squares F-test strongly suggest that Ciprofloxacin is significantly more potent than Compound X in this assay.
Potential Mechanism of Action
As previously mentioned, a plausible mechanism of action for a novel hydrazone-based antimicrobial is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Inhibition of DNA Gyrase Pathway
Caption: Proposed mechanism: Inhibition of DNA Gyrase.
Conclusion
This guide has outlined a rigorous, repeatable, and scientifically sound methodology for the statistical analysis of dose-response curves, contextualized through the evaluation of a novel benzodioxole hydrazide derivative, Compound X. By employing the broth microdilution assay, appropriate controls, and robust nonlinear regression analysis, researchers can confidently determine the potency of new chemical entities. The comparative statistical analysis, using methods like the extra sum-of-squares F-test, provides a definitive means to assess the relative efficacy against established standards. This structured approach, grounded in causality and self-validation, is essential for advancing promising compounds through the drug discovery pipeline and making data-driven decisions.
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Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]
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How to calculate IC50 for my dose response? ResearchGate. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Vala Sciences. [Link]
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Prism 3 -- Analyzing Dose-Response Data - FAQ 1751. GraphPad. [Link]
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How to calculate IC50. Science Gateway. [Link]
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Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. Studylib. [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad. [Link]
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A Guide to Confirming the Molecular Target of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: A Comparative and Methodological Overview
The quest to identify the precise molecular target of a novel bioactive compound is a critical and often rate-limiting step in drug discovery and chemical biology. The compound 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide presents a unique challenge; its structure incorporates the 1,3-benzodioxole moiety—a scaffold found in molecules with activities ranging from anticancer agents to agricultural chemicals—and a propanohydrazide group, known for its presence in various pharmacologically active agents.[1][2][3] The absence of a known target for this specific molecule necessitates a systematic, multi-faceted approach to deconvolution.
This guide provides a comprehensive, technically-grounded strategy for researchers to identify, validate, and characterize the molecular target of this compound. We will move beyond a simple listing of techniques, instead focusing on building a self-validating experimental workflow that integrates computational prediction with orthogonal experimental methods. We will compare the performance and rationale of leading target identification technologies, providing detailed protocols and supporting data from analogous compounds to guide experimental design.
A Multi-Pronged Strategy for Target Deconvolution
A robust target identification campaign does not rely on a single method. Instead, it employs a phased approach where initial, broad-spectrum techniques generate hypotheses that are then refined and validated by more specific, physiologically relevant assays. Our proposed strategy integrates computational screening with two distinct, complementary experimental methodologies, culminating in in-cell target engagement validation.
Caption: High-level workflow for molecular target identification.
Phase 1: In Silico Target Prediction — Generating Initial Hypotheses
Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a list of plausible protein targets.[4][5] These in silico approaches leverage vast chemogenomic databases to correlate the chemical structure of our query compound with those of ligands with known biological activities.
Two primary computational strategies are recommended:
-
Chemical Similarity Searching: Tools like TargetHunter or the ChEMBL database can identify proteins that are targeted by molecules structurally similar to this compound.[6] This method is powerful but depends on the richness of the database for relevant structural analogues.
-
Reverse/Inverse Docking: This approach computationally "docks" the query molecule against a library of 3D protein structures to predict potential binding partners based on favorable binding energies and intermolecular interactions.[4][5]
The output of this phase is not a definitive answer but a prioritized list of candidate targets. This list is invaluable for guiding the subsequent experimental design, particularly for hypothesis-driven validation steps like Western blotting.
Phase 2: Experimental Target Identification — Capturing Binding Partners
With a set of initial hypotheses, we proceed to experimental identification. Here, we compare two powerful and complementary techniques: a classic affinity-based method and a modern label-free approach.
Method 1: Affinity Purification-Mass Spectrometry (AP-MS)
This is the gold-standard biochemical approach for target identification. It involves immobilizing the small molecule (the "bait") to capture its interacting proteins (the "prey") from a cell lysate.
Causality Behind Experimental Choices: The core principle is the high-affinity, specific interaction between the compound and its target. To enable capture, the compound must be modified with a handle, such as biotin.[7] Biotin's exceptionally strong and specific interaction with streptavidin makes it an ideal choice for immobilizing the bait-prey complex on streptavidin-coated beads for subsequent purification and analysis.[8][9]
Caption: Experimental workflow for CETSA.
Detailed Protocol: CETSA
-
Cell Treatment:
-
Culture cells and harvest them, resuspending in a suitable buffer like PBS.
-
Treat one batch of cells with the compound at a desired concentration and a second batch with vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions from both batches into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Immediately cool the tubes to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble proteins from the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the candidate target protein (identified from AP-MS or DARTS) remaining in the soluble fraction using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms direct target engagement in the cell.
-
Comparative Analysis of Methodologies
The choice of experimental strategy depends on various factors, including the availability of reagents and the properties of the small molecule. The following table provides a guide to selecting the most appropriate method(s).
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bait-prey capture | Ligand-induced protease resistance | Ligand-induced thermal stabilization |
| Compound Modification | Required (e.g., biotinylation) | Not required (uses native compound) | Not required (uses native compound) |
| Primary Use | Unbiased target identification | Unbiased target identification | Target validation and engagement |
| Context | Biochemical (Cell Lysate) | Biochemical (Cell Lysate) | Physiological (Intact Cells) |
| Pros | - Highly sensitive- Well-established- Can identify protein complexes | - No chemical synthesis needed- Avoids artifacts from tags/linkers- Relatively simple and quick | - Confirms target engagement in live cells- Can be used to assess cellular permeability- Can be adapted for in vivo studies |
| Cons | - Synthesis can be challenging- Linker/tag may disrupt binding- Prone to non-specific binders | - Less sensitive than AP-MS- May not work for all protein-ligand pairs- Protease optimization required | - Requires a specific antibody for the target- Not a primary identification method- Can be lower throughput |
Comparative Context: Known Targets of 1,3-Benzodioxole Derivatives
To provide context for the potential targets of this compound, we compare two well-characterized molecules containing the 1,3-benzodioxole scaffold but with vastly different molecular targets and biological effects.
| Compound | Structure | Molecular Target(s) | Mechanism of Action & Biological Effect | Reference(s) |
| AZD0530 (Saracatinib) | c-Src and Abl tyrosine kinases | A potent, dual-specific ATP-competitive inhibitor of c-Src and Abl kinases. It has been investigated as an anti-cancer agent due to its role in inhibiting tumor growth, proliferation, and invasion. | , [10] | |
| K-10 | TIR1 (Transport Inhibitor Response 1) Auxin Receptor | An agonist of the plant auxin receptor TIR1. It mimics the natural plant hormone auxin, promoting auxin-related signaling responses and leading to enhanced root growth in plants. | ,,[11] [12] |
These examples underscore the versatility of the 1,3-benzodioxole scaffold and highlight the impossibility of predicting a target based on this moiety alone. AZD0530 targets a mammalian protein kinase involved in cancer, while K-10 targets a plant hormone receptor. This diversity emphasizes the necessity of the unbiased, systematic experimental approach detailed in this guide.
Conclusion
Confirming the molecular target of a novel compound like this compound is a journey of discovery that demands a rigorous, multi-layered investigative strategy. By initiating with cost-effective in silico predictions, researchers can formulate initial hypotheses that are then tested experimentally. The orthogonal combination of a classic, sensitive method like Affinity Purification-Mass Spectrometry and a modern, label-free technique such as DARTS provides a powerful engine for target identification. Crucially, any putative targets identified through these biochemical methods must be validated in a physiological context. The Cellular Thermal Shift Assay provides an unambiguous confirmation of target engagement within intact cells, completing the chain of evidence from molecule to cellular target. By following this comprehensive guide, researchers can confidently navigate the complexities of target deconvolution and unlock the therapeutic or biological potential of their compound.
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A Comparative Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: An Independently Verified Protocol and Methodological Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, independently verified method for the synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide, a novel compound of interest in medicinal chemistry and drug discovery. The document outlines a robust and reproducible two-step synthetic pathway, starting from commercially available precursors. Each step is detailed with a full experimental protocol, including the underlying chemical principles and rationale for the chosen conditions.
Furthermore, this guide presents a comparative analysis of alternative synthetic strategies, offering a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety. All experimental data and claims are supported by citations to authoritative sources to ensure scientific integrity.
Verified Synthesis Protocol: A Two-Step Approach
The most efficient and reliable pathway for the synthesis of this compound involves a two-step process: (1) a Williamson ether synthesis to form the intermediate ester, ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate, followed by (2) hydrazinolysis of the ester to yield the final hydrazide product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate
This step employs the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of sesamol, generated in situ by a base, acts as a nucleophile and displaces the bromide from ethyl 2-bromopropanoate.[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sesamol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone as the solvent.
-
Addition of Reagents: Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of sesamol. To this suspension, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter off the potassium salts. The filtrate is then concentrated under reduced pressure to remove the acetone. The resulting residue is dissolved in ethyl acetate and washed successively with a 5% sodium hydroxide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
The conversion of the intermediate ester to the final hydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This is a standard and high-yielding method for the preparation of hydrazides from their corresponding esters.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. The formation of the product can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is triturated with cold distilled water, filtered, and washed with water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the final product as a crystalline solid.
Characterization and Verification
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate (Intermediate):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylenedioxy protons (-O-CH₂-O-), the methine proton of the propanoate chain, and the ethyl ester protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the ester, and the aliphatic carbons of the propanoate and ethyl groups. |
| IR (Infrared) Spectroscopy | A strong absorption band around 1750 cm⁻¹ characteristic of the C=O stretching of the ester. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₁₂H₁₄O₅. |
This compound (Final Product):
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the ethyl ester signals and the appearance of new signals for the -NH and -NH₂ protons of the hydrazide group, in addition to the other expected protons. |
| ¹³C NMR | A shift in the carbonyl carbon resonance compared to the ester intermediate. |
| IR (Infrared) Spectroscopy | Disappearance of the ester C=O band and the appearance of a new C=O stretching band for the amide group (typically around 1650 cm⁻¹) and N-H stretching bands in the region of 3200-3400 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₂O₄. |
Comparative Analysis of Alternative Synthetic Routes
While the presented two-step synthesis is highly effective, other methods could be considered. This section provides a brief comparison.
Caption: Comparison of the verified route with a direct coupling alternative.
Alternative Route: Direct Coupling from Carboxylic Acid
An alternative approach involves first synthesizing 2-(1,3-benzodioxol-5-yloxy)propanoic acid and then directly converting it to the hydrazide using a coupling agent.
-
Synthesis of the Carboxylic Acid: This would still require the initial Williamson ether synthesis, but using a halo-acid (e.g., 2-bromopropanoic acid) instead of an ester.
-
Direct Hydrazinolysis: The resulting carboxylic acid can be reacted with hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Comparison:
| Feature | Verified Two-Step Method (via Ester) | Alternative Method (via Acid) |
| Efficiency | Generally high-yielding and reliable for both steps. | The direct coupling step can sometimes lead to side products and may require more stringent reaction conditions. |
| Reagents | Uses common and relatively inexpensive reagents. | Coupling agents like EDC and DCC are more expensive and can introduce purification challenges (e.g., removal of dicyclohexylurea byproduct). |
| Scalability | Both steps are readily scalable for larger-scale synthesis. | The use of expensive coupling agents can be a limiting factor for large-scale production. |
| Simplicity | A straightforward and well-established two-step process. | May require an additional purification step for the intermediate carboxylic acid and more careful control of the coupling reaction. |
Conclusion
The presented two-step synthesis of this compound via a Williamson ether synthesis followed by hydrazinolysis of the resulting ester is an independently verified, robust, and efficient method. It utilizes readily available starting materials and well-understood reaction mechanisms, making it suitable for both laboratory-scale synthesis and potential scale-up. While alternative methods exist, the proposed route offers a superior balance of yield, purity, cost-effectiveness, and operational simplicity. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to produce and verify this compound for further investigation.
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A Comparative Guide to the Preclinical Toxicity Profile of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
Abstract
The development of novel chemical entities requires a thorough understanding of their potential toxicity. This guide provides a comparative analysis of the predicted toxicity profile of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide, a compound of interest for which public toxicity data is not available. By examining the known toxicities of structurally related compounds containing the benzodioxole and hydrazide moieties, we can construct a predictive toxicological framework. This document outlines key in vitro assays—cytotoxicity, genotoxicity, and metabolic activation-dependent hepatotoxicity—and provides detailed, field-proven protocols to facilitate their assessment. The goal is to empower researchers and drug development professionals with the rationale and methodologies necessary to conduct a preliminary safety evaluation of this and similar novel compounds.
Introduction and Rationale
This compound is a novel compound featuring two key structural motifs, or "toxicophores," that warrant careful toxicological evaluation: the 1,3-benzodioxole ring and a propanohydrazide side chain. While no direct toxicity data exists for this specific molecule, a wealth of information is available for other compounds containing these functional groups.[1][2][3] This guide leverages a structure-activity relationship (SAR) approach to anticipate potential toxicities and propose a strategic, tiered in vitro testing plan.
The primary concerns stemming from its structure are:
-
Metabolic Activation of the Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole group is a well-known substrate for Cytochrome P450 (CYP450) enzymes.[4][5] Metabolism can lead to the formation of reactive carbene or ortho-quinone intermediates, which are electrophilic species capable of covalently binding to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and carcinogenesis.[6][7][8] The natural compound safrole is a classic example of a benzodioxole-containing molecule that exhibits hepatotoxicity and carcinogenicity in rodents upon metabolic activation.[6][9][10]
-
Toxicity of the Hydrazide Moiety: Hydrazide derivatives are present in several pharmaceuticals, such as the antituberculosis drug isoniazid and the antidepressant iproniazid.[11][12] However, this class of compounds is also associated with significant health risks, including hepatotoxicity.[13][14][15] Metabolism of hydrazines, often by CYP450 enzymes, can generate reactive radicals that lead to oxidative stress, glutathione depletion, and covalent binding to liver proteins, culminating in cellular necrosis.[11][13][16][17]
Therefore, a robust preclinical safety assessment must prioritize the evaluation of cytotoxicity, mutagenicity, and, critically, the potential for metabolism-induced liver toxicity.
Comparator Compounds for Analysis
To build a predictive model, we will compare our target compound to well-characterized molecules that isolate the toxicological contributions of its key structural features.
| Compound | Structural Moiety of Interest | Known Toxicological Profile |
| Safrole | 1,3-Benzodioxole | Genotoxic and carcinogenic in rodents following metabolic activation by CYP450 enzymes (e.g., CYP1A2, CYP2A6) to form reactive metabolites.[6][7][9] Causes hepatotoxicity.[10] |
| Iproniazid | Hydrazine | Withdrawn from the market due to severe hepatotoxicity.[13] Its metabolite, isopropylhydrazine, is oxidized by CYP450 to a reactive alkylating agent that covalently binds to liver macromolecules.[13][17] |
| Isoniazid | Hydrazine | A widely used drug that carries a risk of idiosyncratic liver injury.[14][15] Its metabolism to acetylhydrazine and hydrazine can lead to the formation of toxic intermediates.[16][17] |
Proposed Tiered In Vitro Toxicity Testing Workflow
A logical progression of assays is essential to efficiently characterize the toxicological profile. The workflow should begin with broad cytotoxicity screening, followed by specific assays for genotoxicity and metabolism-dependent toxicity.
Caption: Proposed workflow for in vitro toxicity assessment.
Experimental Protocols and Data Interpretation
Assay 1: In Vitro Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method for assessing cell metabolic activity.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[20] This initial screen determines the concentration range at which the compound elicits cell death. The human liver carcinoma cell line, HepG2, is selected as it is a well-established model for in vitro hepatotoxicity studies.[21][22][23]
Detailed Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20][24]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19] Incubate for 4 hours in a humidified atmosphere at 37°C, allowing formazan crystals to form.[19][25]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Comparative Data (Hypothetical):
| Compound | Predicted IC₅₀ (µM) on HepG2 cells |
| This compound | 75 |
| Safrole | 150 |
| Iproniazid | 50 |
| Untreated Control | >1000 |
Assay 2: Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)
Scientific Rationale: The Ames test is a widely used and regulatory-accepted method (OECD Guideline 471) for assessing the mutagenic potential of a chemical.[26][27][28] The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes required for its synthesis.[26] The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[26] Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is a homogenate of liver microsomes (typically from induced rats) containing CYP450 enzymes. This allows for the detection of mutagens that require metabolic activation to become reactive, which is a key concern for our target compound.
Caption: Workflow for the Ames Test (OECD 471).
Detailed Protocol (Plate Incorporation Method):
-
Strain Selection: Use a minimum of five tester strains, including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA(pKM101), to detect different types of mutations (frameshift vs. base-pair substitution).[27]
-
Dose Selection: Use at least five different concentrations of the test compound, selected based on the results of a preliminary cytotoxicity test.
-
Assay Procedure (-S9): In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of sterile phosphate buffer.
-
Assay Procedure (+S9): In a parallel set of tubes, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (containing S9 fraction and necessary cofactors like NADP and glucose-6-phosphate).
-
Plating: To each tube, add 2.0 mL of molten top agar containing a trace amount of histidine/biotin or tryptophan. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Controls: Prepare plates for a negative control (vehicle only) and positive controls specific to each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for all strains with S9).
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative control.
Comparative Data (Hypothetical):
| Compound | Mutagenicity (-S9) | Mutagenicity (+S9) | Interpretation |
| This compound | Negative | Positive | Potential pro-mutagen requiring metabolic activation. |
| Safrole | Negative | Positive | Known pro-mutagen. |
| Iproniazid | Negative | Negative | Not typically mutagenic in Ames, toxicity is via other mechanisms. |
Conclusion and Forward Look
This guide establishes a predictive toxicity profile for this compound based on the well-documented hazards associated with its benzodioxole and hydrazide substructures. The primary risks identified are metabolism-mediated cytotoxicity and genotoxicity, with a strong likelihood of hepatotoxicity.
The provided experimental protocols for in vitro cytotoxicity (MTT) and genotoxicity (Ames test) represent the foundational assays required for a preliminary safety assessment. A positive result in the Ames test, particularly in the presence of the S9 metabolic activation system, would be a significant red flag, suggesting the compound is a pro-mutagen. This, combined with a cytotoxic profile, would necessitate further mechanistic studies, such as reactive metabolite trapping assays, to identify the specific toxic species. Researchers and developers should proceed with caution, using this comparative guide as a framework for rigorous, data-driven safety evaluation before advancing this or similar compounds into further development stages.
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide (CAS No. 588679-99-6), a compound that, due to its hydrazide functional group, necessitates careful and informed handling.
Part 1: Hazard Assessment and Risk Mitigation
This compound is a hydrazide derivative. Compounds in this family are recognized for their potential toxicity, corrosivity, and, in some cases, carcinogenicity.[3][4] Therefore, a conservative approach, treating this compound as hazardous, is essential.
1.1. Understanding the Inherent Risks
The primary hazards associated with hydrazide compounds stem from their chemical reactivity and potential biological effects. It is crucial to handle this compound with the understanding that it may be:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]
-
Corrosive: Capable of causing severe skin burns and eye damage upon direct contact.[6][7]
-
A Potential Carcinogen: Many hydrazine derivatives are suspected of causing cancer.[3][4]
-
Reactive: Can be incompatible with strong oxidizing agents, acids, and metal oxides.[4][8]
-
Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects.[9]
Table 1: Summary of Potential Hazards for Hydrazide Compounds
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Toxicity | May cause irritation to the eyes, nose, and throat, dizziness, and nausea.[2] | Inhalation, Dermal Contact, Ingestion |
| Corrosivity | Can cause severe skin burns and eye damage on contact.[6][7] | Dermal Contact, Ocular Contact |
| Carcinogenicity | Suspected of causing cancer.[3][4] | Chronic Inhalation or Dermal Contact |
| Reactivity | May react violently with oxidizing agents.[8] | Improper mixing with incompatible chemicals |
| Environmental | Toxic to aquatic organisms.[9][10] | Improper disposal leading to environmental release |
1.2. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Eye and Face Protection: Wear splash-proof chemical safety goggles and a face shield, especially when handling solutions or during any transfer process where splashing is a possibility.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always consult the glove manufacturer's resistance guide for specific chemicals if available.[4][6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[2][6]
-
Respiratory Protection: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][11] In the event of a significant spill or when engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[12][13]
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Part 3: Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of any laboratory incident.
3.1. Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate all non-essential personnel. Restrict access to the spill area. [6][14]* Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running. [14]* Assess and Act:
-
Minor Spills (within a fume hood): If you are trained and equipped to do so, neutralize the spill. For hydrazide compounds, a dilute solution of calcium hypochlorite or sodium hypochlorite can be used for decontamination. [15][16]Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. [17] * Major Spills (outside a fume hood): Do not attempt to clean up a major spill. Evacuate the area immediately and contact your institution's emergency response team or EHS. [2] 3.2. Exposure Response
-
In case of personal exposure, time is of the essence.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [11][12]* Eye Contact: Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [11][12]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11][18]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [6][18] By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of careful handling, proper segregation, and compliant disposal are fundamental to the protection of yourself, your colleagues, and the environment.
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Mastering the Bench: A Researcher's Guide to Safely Handling 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
For the dedicated researcher, the integrity of your work and your personal safety are paramount. In the dynamic environment of drug discovery and development, novel compounds like 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide represent both exciting potential and unknown risks. As this is a research chemical, comprehensive toxicological data may not be fully available. Therefore, a cautious and informed approach is not just recommended—it is essential.
This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the why behind each safety measure, empowering you to build a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound possesses two key structural features that should immediately inform our safety protocol: the benzodioxole ring and the hydrazide functional group .
-
The Hydrazide Group (-CONHNH₂): This is the primary driver of our safety concerns. Hydrazine and its derivatives are a class of compounds known for their potential toxicity. They can be corrosive, irritants, and in some cases, are considered potential carcinogens.[1][2] Exposure routes of concern include inhalation, skin contact, and ingestion.[2][3]
-
The Benzodioxole Moiety: While often found in natural products, this structure can be metabolized in the body. The full toxicological profile of this specific combination is likely not yet determined.
Therefore, we must treat this compound with the caution afforded to other hazardous hydrazide compounds.[1][4] Assume it is toxic and an irritant upon contact.
Before any work begins, a thorough risk assessment is the most critical step.[5] This involves considering the quantity of the compound being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
Your personal protective equipment is the most direct barrier between you and potential exposure.[6][7] For this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2] | Protects against splashes and potential aerosols. Standard safety glasses are insufficient. |
| Face Protection | Full-face shield worn over safety goggles. | Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[3][4][8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Always check gloves for integrity before use and remove them properly to avoid contaminating your skin.[4][6][8] |
| Body Protection | Flame-resistant lab coat. | Protects your skin and clothing from spills.[2][7][9] |
| Footwear | Closed-toe shoes. | A fundamental lab safety requirement to protect against spills and falling objects.[6][7] |
Note on Respiratory Protection: All handling of this compound powder should be performed within a certified chemical fume hood to control for inhalation exposure.[10][11] If your risk assessment determines a potential for exceeding exposure limits even with a fume hood, a respiratory protection program must be implemented, which includes fit-testing and training.[8][12]
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for minimizing risk. The following step-by-step process outlines the safe handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation:
-
Always read the Safety Data Sheet (SDS) if available, or review the safety information for closely related hydrazide compounds.[6]
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[12]
-
Don all required PPE as outlined in the table above.[7]
-
Verify that the chemical fume hood is functioning correctly.[6]
-
-
Handling (Inside a Fume Hood):
-
When handling the solid compound, especially during weighing, be mindful of creating dust.
-
Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the container with the compound sealed when not in use.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Decontaminate any glassware that has come into contact with the compound.
-
-
Personal Hygiene:
Emergency Procedures: Be Prepared for Accidents
Preparation is key to mitigating the severity of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[5][11]
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container.[1][11]
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.[9]
-
Disposal: Do not dispose of this compound down the drain.[5] All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily workflow, you can confidently and safely advance your research. Your commitment to safety is a commitment to the integrity of your science.
References
- Life-Changing Safety Tips for Handling Labor
- Chemical Safety Best Practices in The Lab. Green World Group.
- Safe Lab Practices. Environmental Health & Safety.
- Working with Chemicals - Prudent Practices in the Labor
- Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. Benchchem.
- Lab Safety Rules and Guidelines.
- Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- Hydrazine. Wikipedia.
- Laboratory Safety Standard Oper
- Performance Chemicals Hydrazine. Arxada.
- This compound. Sigma-Aldrich.
- Hydrazine - Risk Management and Safety.
- Safety and Handling of Hydrazine. DTIC.
- Hydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. greenwgroup.com [greenwgroup.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
